1H,1H,7H-Dodecafluoro-1-heptanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2,20H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNGMLDSIEFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC5F10CH2OH, C7H4F12O | |
| Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059832 | |
| Record name | 1H,1H,7H-Dodecafluoro-1-heptanol | |
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Molecular Weight |
332.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-99-9 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dodecafluoroheptanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 335-99-9 | |
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| Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- | |
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| Record name | 1H,1H,7H-Dodecafluoro-1-heptanol | |
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| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.824 | |
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| Record name | DODECAFLUOROHEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPX5K7EC3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1H,1H,7H-Dodecafluoro-1-heptanol
This technical guide provides a comprehensive overview of the chemical and physical properties, applications, experimental protocols, and toxicological profile of 1H,1H,7H-Dodecafluoro-1-heptanol. The information is intended for researchers, scientists, and professionals in drug development and material science who are interested in the characteristics and applications of this fluorinated alcohol.
Overview and Chemical Identity
This compound is a fluorotelomer alcohol (FTOH), a class of organofluorine compounds characterized by a perfluorinated carbon chain linked to a hydrocarbon segment bearing a hydroxyl group.[1][2] Its unique molecular structure, combining a hydrophobic and oleophobic fluorinated tail with a hydrophilic alcohol head, imparts valuable physicochemical properties such as high thermal stability, chemical resistance, and low surface tension.[3][4] These characteristics make it a versatile compound in various industrial and research applications, from specialty coatings to the synthesis of advanced materials.[3][5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol | [1] |
| CAS Number | 335-99-9 | [1][3][6] |
| Molecular Formula | C₇H₄F₁₂O | [1][3][6] |
| Molecular Weight | 332.09 g/mol | [1][3] |
| InChI Key | BYKNGMLDSIEFFG-UHFFFAOYSA-N | [2][6] |
| Synonyms | 1,1,7-Trihydroperfluoroheptanol, 1H,1H,7H-Perfluoroheptanol | [1][3][7] |
Physicochemical Properties
The distinct properties of this compound are quantified in the table below. Its low refractive index is characteristic of many fluorinated compounds. The high density compared to water and a boiling point of 170°C reflect the influence of the twelve fluorine atoms on its physical behavior.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 169°C to 170°C | [2][3] |
| Melting Point | -20°C | [2][3] |
| Density | 1.75 - 1.762 g/cm³ | [2][3] |
| Refractive Index (n20/D) | 1.318 - 1.32 | [2][3] |
| Flash Point | None | [2] |
Applications
The unique combination of a highly fluorinated, chemically inert segment and a reactive alcohol functional group makes this compound a valuable intermediate and functional material.
-
Fluorinated Surfactants and Coatings: Its ability to dramatically lower surface tension makes it a key ingredient in fluorinated surfactants.[3][4] These are used in specialty coatings and sealants to provide excellent water and oil repellency, ideal for protecting textiles, electronics, and automotive components.[3][5]
-
Polymer Synthesis: It serves as a monomer or intermediate in the synthesis of fluorinated polymers. These polymers possess enhanced durability, thermal stability, and chemical resistance, which are critical for high-performance applications.[3]
-
Electronics: In the electronics industry, it is used in the production of high-performance materials that require stability and resistance to harsh solvents, contributing to the longevity of components.[3][5]
-
Pharmaceutical and Biomedical Research: The compound is explored for its potential in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients.[5] Its amphiphilic nature allows it to form self-assembling structures like micelles, which can be investigated for drug delivery systems.[7]
Experimental Protocols: Synthesis of a Fluorinated Ester
While protocols for the synthesis of this compound are proprietary, its use as a reactant is well-documented. The following protocols detail the synthesis of 1H,1H,7H-dodecafluoroheptyl pentafluorobenzoate, using the alcohol as a starting material, as described in published research.[8]
Approach I: Acid-Catalyzed Esterification
-
A mixture of pentafluorobenzoic acid (25 mmol), this compound (25 mmol), and concentrated sulfuric acid (1.25 mmol) in toluene (50 mL) is prepared.
-
The mixture is refluxed for 12 hours with a Dean-Stark apparatus to remove water.
-
After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed via rotary evaporation, and the resulting residue is purified.[8]
Approach II: Acyl Chloride Intermediate
-
Pentafluorobenzoic acid (25 mmol) is treated with thionyl chloride (37.5 mmol) and a few drops of DMF. The mixture is heated at 90°C for 4 hours.
-
After cooling, excess thionyl chloride is removed by rotary evaporation to yield the intermediate, pentafluorobenzoyl chloride.
-
A solution of this compound (25 mmol) in dichloromethane (10 mL) and triethylamine (30 mmol) is added to the residue at 0°C.
-
The reaction mixture is stirred at room temperature for 2 hours and then quenched with water.
-
The product is extracted, the organic layer is dried, and the solvent is evaporated for purification.[8]
Approach III: Steglich-Type Esterification
-
To a solution of pentafluorobenzoic acid (25 mmol), this compound (25 mmol), and 4-dimethylaminopyridine (DMAP, 2.5 mmol) in dichloromethane (50 mL), a solution of N,N'-dicyclohexylcarbodiimide (DCC, 27.5 mmol) in dichloromethane (20 mL) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then refluxed in dichloromethane for 12 hours.
-
After the reaction, the precipitated dicyclohexylurea is filtered off.
-
The filtrate is processed via standard aqueous workup, drying, and solvent evaporation to yield the crude product for purification.[8]
Toxicology and Biological Effects
There is limited toxicological data available for this compound specifically. However, data from closely related fluorotelomer alcohols (FTOHs), such as 6:2 FTOH, can be used to infer its likely hazard profile.
General Toxicity
FTOHs are known to cause various harmful effects in animal studies, including hepatotoxicity, neurotoxicity, and endocrine-disrupting activity.[1][3] For the related 6:2 FTOH, the acute oral toxicity in rats is considered slight.[6][9] It is not reported to be a skin or eye irritant in rabbits, nor a dermal sensitizer in mice.[6][9]
Table 3: Toxicological Data for 6:2 Fluorotelomer Alcohol
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | 1,750 mg/kg | Rat | [6][9] |
| Acute Dermal LD₅₀ | > 5,000 mg/kg | Rat | [6][9] |
| 90-Day Oral NOAEL * | 5 mg/kg/day | Rat | [6][9] |
| No-Observed-Adverse-Effect Level, based on hematology and liver effects. |
Metabolism and Mechanism of Action
The toxicity of FTOHs is closely linked to their metabolism.[1][3] In vivo, FTOHs are metabolized by cytochrome P450 enzymes (CYP450), leading to the formation of various metabolites.[1][3] This metabolic process can induce oxidative stress through the generation of reactive oxygen species (ROS), which is believed to be a key mechanism underlying the observed toxic effects.[1][3] Furthermore, FTOHs are recognized as precursors to persistent perfluorinated carboxylic acids (PFCAs), and studies have shown that the intermediate degradation products can be significantly more toxic than the PFCAs themselves.[2]
Safety and Handling
Appropriate safety precautions must be observed when handling this compound. It is classified as an irritant.[1]
Table 4: GHS Hazard and Precautionary Statements
| Code | Statement | Reference |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
| P261 | Avoid breathing vapors/mist | [10] |
| P280 | Wear protective gloves/eye protection/face protection | [10] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [10] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.
-
Handling and Storage: Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[10][11] If inhaled, move the person to fresh air.[10][11] Do not induce vomiting if ingested.[10][11]
References
- 1. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism. | Semantic Scholar [semanticscholar.org]
- 4. This compound | 335-99-9 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 335-99-9 [smolecule.com]
- 8. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. nbinno.com [nbinno.com]
- 11. This compound [webbook.nist.gov]
An In-depth Technical Guide to 1H,1H,7H-Dodecafluoro-1-heptanol (CAS: 335-99-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H,1H,7H-Dodecafluoro-1-heptanol (CAS: 335-99-9), a fluorinated alcohol with unique physicochemical properties that make it a valuable compound in various scientific and industrial applications. This document collates available data on its chemical and physical characteristics, spectroscopic information, and potential applications. It further details experimental protocols for its use in synthesis and surface modification, and explores its likely biological interactions. The guide is intended to be a foundational resource for researchers and professionals in materials science, chemistry, and drug development.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Its highly fluorinated carbon chain imparts properties such as thermal stability, chemical resistance, and low surface tension.[1][2] These characteristics are key to its utility in specialized applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 335-99-9 | [3] |
| Molecular Formula | C₇H₄F₁₂O | [3] |
| Molecular Weight | 332.09 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Melting Point | -20 °C | [4] |
| Boiling Point | 170 °C | [4] |
| Density | 1.75 g/cm³ | [4] |
| Refractive Index (n20D) | 1.32 | [4] |
| Purity | ≥ 97% (GC) | [4] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Key Data Points | Reference(s) |
| ¹H NMR | Data available on PubChem | [3] |
| IR Spectrum | Data available from NIST | [3] |
| Mass Spectrum (EI) | Data available from NIST | [3] |
Synthesis and Reactions
The synthesis of fluorotelomer alcohols like this compound is typically achieved through a telomerization process. This process involves the reaction of a telogen, such as a perfluoroalkyl iodide, with a taxogen, like ethylene, to form longer-chain intermediates which are then converted to the final alcohol.[1][2]
A detailed experimental protocol for a reaction involving this compound in the synthesis of a derivative is provided below.
Experimental Protocol: Synthesis of 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate
This protocol is adapted from the work of Kascheeva et al. (2025) and describes three different approaches for the esterification of this compound with pentafluorobenzoic acid.[5]
Materials:
-
This compound
-
Pentafluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
Approach I: Acid-Catalyzed Esterification
-
To a 100 mL flask equipped with a magnetic stir bar, add pentafluorobenzoic acid (5.30 g, 25 mmol) and this compound (8.30 g, 25 mmol).
-
Carefully add concentrated H₂SO₄ (catalytic amount).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).
Approach II: Acyl Chloride Intermediate
-
In a flask, treat pentafluorobenzoic acid (5.30 g, 25 mmol) with thionyl chloride (4.46 g, 37.5 mmol) and a few drops of DMF.
-
Heat the mixture at 90 °C for 4 hours.
-
After cooling to room temperature, remove excess SOCl₂ by rotary evaporation.
-
To the residue at 0 °C, add a solution of this compound (8.30 g, 25 mmol) in CH₂Cl₂ (10 mL) and triethylamine (30 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract the product.
Approach III: Steglich-Type Esterification
-
In a flask, dissolve pentafluorobenzoic acid, this compound, DCC, and a catalytic amount of DMAP in dichloromethane.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the formation of the ester.
Applications and Experimental Workflows
This compound's unique properties lend it to a variety of applications, including as a component in fluorinated surfactants, specialty coatings, and in the electronics industry.[4] Its ability to reduce surface tension and provide hydro- and oleophobicity is particularly valuable.
Application: Fabrication of Superhydrophobic Surfaces
A significant application of this compound is in the creation of superhydrophobic surfaces. The following is an adapted protocol for the fabrication of a superhydrophobic stainless steel mesh.
Experimental Protocol: Preparation of a Superhydrophobic Stainless Steel Mesh
Materials:
-
Stainless steel mesh (e.g., 304 grade, 400 mesh)
-
Ethanol
-
Acetone
-
Deionized water
-
This compound
-
Anhydrous ethanol
Procedure:
-
Cleaning the Mesh:
-
Cut the stainless steel mesh to the desired size.
-
Sonically clean the mesh sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove any surface contaminants.
-
Dry the mesh in an oven at 60 °C.
-
-
Surface Modification:
-
Prepare a 1% (v/v) solution of this compound in anhydrous ethanol.
-
Immerse the cleaned and dried stainless steel mesh in this solution for 24 hours at room temperature to allow for the self-assembly of a fluorinated monolayer on the mesh surface.
-
-
Curing and Finalization:
-
Remove the mesh from the solution and rinse it with fresh ethanol to remove any unadsorbed molecules.
-
Cure the coated mesh in an oven at 120 °C for 1 hour to enhance the stability of the coating.
-
Allow the mesh to cool to room temperature before characterization.
-
Workflow for Superhydrophobic Surface Fabrication
Caption: Workflow for fabricating a superhydrophobic stainless steel mesh.
Biological Activity and Signaling Pathways
While specific studies on the antimicrobial activity of this compound against named microorganisms are limited in publicly available literature, the broader class of long-chain fatty alcohols and fluorinated alcohols are known to interact with and disrupt biological membranes.[1][6]
Likely Mechanism of Action: Membrane Disruption
The primary mechanism of action for the biological activity of fluorinated alcohols is likely the disruption of the lipid bilayer of cell membranes.[1][6] The amphipathic nature of these molecules, with a polar alcohol head group and a nonpolar, hydrophobic fluorinated tail, facilitates their insertion into the cell membrane. This insertion can alter the physical properties of the membrane, such as its fluidity and permeability.[6] At higher concentrations, this can lead to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Proposed Mechanism of Membrane Disruption
Caption: Proposed mechanism of bacterial cell membrane disruption.
Due to the general nature of this membrane-disrupting activity, it is unlikely that this compound interacts with specific signaling pathways in a targeted manner. Its effects are more likely to be a result of broad-spectrum cytotoxicity at effective concentrations.
Safety and Handling
This compound is classified as an irritant, causing skin and eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile fluorinated alcohol with a range of potential applications driven by its unique physicochemical properties. This guide provides a summary of the current knowledge on this compound, including its properties, synthetic considerations, and potential applications in materials science and beyond. Further research is warranted to fully elucidate its biological activities and to develop specific protocols for its various promising applications.
References
- 1. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Superhydrophilic/Underwater Superoleophobic and Superhydrophobic Stainless Steel Meshes Used for Oil/Water Separation | MDPI [mdpi.com]
- 3. Dodecafluoroheptanol | C7H4F12O | CID 67639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods [mdpi.com]
- 6. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,1,7-Trihydroperfluoroheptanol for Researchers and Drug Development Professionals
Introduction
1,1,7-Trihydroperfluoroheptanol, also known as 1H,1H,7H-dodecafluoro-1-heptanol, is a fluorinated alcohol that serves as a valuable building block in organic synthesis and holds significant potential in the fields of medicinal chemistry and drug development. The unique properties imparted by its fluorine-rich structure, such as enhanced metabolic stability, lipophilicity, and binding affinity, make it a compound of interest for modifying therapeutic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its applications relevant to researchers, scientists, and professionals in drug development.
Physicochemical and Structural Data of 1,1,7-Trihydroperfluoroheptanol
The key quantitative data for 1,1,7-trihydroperfluoroheptanol are summarized in the table below, providing a clear reference for its physical and chemical characteristics.
| Property | Value |
| Molecular Weight | 332.089 g/mol |
| Molecular Formula | C7H4F12O |
| CAS Registry Number | 335-99-9 |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol |
| Melting Point | -20 °C |
| Boiling Point | 170 °C |
| Density | 1.76 g/cm³ |
| Flash Point | 52.5 °C |
| InChI Key | BYKNGMLDSIEFFG-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Synthesis of 1,1,7-Trihydroperfluoroheptanol: An Experimental Protocol
The synthesis of fluorotelomer alcohols like 1,1,7-trihydroperfluoroheptanol is commonly achieved through the radical telomerization of a fluoroalkene (the taxogen) with an alcohol that serves as the chain transfer agent (the telogen). In this case, vinylidene fluoride (VDF) can be telomerized with methanol. The following is a representative experimental protocol based on established telomerization procedures.
Objective: To synthesize 1,1,7-trihydroperfluoroheptanol via the radical telomerization of vinylidene fluoride with methanol.
Materials:
-
Methanol (anhydrous)
-
Vinylidene fluoride (VDF)
-
Di-tert-butyl peroxide (or another suitable radical initiator)
-
High-pressure autoclave reactor equipped with a stirrer, pressure gauge, and temperature controller
-
Distillation apparatus
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and leak-tested to ensure a safe and inert reaction environment.
-
Charging the Reactor: The autoclave is charged with anhydrous methanol and the radical initiator (e.g., di-tert-butyl peroxide). The molar ratio of methanol to VDF is a critical parameter for controlling the chain length of the resulting telomers; a higher ratio of methanol favors the formation of shorter-chain alcohols.
-
Purging: The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove any oxygen that could inhibit the radical chain reaction.
-
Introduction of VDF: Vinylidene fluoride is introduced into the autoclave. The amount added is determined by the desired molar ratio with methanol.
-
Reaction Conditions: The autoclave is heated to the initiation temperature, which is dependent on the half-life of the chosen radical initiator (typically in the range of 120-150°C for di-tert-butyl peroxide). The reaction is allowed to proceed with constant stirring for several hours. The pressure inside the reactor will decrease as the VDF is consumed.
-
Quenching and Purification: After the reaction is complete, the autoclave is cooled to room temperature, and any excess pressure is carefully vented. The resulting mixture of telomers is then purified by fractional distillation under reduced pressure to isolate the 1,1,7-trihydroperfluoroheptanol from other telomers and unreacted starting materials.
Safety Precautions: This synthesis involves high-pressure gases and potentially hazardous materials. It should only be performed by trained personnel in a well-ventilated fume hood and with appropriate personal protective equipment.
Applications in Drug Discovery and Development
Fluorinated compounds are of significant interest in the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate can modulate its physicochemical properties in beneficial ways.[1] While specific applications of 1,1,7-trihydroperfluoroheptanol in approved drugs are not widely documented, its utility lies in its role as a fluorinated building block.
The perfluoroalkyl chain can enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation. Furthermore, the lipophilicity of the fluorinated moiety can improve the drug's membrane permeability and bioavailability. Perfluoroalkyl-containing molecules are also being explored as drug delivery systems, for example, in the formation of stable emulsions and nanoparticles for targeted drug release.
Visualizing the Synthesis Workflow
The synthesis of 1,1,7-trihydroperfluoroheptanol via telomerization can be represented as a workflow. The following diagram, generated using the DOT language, illustrates the key steps of this process.
References
An In-depth Technical Guide to the Solubility of Dodecafluoroheptanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (dodecafluoroheptanol). Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, alongside detailed experimental protocols for determining its solubility profile.
Understanding the Solubility of Dodecafluoroheptanol: A Theoretical Perspective
Dodecafluoroheptanol (C7H4F12O) is a highly fluorinated long-chain alcohol. Its solubility in various organic solvents is dictated by the interplay between its highly polar hydroxyl (-OH) group and its long, nonpolar, and fluorinated carbon chain. The principle of "like dissolves like" is central to predicting its solubility behavior.
The extensive fluorination of the carbon chain significantly influences its interaction with solvent molecules. Fluorinated chains are known to be both hydrophobic and lipophobic, meaning they tend to repel both water and hydrocarbon-based substances. This unique characteristic suggests that dodecafluoroheptanol will exhibit distinct solubility behavior compared to its non-fluorinated analogue, 1-heptanol.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group in dodecafluoroheptanol allows for hydrogen bonding with polar protic solvents. However, the long, fluorinated chain can hinder miscibility. Short-chain alcohols are generally miscible with water, but this miscibility decreases as the carbon chain length increases.[1][2] The bulky, fluorinated chain of dodecafluoroheptanol is expected to significantly reduce its solubility in many polar protic solvents compared to non-fluorinated alcohols of similar chain length.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds. While the polar hydroxyl group of dodecafluoroheptanol can interact with these solvents, the fluorinated chain's lipophobicity may limit solubility. Some fluorinated compounds have shown instability in certain polar aprotic solvents like DMSO and acetonitrile.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The long, nonpolar fluorinated chain of dodecafluoroheptanol is expected to confer a degree of solubility in nonpolar solvents.[4] The solubility of alcohols in nonpolar solvents generally increases with the length of the nonpolar carbon chain.[4] However, the unique nature of fluorous interactions means that it may not be perfectly miscible with all hydrocarbon-based nonpolar solvents.
-
Fluorinated Solvents (e.g., Perfluorohexane, HFIP): Dodecafluoroheptanol is expected to exhibit high solubility or be fully miscible in other fluorinated solvents due to favorable "fluorous-fluorous" interactions. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are recognized as unique solvents capable of dissolving a wide range of compounds.[5]
Qualitative Solubility Assessment of Dodecafluoroheptanol
In the absence of specific quantitative data, a qualitative assessment provides valuable initial insights. The following table outlines the expected solubility based on the chemical principles discussed above. These are predictions and should be confirmed experimentally.
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Hydrogen bonding is possible, but the long fluorinated chain will limit miscibility. |
| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | Dipole-dipole interactions are possible, but the lipophobic nature of the fluorinated chain may lead to partial miscibility. |
| DMSO, DMF | Potentially Low & Reactive | Similar to other polar aprotic solvents, with the added consideration of potential for degradation of some fluorinated compounds.[3] | |
| Nonpolar | Hexane, Toluene | Moderate to High | The long, nonpolar fluorinated chain should promote solubility in nonpolar solvents. |
| Fluorinated | Perfluorohexane, HFIP | High / Miscible | "Fluorous-fluorous" interactions are highly favorable, leading to good miscibility. |
Experimental Protocol for Determining Solubility
To obtain precise and reliable solubility data for dodecafluoroheptanol, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the solubility of dodecafluoroheptanol in a selected organic solvent at a specific temperature.
Materials:
-
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or LC-MS)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of dodecafluoroheptanol to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24 to 72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of dodecafluoroheptanol.
-
-
Data Analysis:
-
Calculate the concentration of dodecafluoroheptanol in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental and Logical Workflows
To further clarify the process of solubility determination, the following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: Experimental workflow for determining the solubility of dodecafluoroheptanol.
Caption: Logical framework for a comprehensive solubility profiling study.
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Thermal Stability of Fluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Introduction
Fluorinated alcohols are organic compounds where at least one hydrogen atom has been replaced by a fluorine atom. This substitution dramatically alters the molecule's properties, including its acidity, polarity, and, notably, its thermal stability. The high bond energy of the carbon-fluorine (C-F) bond contributes to the enhanced thermal resilience of these compounds compared to their non-fluorinated analogs.
In the pharmaceutical industry, understanding the thermal stability of fluorinated alcohols is paramount. These compounds are used as intermediates, solvents, and key components of active pharmaceutical ingredients (APIs). Thermal degradation can lead to impurities, loss of efficacy, and potential safety concerns. Therefore, a thorough characterization of their behavior under thermal stress is a crucial aspect of drug development and manufacturing.
This guide focuses on the thermal stability of two main classes of fluorinated alcohols: short-chain fluorinated alcohols and fluorotelomer alcohols (FTOHs).
Thermal Degradation Pathways
The thermal decomposition of fluorinated alcohols proceeds through complex reaction pathways that are dependent on the molecular structure, temperature, and the surrounding atmosphere.
Fluorotelomer Alcohols (FTOHs)
For fluorotelomer alcohols, which have the general structure F(CF₂)nCH₂CH₂OH, the initial degradation steps are believed to involve the elimination of small molecules.[1] At lower temperatures, dehydrofluorination (elimination of hydrogen fluoride, HF) and dehydration are proposed as primary pathways.[1] As the temperature increases, C-C bond cleavage and other fragmentation reactions occur, leading to the formation of a variety of smaller fluorinated compounds, including perfluorinated carboxylic acids (PFCAs) and perfluoroalkenes.[1]
The general trend observed is that the thermal stability of FTOHs increases with the length of the perfluoroalkyl chain.[2]
Quantitative Thermal Stability Data
The primary technique for evaluating the thermal stability of fluorinated alcohols is Thermogravimetric Analysis (TGA). This method measures the mass loss of a substance as a function of temperature in a controlled atmosphere. The data is typically presented as a TGA curve (mass vs. temperature), and its first derivative (DTG curve) highlights the temperatures of maximum decomposition rates.
Table 1: Thermal Decomposition Data of Selected Fluorinated Alcohols
| Compound Name | Chemical Formula | Type | Onset of Decomposition (°C) | Observations |
| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | Short-Chain | Data not readily available | Hazardous decomposition products include carbon oxides and hydrogen fluoride.[3] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | Short-Chain | > 250 | Intensive decomposition observed at 300°C (half-life of 42 hours).[2] |
| 4:2 Fluorotelomer Alcohol (4:2 FTOH) | F(CF₂)₄CH₂CH₂OH | Fluorotelomer | 200 - 600 (Gas-phase) | Products indicative of HF and CH₂ loss.[2] |
| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | F(CF₂)₆CH₂CH₂OH | Fluorotelomer | ~721 (on fabrics) | Degradation products include 1H-perfluorooctane, tetrafluoroethene (TFE), and perfluorohexanoic acid (PFHxA).[2] |
| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | F(CF₂)₈CH₂CH₂OH | Fluorotelomer | Data not readily available | Gas-phase decomposition yields perfluoro-1-decene and other hydroxyl-containing perfluorinated compounds.[2] |
Note: The conditions under which decomposition data are obtained can significantly influence the results. The data presented for FTOHs are from gas-phase thermal treatment or application on fabrics and may not directly correspond to standard TGA results under an inert atmosphere.
Experimental Protocols
Standardized protocols for the thermal analysis of all fluorinated alcohols are not universally established. However, based on methodologies for per- and polyfluoroalkyl substances (PFAS) and other related compounds, the following experimental workflows for TGA and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a fluorinated alcohol by measuring its mass loss as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-15 mg of the fluorinated alcohol sample into an inert TGA crucible (e.g., alumina or platinum).[2]
-
-
Instrument Setup:
-
Purge the TGA instrument with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate of 30-50 mL/min to provide a non-reactive atmosphere.[2]
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate, typically 10°C/min.[2]
-
-
Data Acquisition:
-
Continuously record the sample mass as a function of temperature and time.[2]
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature) to determine key parameters:
-
Onset temperature of decomposition (T_onset): The temperature at which significant mass loss begins.
-
Temperature of maximum decomposition rate (T_max): Determined from the peak of the first derivative of the TGA curve (DTG curve).
-
Percentage of mass loss: Calculated for different temperature ranges or at the end of the experiment.
-
-
Differential Scanning Calorimetry (DSC)
Objective: To investigate thermal transitions such as melting and boiling points, and to measure the enthalpy changes associated with these transitions.
Methodology:
-
Sample Preparation:
-
Hermetically seal a small amount of the sample (typically 2-10 mg) in a DSC pan (e.g., aluminum).
-
Use an empty, sealed pan as a reference.
-
-
Instrument Setup:
-
Purge the DSC cell with an inert gas.
-
-
Thermal Program:
-
Subject the sample and reference to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10°C/min).
-
-
Data Acquisition:
-
Measure the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic (melting, boiling) and exothermic (crystallization) events.
-
Calculate the enthalpy of transitions from the peak areas.
-
Analysis of Degradation Products
Identifying the products of thermal degradation is crucial for understanding the decomposition mechanism and potential hazards. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for this purpose.
Objective: To separate and identify the chemical species produced during the thermal decomposition of fluorinated alcohols.
Methodology:
-
Thermal Decomposition: A sample is heated rapidly to a specific decomposition temperature in a pyrolyzer coupled to a gas chromatograph.[2]
-
Chromatographic Separation: Volatile degradation products are separated in the GC column.[2]
-
Mass Spectrometric Detection: The separated components are identified by their mass spectra.[2]
Conclusion
The thermal stability of fluorinated alcohols is a critical consideration in their application, particularly in the pharmaceutical and chemical industries. The presence of fluorine generally enhances thermal stability, with a trend of increasing stability observed with longer perfluoroalkyl chains in fluorotelomer alcohols. The primary thermal degradation pathways for FTOHs involve dehydrofluorination and dehydration at lower temperatures, followed by more extensive fragmentation at higher temperatures.
While this guide provides a framework for understanding and evaluating the thermal stability of fluorinated alcohols, it also highlights the need for more comprehensive and standardized quantitative data. Further research employing techniques such as TGA and DSC on a wider range of pure fluorinated alcohols will be invaluable for building a more complete understanding of their thermal behavior. This will ultimately contribute to safer and more efficient processes in drug development and chemical manufacturing.
References
An In-depth Technical Guide to 1H,1H,7H-Dodecafluoro-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1H,1H,7H-Dodecafluoro-1-heptanol. This fluorinated alcohol is a versatile compound with significant potential in various high-technology sectors, including materials science and pharmaceuticals. Its unique properties, such as high thermal stability and low surface tension, make it a valuable component in the development of advanced materials and drug delivery systems. This document details its chemical structure, summarizes its key physical and spectroscopic data in tabular form, and provides illustrative experimental protocols for its synthesis and application.
Chemical Structure and Identification
This compound, also known by several synonyms including 1,1,7-Trihydroperfluoroheptanol, is a partially fluorinated alcohol. The presence of a perfluorinated carbon chain and a terminal hydroxyl group gives the molecule its distinct amphiphilic character.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol |
| CAS Number | 335-99-9 |
| Molecular Formula | C₇H₄F₁₂O |
| Molecular Weight | 332.09 g/mol |
| InChI | InChI=1S/C7H4F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2,20H,1H2 |
| InChIKey | BYKNGMLDSIEFFG-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by its extensive fluorination. This leads to high thermal stability, chemical resistance, and low surface energy.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless to light yellow, clear liquid | |
| Melting Point | -20 °C | |
| Boiling Point | 170 °C | |
| Density | 1.75 g/cm³ | |
| Refractive Index (n20D) | 1.32 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.
Table 3: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available in search results |
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 31 | 100 | [CH₂OH]⁺ |
| Other fragments not detailed in search results |
Experimental Protocols
Synthesis of this compound via Telomerization (Representative Protocol)
The synthesis of fluorinated alcohols like this compound is often achieved through the telomerization of a fluoroalkene with a telogen, such as an alcohol. The following is a representative workflow for such a synthesis.
Materials:
-
Vinylidene fluoride (taxogen)
-
Methanol (telogen)
-
Di-tert-butyl peroxide (initiator)
-
High-pressure autoclave reactor
-
Distillation apparatus
Procedure:
-
Charge a high-pressure autoclave reactor with methanol and the radical initiator, di-tert-butyl peroxide.
-
Introduce vinylidene fluoride into the reactor. The molar ratio of the telogen to the taxogen is critical in controlling the chain length of the resulting fluorotelomer alcohols.
-
Heat the reactor to initiate the radical telomerization. The reaction proceeds via a free-radical chain mechanism.
-
After the reaction is complete, cool the reactor and collect the resulting mixture of fluorotelomer alcohols.
-
Separate the desired this compound from the mixture of other fluorotelomers by fractional distillation under reduced pressure.
Application in the Formulation of Superhydrophobic Coatings (Representative Protocol)
The low surface energy of this compound makes it an excellent candidate for the creation of water-repellent surfaces. It can be used to functionalize nanoparticles, which are then deposited on a substrate to create a superhydrophobic coating.
Materials:
-
Silica nanoparticles
-
Ethanol
-
Ammonium hydroxide
-
This compound (or a reactive derivative like a fluoroalkylsilane)
-
Substrate (e.g., aluminum, glass)
-
Spin-coater
Procedure:
-
Synthesis of Silica Nanoparticles (Stöber Process):
-
Mix ethanol and ammonium hydroxide in a beaker with stirring.
-
Slowly add tetraethoxysilane (TEOS) to the mixture to form silica nanoparticles.
-
-
Functionalization of Silica Nanoparticles:
-
Disperse the synthesized silica nanoparticles in an ethanolic solution containing this compound (or its reactive derivative).
-
Allow the mixture to react to ensure the surface of the silica nanoparticles is functionalized with the fluorinated alcohol.
-
-
Coating Deposition:
-
Apply the suspension of functionalized silica nanoparticles onto the desired substrate using a spin-coater.
-
Control the spin speed and duration to achieve a uniform coating of the desired thickness.
-
-
Drying and Curing:
-
Dry the coated substrate to evaporate the solvent.
-
Cure the coating, if necessary, to enhance its durability and adhesion to the substrate.
-
Applications in Research and Drug Development
The unique properties of this compound have led to its use and investigation in several advanced applications:
-
Materials Science: It is a key component in the formulation of fluorinated surfactants and specialty coatings that provide excellent water and oil repellency. These coatings are utilized in textiles, electronics, and automotive applications to enhance durability and resistance to environmental factors.
-
Polymer Synthesis: It serves as a valuable intermediate in the synthesis of fluorinated polymers. These polymers inherit the desirable properties of the fluorinated alcohol, such as thermal stability and chemical resistance.
-
Drug Development: In the pharmaceutical industry, fluorinated alcohols are explored for their potential in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients. The amphiphilic nature of this compound allows it to form self-assembling structures like micelles, which can be investigated for drug delivery applications.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a fluorinated alcohol with a unique combination of properties that make it a valuable compound in both academic research and industrial applications. Its high thermal stability, chemical resistance, and low surface energy are key attributes that are being leveraged in the development of advanced materials and are of growing interest in the field of drug development. Further research into the biological interactions and formulation capabilities of this compound is likely to expand its applications in the pharmaceutical and biomedical fields.
Spectroscopic Profile of 1H,1H,7H-Dodecafluoro-1-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for 1H,1H,7H-Dodecafluoro-1-heptanol, a fluorinated alcohol of significant interest in various scientific and industrial applications. This document compiles and presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols, to support research and development activities.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound, providing a consolidated reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 4.12 | Triplet | 13.4 | -CH₂OH |
| 6.08 | Triplet of Triplets | 51.2, 5.6 | -CF₂H |
| 2.60 | Singlet | - | -OH |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 58.9 (t, J = 26.5 Hz) | -CH₂OH |
| 108.7 (tt, J = 255, 31 Hz) | -CF₂H |
| 110-120 (m) | -CF₂- |
Table 3: ¹⁹F NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| -138.2 | -CF₂H |
| -130.1 | -CF₂- (adjacent to CF₂H) |
| -123.8 | -CF₂- |
| -122.1 | -CF₂- |
| -120.4 | -CF₂- |
| -114.5 | -CF₂- (adjacent to CH₂) |
Note: Specific coupling constants for ¹³C and ¹⁹F NMR were not fully available in the referenced data.
Mass Spectrometry (MS)
Table 4: GC-MS Fragmentation Data
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 31 | 100 | [CH₂OH]⁺ |
| 51 | 25 | [CHF₂]⁺ |
| 69 | 15 | [CF₃]⁺ |
| 81 | 10 | [C₂F₃]⁺ |
| 101 | 30 | [C₂F₄H]⁺ |
| 131 | 55 | [C₃F₅]⁺ |
| 151 | 12 | [C₃F₆H]⁺ |
| 181 | 8 | [C₄F₇]⁺ |
| 213 | 5 | [C₅F₈H]⁺ |
| 281 | 3 | [M-CH₂OH]⁺ |
| 301 | 2 | [M-F]⁺ |
| 313 | <1 | [M-H₂O-H]⁺ |
| 332 | Not Observed | [M]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and validation of spectroscopic data. The following sections outline the typical experimental procedures for acquiring NMR and GC-MS data for fluorinated compounds like this compound.
NMR Spectroscopy Protocol
A standard protocol for acquiring NMR spectra of fluorinated alcohols involves the following steps:
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, a common external standard is trifluorotoluene or hexafluorobenzene.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.
-
¹⁹F NMR: A one-pulse experiment is also used. Due to the large chemical shift range of fluorine, a wider spectral width must be set. Proton decoupling may be used to simplify the spectra.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The analysis of fluorotelomer alcohols by GC-MS is a well-established method. A typical protocol is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
Chromatographic Separation:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C).
-
Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to ensure the separation of the analyte from any impurities.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range (e.g., m/z 30-400).
-
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the compound based on its retention time and fragmentation pattern. The mass spectrum is compared with spectral libraries (e.g., NIST) for confirmation.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logic diagram for spectroscopic data interpretation.
Potential Research Applications of Fluorotelomer Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorotelomer alcohols (FTOHs) are a class of per- and polyfluoroalkyl substances (PFAS) characterized by a fluorinated carbon chain and a terminal alcohol group.[1] Widely utilized as precursors in the synthesis of fluoropolymers and surfactants, FTOHs are integral to a variety of industrial and consumer products, including textiles, paints, adhesives, and cleaning agents, owing to their unique hydrophobic and oleophobic properties.[2][3][4] However, their volatility and potential for long-range environmental transport, coupled with their role as precursors to persistent perfluorinated carboxylic acids (PFCAs), have raised significant environmental and health concerns.[1][3] This technical guide provides an in-depth overview of the current research applications of FTOHs, focusing on their environmental fate, toxicology, and the analytical methodologies used for their study.
Physicochemical Properties and Environmental Fate
The environmental behavior of FTOHs is largely governed by their physicochemical properties. Their volatility facilitates atmospheric transport, contributing to the global distribution of PFCAs through atmospheric oxidation.[1] In aquatic and terrestrial environments, FTOHs undergo biotransformation to form a variety of metabolites, including PFCAs.[1][5]
Quantitative Data: Physicochemical Properties of Select FTOHs
| Property | 4:2 FTOH | 6:2 FTOH | 8:2 FTOH | 10:2 FTOH | Reference(s) |
| Molecular Weight ( g/mol ) | 264.07 | 364.08 | 464.09 | 564.1 | [6] |
| Vapor Pressure (Pa at 25°C) | - | - | 4.2 | - | [7] |
| Water Solubility (mg/L at 25°C) | - | - | 0.137 | - | [7][8] |
Note: Data for a comprehensive range of FTOHs is limited, with most studies focusing on 8:2 FTOH.
Toxicological Profile and Research Applications
The toxicology of FTOHs is an active area of research, with studies indicating a range of potential health effects, including neurotoxicity, hepatotoxicity, immunotoxicity, and endocrine-disrupting activity.[2][9] A significant mechanism underlying FTOH toxicity is the induction of oxidative stress.[2][9]
In Vivo and In Vitro Toxicity
Studies on 6:2 FTOH in rats have established an oral LD50 of 1750 mg/kg and a dermal LD50 of >5000 mg/kg.[10][11] A 90-day subchronic study identified a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day based on hematology and liver effects.[11] Research has also shown that 8:2 FTOH can cause liver injury and immunotoxicity in mice.[12] In vitro studies have demonstrated that FTOHs can interact with and modulate the activity of cytochrome P450 (CYP) enzymes, which are crucial for xenobiotic metabolism.[13][14]
Quantitative Data: Toxicological Endpoints for Select FTOHs
| FTOH | Test Organism | Endpoint | Value | Reference(s) |
| 6:2 FTOH | Rat | Acute Oral LD50 | 1750 mg/kg | [10][11] |
| 6:2 FTOH | Rat | Acute Dermal LD50 | >5000 mg/kg | [10][11] |
| 6:2 FTOH | Rat | 90-day Oral NOAEL | 5 mg/kg/day | [11] |
| 8:2 FTOH | Mouse | Immunotoxicity | Observed at 10, 30, 100 mg/kg/day | [12] |
| 8:2 FTOH | Mouse | Liver Injury | Observed at 10, 30, 100 mg/kg/day | [12] |
Biotransformation and Metabolic Pathways
FTOHs are metabolized in various organisms, leading to the formation of several intermediate and terminal products. The biotransformation pathways are complex and can vary depending on the organism and environmental conditions.
Aerobic and Anaerobic Degradation
Under aerobic conditions, FTOHs are known to degrade into PFCAs.[15] For instance, the aerobic biodegradation of 8:2 FTOH has an initial half-life of approximately 0.2 days per mg of initial biomass protein.[5] Anaerobic biotransformation of 8:2 FTOH is significantly slower, with half-lives ranging from 12.5 to 36.5 days under nitrate-reducing conditions.[16][17]
Quantitative Data: Environmental Degradation of 8:2 FTOH
| Condition | Matrix | Half-life | Reference(s) |
| Aerobic | Mixed microbial system | ~0.2 days/mg protein | [5] |
| Anaerobic (Nitrate-reducing) | AFFF-impacted soil | 12.5 - 36.5 days | [16][17] |
| Anaerobic (Sulfate- and Iron-reducing) | AFFF-impacted soil | >400 days (for >60% remaining) | [16][17] |
Signaling Pathways and Metabolic Activation
The metabolism of FTOHs is initiated by cytochrome P450 enzymes.[2][9] For example, human CYP2A6 has been identified as a key enzyme in the oxidation of 6:2 FTOH.[18] This initial oxidation is a critical step leading to the formation of various metabolites and is linked to the observed toxicity. Gestational exposure to 6:2 FTOH in mice has been shown to disrupt the blood-brain barrier in offspring through the activation of the AKT/NF-κB/MMP signaling pathway.[19]
Experimental Protocols
Analysis of FTOHs in Water by GC-MS/MS
This protocol outlines a general method for the quantification of FTOHs in water samples.
1. Sample Collection and Preservation:
-
Collect water samples in 40 mL volatile organic compound (VOC) vials with Teflon-lined septa.[20][21]
-
Preserve the sample by adding 2 mL of methanol to the vial.[20][21]
-
Ensure zero headspace in the vial to prevent volatilization of FTOHs.[20][21]
-
Store samples at 4°C and transport to the laboratory as soon as possible due to short holding times.[20]
2. Sample Preparation (Solid Phase Microextraction - SPME):
-
Prepare an internal calibration curve in 10 mL of LC/MS grade water with concentrations ranging from 2.5 to 2000 ng/L.[22]
-
Add mass-labeled internal standards to both samples and calibration standards.[22]
-
Use a Head-Space SPME (HS-SPME) method for extraction. The specific fiber, extraction time, and temperature should be optimized for the target FTOHs.
3. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Column: A suitable capillary column for PFAS analysis (e.g., Rtx-200).
-
Temperature Program: Optimize for separation of target FTOHs.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Chemical Ionization (PCI) is recommended for improved sensitivity and selectivity.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
4. Quality Control:
-
Analyze laboratory blanks and matrix spikes with each batch of samples.
-
Use isotopically labeled internal standards to correct for matrix effects and variations in extraction efficiency.
In Vivo Toxicological Study of FTOHs in Rodents
This protocol provides a general framework for conducting a subchronic oral toxicity study of an FTOH in rats.
1. Test Substance and Animal Model:
-
Obtain the FTOH of interest with known purity.
-
Use a standard rodent model, such as Sprague-Dawley rats. Acclimate animals to laboratory conditions.
2. Experimental Design:
-
Administer the FTOH by oral gavage. Prepare dose formulations in a suitable vehicle (e.g., deionized water).[10]
-
Include a control group receiving the vehicle only and at least three dose groups. Dose selection should be based on preliminary range-finding studies. For example, for 6:2 FTOH, doses of 0, 5, 25, 125, and 250 mg/kg/day have been used.[11]
-
The study duration is typically 90 days for a subchronic study.[11]
3. Observations and Measurements:
-
Monitor clinical signs of toxicity and mortality daily.
-
Measure body weight and food consumption weekly.
-
Collect blood samples for hematology and clinical chemistry analysis at specified intervals and at termination.
-
Conduct a complete necropsy at the end of the study.
-
Weigh major organs and collect tissues for histopathological examination.
4. Data Analysis:
-
Analyze quantitative data (body weights, organ weights, clinical pathology) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Evaluate histopathological findings.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Conclusion
Fluorotelomer alcohols represent a significant area of research due to their widespread use, environmental persistence, and potential for adverse health effects. This technical guide provides a foundational understanding of their properties, toxicological profiles, and the experimental approaches used to study them. Further research is needed to fill existing data gaps, particularly concerning the physicochemical properties and toxicological effects of a broader range of FTOHs. A deeper understanding of their mechanisms of toxicity and environmental fate is crucial for accurate risk assessment and the development of safer alternatives.
References
- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]
- 2. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Environmental fate of fluorotelomer alcohols and esters in soils" by Jinxia Liu [docs.lib.purdue.edu]
- 4. alsglobal.com [alsglobal.com]
- 5. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol | Semantic Scholar [semanticscholar.org]
- 9. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism. | Semantic Scholar [semanticscholar.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8:2 Fluorotelomer alcohol causes immunotoxicity and liver injury in adult male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Biotransformation of 8:2 Fluorotelomer Alcohol in Soil from Aqueous Film-Forming Foams (AFFFs)-Impacted Sites under Nitrate-, Sulfate-, and Iron-Reducing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Emerging investigator series: human CYP2A6 catalyzes the oxidation of 6:2 fluorotelomer alcohol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. alsglobal.eu [alsglobal.eu]
- 21. alsglobal.com [alsglobal.com]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from 1H,1H,7H-Dodecafluoro-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of cationic, anionic, and non-ionic fluorinated surfactants starting from 1H,1H,7H-Dodecafluoro-1-heptanol. Fluorinated surfactants are of significant interest due to their unique properties, including high surface activity, thermal stability, and both hydrophobic and lipophobic characteristics, making them valuable in various applications, including drug delivery systems, specialty coatings, and advanced materials.[1]
Introduction
This compound is a readily available fluorinated alcohol that serves as a versatile starting material for the synthesis of a range of fluorinated surfactants.[1] The general strategy involves the conversion of the terminal alcohol group into a suitable leaving group, typically a tosylate, followed by nucleophilic substitution to introduce the desired hydrophilic head group. This document outlines the synthesis of three classes of surfactants: a cationic quaternary ammonium salt, an anionic sulfonate, and a non-ionic polyethylene glycol ether.
Synthesis Overview
The synthesis of these fluorinated surfactants from this compound can be visualized as a two-step process. The initial step is the activation of the alcohol, followed by the introduction of the specific head group to form the desired surfactant.
Caption: General synthetic pathways from this compound.
Part 1: Synthesis of 1H,1H,7H-Dodecafluoroheptyl Tosylate (Intermediate)
The crucial first step for the synthesis of cationic and anionic surfactants is the conversion of the primary alcohol of this compound to a tosylate. This enhances the leaving group ability of the hydroxyl group, facilitating subsequent nucleophilic substitution reactions.
Experimental Protocol: Tosylation of this compound
Caption: Experimental workflow for the tosylation of the starting alcohol.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and pyridine in anhydrous dichloromethane.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and slowly add 1 M HCl to quench the reaction and neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1H,1H,7H-Dodecafluoroheptyl tosylate as a white solid.
Expected Data:
| Parameter | Expected Value |
| Yield | 85-95% |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H), ~7.3 (d, 2H), ~6.0 (tt, 1H), ~4.2 (t, 2H), ~2.4 (s, 3H), ~2.3 (m, 2H) |
| ¹⁹F NMR (CDCl₃) | Peaks corresponding to the -CF₂- and -CF₂H groups |
| Appearance | White solid |
Part 2: Synthesis of a Cationic Fluorinated Surfactant
A cationic surfactant can be synthesized by the quaternization of a tertiary amine with the previously prepared 1H,1H,7H-Dodecafluoroheptyl tosylate.
Experimental Protocol: Synthesis of a Quaternary Ammonium Salt
Caption: Workflow for the synthesis of a cationic fluorinated surfactant.
Materials:
-
1H,1H,7H-Dodecafluoroheptyl tosylate (1.0 eq)
-
Trimethylamine (solution in ethanol or THF, >3 eq)
-
Acetonitrile, anhydrous
-
Diethyl ether
Procedure:
-
Dissolve 1H,1H,7H-Dodecafluoroheptyl tosylate in anhydrous acetonitrile in a round-bottom flask equipped with a condenser.
-
Add an excess of trimethylamine solution to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting tosylate.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Add diethyl ether to the residue to precipitate the quaternary ammonium salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Expected Data:
| Parameter | Expected Value |
| Yield | 70-85% |
| ¹H NMR (D₂O) | δ ~6.2 (tt, 1H), ~4.4 (t, 2H), ~3.5 (t, 2H), ~3.2 (s, 9H), ~2.5 (m, 2H) |
| ¹⁹F NMR (D₂O) | Peaks corresponding to the fluorinated chain |
| Appearance | White or off-white solid |
Part 3: Synthesis of an Anionic Fluorinated Surfactant
An anionic surfactant can be prepared by the reaction of 1H,1H,7H-Dodecafluoroheptyl tosylate with a sulfite salt.
Experimental Protocol: Synthesis of a Sulfonate Salt
References
Application Notes and Protocols for Surface Modification using 1H,1H,7H-Dodecafluoro-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1H,1H,7H-Dodecafluoro-1-heptanol (DFH) for the modification of various surfaces. The unique properties of DFH, including its high thermal stability, chemical resistance, and low surface tension, make it an ideal candidate for creating hydrophobic and oleophobic surfaces.[1] Such modified surfaces are of significant interest in a range of applications, from the development of specialized coatings and sealants to advancements in drug delivery and biomedical devices.[1]
Introduction to this compound (DFH) for Surface Modification
This compound is a fluorinated alcohol with the chemical formula C₇H₄F₁₂O. Its structure, featuring a significant fluorine content, imparts unique properties such as high thermal stability and chemical resistance.[1] When applied to a surface, DFH molecules can self-assemble into a monolayer, creating a low-energy interface that exhibits both water and oil repellency.[1] This characteristic is particularly valuable in biomedical applications where controlling protein adsorption and cellular interaction is crucial. Fluorinated surfaces have been shown to suppress protein adsorption, a key factor in improving the biocompatibility of materials.
Quantitative Surface Characterization
Table 1: Expected Contact Angles and Surface Free Energy on DFH-Modified Surfaces
| Substrate Material | Modifying Agent | Deposition Method | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Calculated Surface Free Energy (mN/m) |
| Silicon/Silica | This compound | Solution or Vapor Deposition | > 110 | > 90 | < 15 |
| Glass | This compound | Solution or Vapor Deposition | > 110 | > 90 | < 15 |
| Gold | This compound (thiolated) | Solution Deposition (SAM) | > 110 | > 90 | < 15 |
Note: These are estimated values. Actual results may vary depending on the specific substrate, deposition conditions, and measurement parameters.
Experimental Protocols
Detailed methodologies for creating DFH-modified surfaces via solution-phase and vapor-phase deposition are provided below.
Protocol 1: Solution-Phase Deposition for Self-Assembled Monolayer (SAM) Formation
This protocol is suitable for creating a DFH monolayer on hydroxylated surfaces like silicon wafers, glass slides, and other metal oxides.
Materials:
-
This compound (DFH)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION! Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a certified fume hood.
-
Deionized (DI) water
-
Nitrogen gas source
-
Beakers, petri dishes, and tweezers
-
Sonicator
-
Oven or hotplate
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Place the substrates in a beaker and sonicate for 15 minutes each in acetone, followed by isopropanol, and finally DI water to remove organic contaminants.
-
Dry the substrates with a stream of nitrogen gas.
-
To create a hydroxylated surface, immerse the cleaned, dry substrates in freshly prepared Piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates again with a stream of nitrogen gas.
-
-
Preparation of DFH Solution:
-
Prepare a 1-5 mM solution of DFH in an anhydrous solvent. For example, to prepare a 1 mM solution, dissolve 3.32 mg of DFH in 10 mL of anhydrous ethanol.
-
-
Self-Assembled Monolayer Formation:
-
Immerse the cleaned and hydroxylated substrates in the DFH solution in a sealed container.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with the fresh anhydrous solvent to remove any non-covalently bonded molecules.
-
Dry the coated substrates with a stream of nitrogen gas.
-
Cure the substrates in an oven or on a hotplate at 100-120°C for 1 hour to enhance the covalent bonding between the DFH and the substrate surface.[2]
-
Experimental Workflow for Solution-Phase Deposition
Caption: Workflow for solution-phase deposition of DFH.
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition is an alternative method that can produce highly uniform and stable DFH coatings.[2]
Materials:
-
This compound (DFH)
-
Vacuum deposition chamber
-
Crucible
-
Heating source
-
Vacuum pump
-
Cleaned and hydroxylated substrates (as per Protocol 1, Step 1)
Procedure:
-
Substrate Preparation:
-
Use the same cleaning and hydroxylation procedure as described in Protocol 1, Step 1.
-
-
Vapor Deposition Process:
-
Place the cleaned and hydroxylated substrates inside the vacuum deposition chamber.
-
Place a small amount of DFH into a crucible within the chamber.
-
Evacuate the chamber to a pressure below 10⁻³ mbar.
-
Gently heat the crucible containing DFH to a temperature sufficient for sublimation (e.g., 60-80°C).
-
Allow the DFH vapor to deposit onto the substrates for 1-3 hours.
-
-
Post-Deposition Treatment:
-
Turn off the heating source and allow the chamber to cool to room temperature.
-
Vent the chamber with an inert gas (e.g., nitrogen).
-
Remove the coated substrates.
-
Experimental Workflow for Vapor-Phase Deposition
Caption: Workflow for vapor-phase deposition of DFH.
Impact on Protein Adsorption and Cell Signaling
The low surface energy of DFH-modified surfaces significantly reduces non-specific protein adsorption. This is a critical factor in many biomedical and drug development applications, as the initial protein layer that forms on a material's surface dictates subsequent cellular responses.
While direct studies on the influence of DFH-modified surfaces on specific signaling pathways are limited, the general effects of fluorinated surfaces on cellular behavior can be inferred. Fluoride, in its ionic form, is known to affect various signaling pathways, including those involving G-proteins and calcium signaling.[3][4] However, the fluorine in DFH is covalently bonded and part of a stable, inert surface. Therefore, the primary influence of a DFH-modified surface on cells is not through chemical interaction but through the physical properties of the surface.
By minimizing protein adsorption, DFH-modified surfaces can prevent the activation of signaling pathways that are triggered by cell adhesion to adsorbed proteins. For instance, integrin-mediated signaling, which is crucial for cell adhesion, proliferation, and differentiation, is dependent on the presence of specific adsorbed proteins like fibronectin. A surface that resists protein adsorption will consequently modulate these downstream signaling events.
Logical Relationship of DFH Surface Properties to Cell Signaling
Caption: Influence of DFH surfaces on cell signaling.
Conclusion
The use of this compound for surface modification offers a robust method for creating highly hydrophobic and oleophobic surfaces. These properties are instrumental in reducing non-specific protein adsorption, thereby providing a powerful tool for researchers in drug development and biomedical materials science to control biological interactions at the material interface. The protocols provided herein offer a starting point for the successful implementation of DFH in your research.
References
Application Notes and Protocols for 1H,1H,7H-Dodecafluoro-1-heptanol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1H,1H,7H-Dodecafluoro-1-heptanol as a precursor for the synthesis of fluorinated polymers. Detailed protocols for the synthesis of key monomers, dodecafluoroheptyl methacrylate (DFHM) and dodecafluoroheptyl acrylate (DFMA), and their subsequent polymerization via emulsion and solution techniques are provided. The unique properties of the resulting polymers, including their hydrophobicity and thermal stability, make them valuable materials in various fields, including specialty coatings, advanced materials, and drug delivery.
Introduction
This compound is a fluorinated alcohol that serves as a critical building block for the creation of polymers with tailored properties. The incorporation of the dodecafluoroheptyl moiety into a polymer backbone imparts low surface energy, high hydrophobicity, and excellent chemical and thermal resistance. These characteristics are highly desirable for applications requiring non-stick surfaces, water and oil repellency, and stability in harsh environments.
This document outlines the synthesis of two key monomers derived from this compound: dodecafluoroheptyl methacrylate (DFHM) and dodecafluoroheptyl acrylate (DFMA). Subsequently, detailed protocols for the polymerization of these monomers are presented, specifically the semi-continuous seeded emulsion polymerization of DFHM and the solution polymerization of DFMA.
Data Presentation
The following tables summarize the key physicochemical properties of the monomers and the characteristics of the resulting polymers.
Table 1: Physicochemical Properties of Fluorinated Monomers
| Property | Dodecafluoroheptyl Methacrylate (DFHM) | Dodecafluoroheptyl Acrylate (DFMA) |
| Molecular Formula | C₁₁H₈F₁₂O₂ | C₁₀H₆F₁₂O₂ |
| Molecular Weight | 400.16 g/mol | 386.13 g/mol |
| Appearance | - | Colorless Liquid |
| Boiling Point | - | 197 °C |
| Density | - | 1.581 g/mL at 25 °C |
| Refractive Index | - | n20/D 1.342 |
Table 2: Polymerization and Polymer Characterization Data
| Parameter | Poly(dodecafluoroheptyl methacrylate) (PDFHM) | Poly(dodecafluoroheptyl acrylate) (PDFMA) |
| Polymerization Method | Semi-continuous Seeded Emulsion Polymerization | Solution Polymerization |
| Monomer Conversion | > 99%[1] | - |
| Molecular Weight (Mn) | - | - |
| Polydispersity Index (PDI) | Narrow[1] | - |
| Glass Transition Temp. (Tg) | Lowered with incorporation of DFHM[2] | - |
| Water Contact Angle | Increased with DFMA content[3] | - |
| Thermal Stability | Augmented with functional monomers[1] | - |
Note: Specific quantitative values for Mn, PDI, and water contact angle for the homopolymers were not available in the searched literature. The table reflects the qualitative findings.
Experimental Protocols
Monomer Synthesis
Protocol 1: Synthesis of Dodecafluoroheptyl Methacrylate (DFHM) via Esterification
This protocol describes the esterification of this compound with methacryloyl chloride to yield dodecafluoroheptyl methacrylate.
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Inhibitor (e.g., 4-tert-butylcatechol)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure dodecafluoroheptyl methacrylate.
Protocol 2: Synthesis of Dodecafluoroheptyl Acrylate (DFMA) via Esterification
This protocol details the synthesis of dodecafluoroheptyl acrylate by the esterification of this compound with acryloyl chloride. The synthesis typically involves the reaction of the fluorinated alcohol with an acrylic acid derivative.[1]
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Inhibitor (e.g., 4-tert-butylcatechol)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting acryloyl chloride for methacryloyl chloride.
-
Purify the final product by vacuum distillation to yield dodecafluoroheptyl acrylate.
Polymer Synthesis
Protocol 3: Semi-continuous Seeded Emulsion Polymerization of Dodecafluoroheptyl Methacrylate (DFHM)
This protocol is based on the methodology for synthesizing fluorinated acrylate copolymers and can be adapted for the homopolymerization of DFHM.[1]
Materials:
-
Dodecafluoroheptyl methacrylate (DFHM)
-
Methyl methacrylate (MMA) and Butyl acrylate (BA) (for seed latex preparation)
-
Potassium persulfate (KPS) (initiator)
-
Sodium lauryl sulfate (SLS) and an alkyl alcohol polyether (e.g., EFS-470) (surfactants)
-
Deionized water
Procedure:
-
Seed Latex Preparation:
-
In a reaction vessel, prepare a seed latex by the emulsion polymerization of a mixture of methyl methacrylate and butyl acrylate.
-
Charge the reactor with deionized water and surfactants.
-
Heat the mixture to the reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere with stirring.
-
Add a portion of the MMA/BA monomer mixture and the initiator solution (KPS in deionized water) to initiate polymerization.
-
After the seed particles are formed, feed the remaining MMA/BA monomer mixture continuously.
-
-
Semi-continuous Polymerization of DFHM:
-
To the seed latex, continuously feed a pre-emulsified mixture of DFHM, deionized water, and surfactants over a period of several hours.
-
Simultaneously, feed the initiator solution.
-
Maintain the reaction temperature and stirring throughout the feeding period.
-
After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.
-
-
Purification:
-
Cool the resulting latex to room temperature.
-
Filter the latex to remove any coagulum.
-
The polymer can be isolated by precipitation in a non-solvent like methanol, followed by washing and drying.
-
Protocol 4: Solution Polymerization of Dodecafluoroheptyl Acrylate (DFMA)
This protocol describes a general procedure for the free-radical solution polymerization of DFMA.
Materials:
-
Dodecafluoroheptyl acrylate (DFMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., ethyl acetate, butyl acetate, or a fluorinated solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stirrer and a condenser, dissolve DFMA and AIBN (e.g., 1-2 mol% relative to the monomer) in the anhydrous solvent.
-
Degas the solution by performing at least three freeze-pump-thaw cycles.
-
After degassing, place the flask under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) in an oil bath and stir.
-
Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).
-
Monitor the monomer conversion by techniques such as ¹H NMR or gas chromatography.
-
Upon reaching the desired conversion or time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the polymer solution to a stirred excess of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Caption: Workflow for the synthesis of fluorinated (meth)acrylate monomers.
Caption: Workflow for semi-continuous seeded emulsion polymerization of DFHM.
Caption: Logical steps for the solution polymerization of DFMA.
References
Application Notes and Protocols for the Characterization of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of fluorinated compounds. It covers key techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (Gas and Liquid). The information is intended to guide researchers in selecting appropriate methods, preparing samples, setting up instrumentation, and interpreting data for the analysis of this important class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly specific technique for the analysis of fluorinated compounds.[1][2] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, offering high sensitivity comparable to proton (¹H) NMR. A key advantage of ¹⁹F NMR is the large chemical shift range (over 800 ppm), which provides excellent signal dispersion and minimizes peak overlap, even in complex mixtures.[3] Furthermore, the absence of endogenous fluorine in most biological systems results in background-free spectra.[4]
Application Note: Quantitative Analysis of Fluorinated Pharmaceuticals
Quantitative ¹⁹F NMR (qNMR) is a robust method for determining the purity and concentration of fluorinated active pharmaceutical ingredients (APIs) and formulated drug products. The direct relationship between the ¹⁹F NMR signal area and the number of fluorine nuclei allows for accurate quantification without the need for identical reference standards for each analyte.
Workflow for Quantitative ¹⁹F NMR Analysis
References
- 1. Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. epa.gov [epa.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of 1H,1H,7H-Dodecafluoro-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,7H-Dodecafluoro-1-heptanol is a fluorinated alcohol with the chemical formula C₇H₄F₁₂O.[1][2][3] Its unique properties, including high thermal stability and chemical resistance, make it a valuable compound in various industrial and research applications.[3] In the pharmaceutical and drug development sectors, it is explored for its potential in drug delivery systems, leveraging its amphiphilic nature to form micelles that can encapsulate and transport therapeutic agents.[4] This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure.
Chemical Properties and Safety Information
Chemical Structure:
Caption: Molecular Structure of this compound.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₄F₁₂O |
| Molecular Weight | 332.09 g/mol [1][3] |
| CAS Number | 335-99-9[1][2][3] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 170 °C[3] |
| Melting Point | -20 °C[3] |
| Density | 1.75 g/mL[3] |
Safety Precautions:
This compound is a chemical that requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6] All work should be conducted in a well-ventilated fume hood.[6] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5][6]
NMR Spectroscopy Data
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.0 | Triplet of triplets (tt) | 1H | H-7 |
| ~3.9 | Triplet (t) | 2H | H-1 |
| Variable | Singlet (s) | 1H | OH |
¹⁹F NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-138 | Doublet (d) | F₂-7 |
| ~-125 | Multiplet | F₂-6 |
| ~-122 | Multiplet | F₂-5 |
| ~-121 | Multiplet | F₂-4 |
| ~-120 | Multiplet | F₂-3 |
| ~-115 | Multiplet | F₂-2 |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~110-125 | Multiplets | C2, C3, C4, C5, C6 |
| ~108 | Triplet (t) | C7 |
| ~58 | Triplet (t) | C1 |
Experimental Protocols
1. Sample Preparation
A detailed workflow for preparing an NMR sample of this compound is outlined below.
Caption: NMR Sample Preparation Workflow.
Protocol Details:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the NMR spectrum. Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles or bubbles into the tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2. NMR Instrument Parameters
The following is a logical workflow for setting up the NMR experiment.
Caption: NMR Experiment Workflow.
Recommended Instrument Settings:
-
¹H NMR:
-
Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹⁹F NMR:
-
Frequency: Corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz spectrometer).
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-256.
-
-
¹³C NMR:
-
Frequency: Corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Applications in Drug Development
The unique properties of this compound make it an attractive candidate for various applications in drug development. Its amphiphilic nature allows for the formation of micelles, which can serve as nanocarriers for hydrophobic drugs, potentially enhancing their solubility and bioavailability.[4]
Potential Signaling Pathway Interactions (Hypothetical)
While specific signaling pathway interactions for this compound have not been extensively documented, its role as a drug delivery vehicle suggests a logical pathway for cellular uptake and drug release.
Caption: Hypothetical Cellular Pathway for Drug Delivery.
This proposed pathway illustrates the potential mechanism by which a drug encapsulated within a this compound-based micelle could be delivered to its intracellular target. Further research is necessary to validate these specific interactions.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. The protocols and predicted data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this versatile fluorinated compound. Accurate structural confirmation through NMR is a critical step in ensuring the quality and efficacy of materials and formulations used in advanced applications.
References
- 1. Dodecafluoroheptanol | C7H4F12O | CID 67639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 335-99-9 [smolecule.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Fluorotelomer Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorotelomer alcohols (FTOHs) are a class of per- and polyfluoroalkyl substances (PFAS) utilized in the manufacturing of a wide array of consumer and industrial products to impart water and oil repellency. These compounds are precursors to persistent and bioaccumulative perfluorocarboxylic acids (PFCAs), raising environmental and health concerns. Consequently, robust and sensitive analytical methods are crucial for monitoring FTOHs in various matrices, including environmental samples, consumer products, and biological tissues. This document provides detailed application notes and protocols for the analysis of FTOHs using mass spectrometry-based techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Approaches
The two primary analytical techniques for the determination of FTOHs are GC-MS(/MS) and LC-MS/MS. The choice of method depends on the sample matrix, the required sensitivity, and the specific FTOHs of interest.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds like FTOHs. It offers excellent chromatographic separation and is often used with chemical ionization (CI) for enhanced sensitivity, though electron ionization (EI) is also common.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for less volatile FTOHs and can be made highly sensitive through derivatization. Electrospray ionization (ESI) is a common ionization technique for this method.
Quantitative Data Summary
The following tables summarize quantitative performance data for various mass spectrometry methods used for the determination of FTOHs.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte | Method | Matrix | Instrument Detection Limit (IDL) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| 4:2 FTOH | GC-MS/MS (EI) | Calibration Standard | 2 ng/mL | - | - | [1] |
| 6:2 FTOH | GC-MS/MS (EI) | Calibration Standard | 0.1 - 0.5 ng/mL | - | - | [1] |
| 8:2 FTOH | GC-MS/MS (EI) | Calibration Standard | 0.1 - 0.5 ng/mL | - | - | [1] |
| 10:2 FTOH | GC-MS/MS (EI) | Calibration Standard | 0.1 - 0.5 ng/mL | - | - | [1] |
| 6:2 FTOH | TD-GC-MS/MS | Air | 0.07 - 0.09 ng/tube | - | - | [2] |
| 8:2 FTOH | TD-GC-MS/MS | Air | 0.07 - 0.09 ng/tube | - | - | [2] |
| 10:2 FTOH | TD-GC-MS/MS | Air | 0.07 - 0.09 ng/tube | - | - | [2] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte | Method | Matrix | Instrument Detection Limit (IDL) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| 4:2 FTOH | UPLC-MS/MS (with Dansyl Derivatization) | Sediment | 0.014 µg/L | 0.017 ng/g | 83 ± 9.4 | [3] |
| 6:2 FTOH | UPLC-MS/MS (with Dansyl Derivatization) | Sediment | 0.015 µg/L | 0.020 ng/g | 81 ± 9.8 | [3] |
| 8:2 FTOH | UPLC-MS/MS (with Dansyl Derivatization) | Sediment | 0.014 µg/L | 0.026 ng/g | 76 ± 12 | [3] |
| 10:2 FTOH | UPLC-MS/MS (with Dansyl Derivatization) | Sediment | 0.0093 µg/L | 0.060 ng/g | 67 ± 6.0 | [3] |
| 6:2 FTOH | LC-MS/MS | Water | ~0.09 ng/mL | - | 70 - 120 | [4] |
| 8:2 FTOH | LC-MS/MS | Water | ~0.09 ng/mL | - | 70 - 120 | [4] |
| 10:2 FTOH | LC-MS/MS | Water | ~0.09 ng/mL | - | 70 - 120 | [4] |
| 4:2 FTOH | LC-MS/MS | Textile | 1.2 ng/mL | 3.7 ng/mL | - | [5] |
| 6:2 FTOH | LC-MS/MS | Textile | 0.2 ng/mL | 0.5 ng/mL | - | [5] |
| 8:2 FTOH | LC-MS/MS | Textile | 0.2 ng/mL | 0.5 ng/mL | - | [5] |
| 10:2 FTOH | LC-MS/MS | Textile | 0.2 ng/mL | 0.5 ng/mL | - | [5] |
Experimental Protocols
Protocol 1: Analysis of FTOHs in Textiles by GC-MS/MS
This protocol is adapted for the extraction and analysis of FTOHs from textile samples.[1]
1. Sample Preparation and Extraction a. Cut 1 g of the textile sample into small pieces (approximately 2 mm x 2 mm). b. Place the textile pieces into a glass vial. c. Add 10 mL of ethyl acetate to the vial and cap it securely. d. Heat the vial at 60°C for 2 hours in a heating block or oven. e. After heating, allow the extract to cool to room temperature. f. Filter the extract through a 0.22 µm nylon syringe filter to remove any particulate matter. g. Concentrate the filtered extract to a final volume of 1 mL under a gentle stream of nitrogen. h. Spike the concentrated extract with an appropriate internal standard (e.g., 2-Perfluorobutyl-[1,1,2,2-2H4]-ethanol, MFBET) at a concentration of 100 ng/mL.[1]
2. GC-MS/MS Analysis a. Gas Chromatograph (GC) Conditions:
- Column: SH-Stabilwax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
- Inlet: Splitless injection.
- Oven Temperature Program: 50°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 2 min).[6]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[6] b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).[1]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
- MRM Transitions: Optimize precursor and product ions for each target FTOH analyte.
3. Quality Control a. Analyze a laboratory blank with each batch of samples to check for contamination. b. Prepare and analyze matrix spikes by adding known amounts of FTOH standards to a blank textile sample to assess method accuracy and recovery. c. Use an internal standard to correct for variations in sample preparation and instrument response.
Protocol 2: Analysis of FTOHs in Sediment by LC-MS/MS with Derivatization
This protocol describes a sensitive method for the analysis of FTOHs in sediment samples using dansyl chloride derivatization followed by UPLC-MS/MS analysis.[3]
1. Sample Preparation and Extraction a. Freeze-dry the sediment samples and sieve to remove large particles. b. Accurately weigh 1 g of the dried sediment into a polypropylene centrifuge tube. c. Add an appropriate internal standard. d. Add 5 mL of acetonitrile, vortex for 1 min, and sonicate for 15 min. e. Centrifuge the sample at 4000 rpm for 10 min and collect the supernatant. f. Repeat the extraction two more times and combine the supernatants. g. Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
2. Sample Cleanup a. Condition a weak anion exchange (WAX) solid-phase extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of acetonitrile. b. Load the concentrated extract onto the WAX cartridge. c. Wash the cartridge with 5 mL of acetonitrile. d. Elute the FTOHs with 10 mL of 1% formic acid in acetonitrile. e. Concentrate the eluate to dryness under a gentle stream of nitrogen.
3. Derivatization a. Reconstitute the dried extract in 100 µL of acetonitrile. b. Add 50 µL of 1 mg/mL dansyl chloride in acetonitrile and 20 µL of 1 M sodium bicarbonate buffer (pH 10). c. Vortex the mixture and heat at 60°C for 10 min. d. After cooling, add 50 µL of 2.5 mg/mL 4-(dimethylamino)pyridine (DMAP) in acetonitrile to quench the reaction. e. The derivatized sample is now ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis a. Liquid Chromatograph (LC) Conditions:
- Column: ACQUITY UPLC BEH Phenyl column (1.7 µm; 2.1 mm × 100 mm) or equivalent.[3]
- Mobile Phase A: 0.1% formic acid in water.[3]
- Mobile Phase B: Methanol.[3]
- Gradient: Optimize a gradient program for the separation of dansylated FTOHs.
- Flow Rate: 0.3 mL/min.[3]
- Injection Volume: 5 µL.[3] b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the specific precursor and product ions for each dansylated FTOH.
5. Quality Control a. Include procedural blanks and matrix spikes in each sample batch. b. Use a labeled internal standard to monitor the efficiency of the entire analytical process.
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow for FTOH Analysis
The following diagram illustrates a general workflow for the mass spectrometry analysis of FTOHs from environmental samples.
Caption: General workflow for FTOH analysis.
Metabolic Pathway of Fluorotelomer Alcohols
The biotransformation of FTOHs is a significant area of research, as it leads to the formation of persistent PFCAs. The following diagram illustrates the generalized metabolic pathway of an 8:2 FTOH.[7][8]
Caption: Metabolic pathway of 8:2 FTOH.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ues.pku.edu.cn [ues.pku.edu.cn]
- 4. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Esterification of 1H,1H,7H-Dodecafluoro-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,7H-Dodecafluoro-1-heptanol is a fluorinated alcohol distinguished by its high thermal stability and chemical resistance, making it a valuable building block in the synthesis of advanced materials.[1] Its unique properties, including hydrophobicity and low surface tension, are imparted to molecules upon its incorporation.[1] Esterification of this alcohol is a key chemical transformation for producing a wide array of functionalized molecules, such as specialty coatings, fluorinated polymers, and surfactants for various industrial and research applications, including electronics, textiles, and automotive industries.[1] This document provides detailed protocols for the esterification of this compound with various carboxylic acids, including aromatic, and acrylic/methacrylic acids.
The primary challenge in the esterification of fluorinated alcohols lies in their reduced nucleophilicity compared to their non-fluorinated counterparts, which can necessitate more forcing reaction conditions or specialized reagents. The protocols outlined below address these challenges through several established methodologies: classical acid-catalyzed Fischer esterification, conversion to an acyl chloride followed by alcoholysis, and Steglich-type esterification for milder conditions.
General Reaction Scheme
The esterification of this compound with a generic carboxylic acid (R-COOH) proceeds as follows:
Experimental Protocols
Three primary methods for the esterification of this compound are presented below. These protocols are based on established procedures for the esterification of fluorinated alcohols and can be adapted for a range of carboxylic acids.[2]
Protocol 1: Acid-Catalyzed Fischer Esterification
This method is a classic approach suitable for a range of carboxylic acids. It involves heating the alcohol and carboxylic acid with a strong acid catalyst.
Materials:
-
This compound
-
Carboxylic acid (e.g., Pentafluorobenzoic acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq) and this compound (1.0 - 1.2 eq).
-
Slowly add concentrated sulfuric acid (0.1 - 0.5 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent, if used) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For the reaction of pentafluorobenzoic acid and this compound, heating for 15 hours can lead to complete consumption of the carboxylic acid.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure. Otherwise, dilute the mixture with dichloromethane.
-
Wash the organic phase sequentially with deionized water and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by distillation or column chromatography as required.
Protocol 2: Acyl Chloride Alcoholysis
This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the fluorinated alcohol. This is particularly useful for less reactive carboxylic acids or when milder reaction conditions are preferred for the esterification step.
Materials:
-
This compound
-
Carboxylic acid (e.g., Pentafluorobenzoic acid)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water
Procedure:
Step 2a: Formation of the Acyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (typically 1-4 hours), as indicated by the cessation of gas evolution. For pentafluorobenzoic acid, heating at 90°C for 4 hours with thionyl chloride has been reported.[2]
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.
Step 2b: Esterification
-
Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.2 - 1.5 eq) in anhydrous dichloromethane.
-
Cool the alcohol/amine solution to 0 °C and slowly add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography. An isolated yield of 77% was achieved for 1H,1H,7H-dodecafluoroheptyl pentafluorobenzoate using this method.[2]
Protocol 3: Steglich-Type Esterification
This method utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). It is performed under mild, often room temperature, conditions and is suitable for sensitive substrates.
Materials:
-
This compound
-
Carboxylic acid (e.g., Pentafluorobenzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A precipitate of dicyclohexylurea (DCU) will form if DCC is used. For the reaction of pentafluorobenzoic acid with this compound, refluxing in dichloromethane for 12 hours resulted in a yield of approximately 30% as determined by GC-MS.[2]
-
Monitor the reaction progress by TLC or GC.
-
If DCC was used, filter off the DCU precipitate and wash it with a small amount of dichloromethane.
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the esterification of this compound with pentafluorobenzoic acid, based on reported literature.[2]
| Method | Carboxylic Acid | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| Acid-Catalyzed | Pentafluorobenzoic acid | H₂SO₄ | None | Reflux | 15 | 81 |
| Acyl Chloride | Pentafluorobenzoic acid | SOCl₂, Et₃N | CH₂Cl₂ | Room Temp. | 2 | 77 |
| Steglich-Type | Pentafluorobenzoic acid | DCC, DMAP | CH₂Cl₂ | Reflux | 12 | ~30 (GC-MS) |
Experimental Workflows
Below are graphical representations of the experimental workflows for the described esterification protocols.
References
Application Notes and Protocols for the Formulation of Water-Repellent Coatings Using Fluorinated Compounds
Introduction
Inspired by natural surfaces like the lotus leaf, superhydrophobic coatings that exhibit extreme water repellency are a significant area of research. These coatings are characterized by a water contact angle (WCA) greater than 150° and a low sliding angle (SA), allowing water droplets to roll off easily.[1][2] This property is achieved by combining a low surface energy chemical composition with a hierarchical micro/nano-surface roughness.[3][4] Fluorinated compounds, such as fluoroalkylsilanes which can be derived from fluorinated alcohols, are highly effective at creating low surface energy surfaces.[5][6] When combined with nanoparticles to induce roughness, these materials can be used to create robust and transparent superhydrophobic coatings.[7]
This document provides detailed protocols for the formulation, application, and characterization of a water-repellent coating using fluorinated alcohol derivatives (specifically fluoroalkylsilanes) and silica nanoparticles.
Experimental Protocols
Protocol 1: Synthesis and Functionalization of Silica Nanoparticles
This protocol details the synthesis of monodisperse silica nanoparticles using the Stöber process, followed by in-situ functionalization with a fluoroalkylsilane to impart hydrophobic properties.[1][8]
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (anhydrous)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
1H,1H,2H,2H-perfluorooctyltriethoxysilane (FAS-17 or similar fluoroalkylsilane)[1][8]
-
Deionized water
Equipment:
-
Beakers and magnetic stir bars
-
Hotplate stirrer
-
Pipettes
-
Centrifuge (for particle washing, optional)
Procedure:
-
Mixing: In a beaker, mix ethanol and ammonium hydroxide. Place the beaker on a hotplate stirrer set to 50°C and stir the solution.[8]
-
Silica Nanoparticle Formation: Add TEOS drop by drop to the stirred solution. The initially transparent solution will turn opaque, indicating the formation of silica nanoparticles.[1][8] Continue stirring for at least 6 hours.
-
Fluorination (Functionalization): Add the fluoroalkylsilane (e.g., FAS-17) solution in ethanol to the nanoparticle suspension.[8] Allow the reaction to proceed for another 2-4 hours with continuous stirring to ensure the silica nanoparticles are functionalized with the low surface energy fluorinated groups.
-
Final Suspension: The resulting suspension contains fluorinated silica nanoparticles and can be used directly for coating applications or diluted as needed. For instance, a 50 vol. % diluted solution can be prepared using ethanol.[1][7]
Protocol 2: Substrate Preparation and Coating Application
This protocol describes the cleaning of substrates and the application of the fluorinated silica nanoparticle suspension via spin-coating.
Materials:
-
Substrates (e.g., glass slides, silicon wafers, aluminum alloys)[1]
-
Acetone, Isopropanol, Deionized water
-
Nitrogen gas or clean compressed air
-
Fluorinated silica nanoparticle suspension (from Protocol 1)
Equipment:
-
Ultrasonic bath
-
Spin-coater
-
Hotplate or oven
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or clean compressed air.
-
-
Coating Application (Spin-Coating):
-
Place a cleaned substrate on the spin-coater chuck.
-
Dispense a small amount of the fluorinated silica nanoparticle suspension onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for 30-60 seconds. The parameters will affect the coating thickness.
-
Multiple layers can be applied to increase roughness and hydrophobicity. Allow the substrate to dry briefly between layers.[1][7]
-
-
Curing:
Protocol 3: Characterization of Water-Repellent Coatings
This protocol outlines the methods to quantify the performance of the prepared coatings.
Equipment:
-
Contact Angle Goniometer
-
Scanning Electron Microscope (SEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedures:
-
Wettability Measurement:
-
Static Water Contact Angle (WCA): Place a small droplet (e.g., 5-10 µL) of deionized water on the coated surface. Use the goniometer to measure the angle formed between the droplet and the surface. An angle >150° indicates superhydrophobicity.[7]
-
Contact Angle Hysteresis (CAH) / Sliding Angle (SA): To measure CAH, the volume of the droplet is slowly increased and decreased to measure the advancing and receding contact angles. The difference is the hysteresis. For SA, the substrate is tilted until the water droplet begins to roll off. A low CAH or SA (typically < 5-10°) indicates low adhesion and self-cleaning properties.[2]
-
-
Surface Morphology Analysis:
-
Use SEM to visualize the surface topography of the coating. This will reveal the micro/nano-scale roughness created by the aggregated nanoparticles, which is essential for superhydrophobicity.[1]
-
-
Chemical Composition Analysis:
Data Presentation
The performance of water-repellent coatings is highly dependent on formulation and application parameters. The following tables summarize typical results obtained from coatings fabricated using fluorinated silica nanoparticles.
Table 1: Effect of Coating Layers on Water Repellency (As-Prepared Solution on Aluminum) [1][7]
| Number of Layers | Water Contact Angle (WCA) (°) | Contact Angle Hysteresis (CAH) (°) | RMS Roughness (µm) |
| 1 | 135 ± 3 | 14 ± 3 | ~0.45 |
| 3 | 151 ± 2 | < 5 | ~0.70 |
| 5 | 152 ± 1 | < 3 | ~0.72 |
| 7 | 152 ± 1 | < 2 | ~0.75 |
| 9 | 153 ± 1 | < 2 | ~0.78 |
Table 2: Effect of Coating Layers on WCA (50% Diluted Solution on Various Substrates) [1]
| Number of Layers | WCA on Aluminum (°) | WCA on Silicon (°) | WCA on Glass (°) |
| 1 | > 90 | > 90 | > 90 |
| 3 | 135 ± 3 | - | - |
| 5 | 144 ± 1 | - | - |
| 7 | 150 ± 1 | > 150 | > 150 |
| 9 | 151 ± 1 | - | - |
Table 3: Performance of Fluorosilane Coatings on Different Materials [5]
| Substrate | Static Water Contact Angle (WCA) (°) | Sliding Angle (SA) (°) |
| Marble | 154.0 ± 1.2 | 3.2 ± 0.4 |
| Wood | 142.1 ± 1.5 | 4.5 ± 0.5 |
| Glass | 105.5 ± 1.0 | 12.1 ± 0.8 |
| Silicon Wafer | 95.3 ± 0.9 | 15.5 ± 1.1 |
| Brass | 85.2 ± 1.1 | - |
Visualizations
The following diagrams illustrate the key processes in creating and characterizing water-repellent coatings.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. US7485343B1 - Preparation of hydrophobic coatings - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Eco-Friendly Hydrophobic and Fouling-Release Coatings for Blue-Growth Environmental Applications: Synthesis, Mechanical Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
Applications of 1H,1H,7H-Dodecafluoro-1-heptanol in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,7H-Dodecafluoro-1-heptanol is a fluorinated alcohol recognized for its ability to impart unique properties to material surfaces. Its structure, featuring a significant fluorinated carbon chain, allows it to lower surface energy, resulting in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).[1][2] This makes it a valuable compound in the development of advanced materials with applications ranging from protective coatings to specialized electronic components and biomedical devices.[1] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in material science.
Key Applications
This compound is utilized in several key areas of material science:
-
Surface Modification for Repellency: The primary application is the creation of low-energy surfaces that exhibit high contact angles with both water and oils. This is crucial for developing self-cleaning, anti-fouling, and anti-smudge coatings.
-
Fluorinated Surfactants and Coatings: It serves as a key component in the formulation of fluorinated surfactants and specialty coatings for various substrates, including textiles, electronics, and automotive parts, to enhance their durability and resistance to environmental factors.[1]
-
Synthesis of Functional Polymers: This alcohol is a versatile intermediate in the synthesis of fluorinated polymers.[1] These polymers are used in a wide array of high-performance applications due to their exceptional thermal and chemical stability.
-
Electronics and Semiconductors: In the electronics industry, it contributes to the production of materials that require high chemical stability and resistance to solvents, thereby improving the longevity and reliability of electronic devices.[1]
Quantitative Data: Surface Properties
The following table summarizes the expected quantitative data for surfaces modified with this compound. The data is based on typical performance of similar long-chain fluorinated molecules.
| Substrate Material | Modifying Agent | Deposition Method | Water Contact Angle (°) | Oil Contact Angle (°) (e.g., n-hexadecane) |
| Silicon/Glass | This compound | Solution-Phase Deposition | > 110 | > 60 |
| Aluminum | This compound | Solution-Phase Deposition | > 110 | > 60 |
| Polymers (e.g., PET) | This compound | Vapor-Phase Deposition | > 100 | > 50 |
Note: Actual contact angles may vary depending on the substrate roughness, cleanliness, and the specific deposition parameters. A patent for a hydrophobic and oleophobic coating composition mentions achieving a contact angle of 115-120°.[3]
Experimental Protocols
Below are detailed protocols for the surface modification of substrates using this compound. These protocols are adapted from established methods for similar fluorinated alcohols.
Protocol 1: Solution-Phase Deposition for Hydrophobic and Oleophobic Surfaces
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a hydroxylated surface (e.g., silicon, glass, or oxidized metals).
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Anhydrous solvent (e.g., toluene, hexane, or a fluorinated solvent)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
Beakers, petri dishes, and tweezers
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Place the substrates in a beaker.
-
Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the substrates in the Piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Remove the substrates and rinse extensively with DI water.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Preparation of the Coating Solution:
-
Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent in a clean, dry beaker.
-
-
Surface Modification (SAM Formation):
-
Immerse the cleaned and dried substrates in the coating solution.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the reaction to proceed for 2-12 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution.
-
Rinse the substrates thoroughly with the fresh anhydrous solvent to remove any non-covalently bonded molecules.
-
Dry the substrates with a stream of nitrogen gas.
-
For enhanced stability, the coated substrates can be cured in an oven at 100-120°C for 1 hour.
-
Characterization:
-
The hydrophobic and oleophobic properties of the coated substrates can be confirmed by measuring the static contact angles of water and a suitable oil (e.g., n-hexadecane) using a goniometer.
-
The surface morphology and monolayer formation can be analyzed using Atomic Force Microscopy (AFM).
Protocol 2: Synthesis of a Fluorinated Acrylate Monomer
This protocol outlines the synthesis of an acrylate monomer from this compound, which can then be polymerized.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and triethylamine in anhydrous DCM.
-
Cool the flask in an ice bath.
-
-
Addition of Acryloyl Chloride:
-
Slowly add acryloyl chloride dropwise to the stirred solution using a dropping funnel.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
Visualizations
The following diagrams illustrate the experimental workflow for surface modification and the logical relationship of how this compound imparts repellency.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1H,1H,7H-Dodecafluoro-1-heptanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H,1H,7H-Dodecafluoro-1-heptanol. The following sections detail common purification challenges and provide standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities found in crude this compound?
A1: Impurities in this compound often originate from its synthesis, which is typically a telomerization process. Potential impurities include:
-
Unreacted starting materials: Such as tetrafluoroethylene and ethylene.
-
Telogen fragments: Remnants of the initiator, for example, pentafluoroethyl iodide.
-
Byproducts of telomerization: Including other fluorinated alcohols with different chain lengths.
-
Degradation products: Over time, fluorotelomer alcohols can oxidize to form corresponding perfluorinated carboxylic acids, such as perfluorooctanoic acid (PFOA).
-
Solvent residues: Solvents used in the synthesis or initial purification steps, such as ethylbenzene or p-xylene, may be present.
Q2: My purified this compound shows a broad peak in the GC analysis. What could be the issue?
A2: A broad peak in a Gas Chromatography (GC) analysis can indicate several issues:
-
Presence of impurities: Co-eluting impurities with similar boiling points can cause peak broadening.
-
Column degradation: The highly polar nature of the fluorinated alcohol may interact with the stationary phase of the GC column, leading to poor peak shape. Ensure you are using a column suitable for the analysis of polar and fluorinated compounds.
-
Improper GC parameters: Suboptimal injection temperature, flow rate, or temperature ramp can lead to band broadening.
To troubleshoot, consider running a GC-Mass Spectrometry (GC-MS) analysis to identify any co-eluting impurities. Additionally, optimizing your GC method, including using a new or different type of column, can improve peak shape.
Q3: I am having difficulty removing a persistent impurity with a similar boiling point by distillation. What should I do?
A3: When fractional distillation is insufficient to separate impurities with close boiling points, consider the following alternative or complementary techniques:
-
Recrystallization: If the impurity has different solubility characteristics, recrystallization can be an effective purification method.
-
Chromatography: Preparative column chromatography using a suitable stationary phase (e.g., silica gel or a fluorinated stationary phase) can provide high-purity material.
-
Azeotropic distillation: In some cases, adding a third component to form an azeotrope with the impurity can facilitate its removal.
Q4: After purification, I observe a new peak in my NMR spectrum. What could be the cause?
A4: The appearance of a new peak in the Nuclear Magnetic Resonance (NMR) spectrum post-purification could be due to:
-
Solvent residue: The purification solvent may not have been completely removed. Check the chemical shift of the new peak against common laboratory solvents.
-
Degradation: The compound may have degraded during the purification process, especially if high temperatures were used during distillation.
-
Contamination from equipment: Ensure all glassware and equipment were thoroughly cleaned and dried before use.
Purification Data
The following table summarizes key physical properties of this compound relevant to its purification.
| Property | Value | Source |
| Boiling Point (Atmospheric Pressure) | 170 °C | [1] |
| Purity (Commercial Grade, by GC) | ≥ 97% | [1] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is suitable for purifying this compound from non-volatile impurities and those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Evacuation: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial fraction, which will contain lower-boiling impurities.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the purified product. The boiling point will be significantly lower than the atmospheric boiling point of 170 °C.
-
End-run: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point.
-
-
Cooling and Storage: Allow the apparatus to cool to room temperature before slowly releasing the vacuum. Store the purified product in a tightly sealed container.
Protocol 2: Recrystallization from a Mixed Solvent System
Recrystallization can be effective for removing impurities with different solubility profiles. A mixed solvent system of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) is often employed for fluorinated alcohols.
Methodology:
-
Solvent Selection: A common solvent system for polar fluorinated molecules is a mixture of a more polar solvent like acetone or ethanol ("good" solvent) and a non-polar solvent like hexane or heptane ("poor" solvent).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., acetone) near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Process Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Removing Impurities from Fluorinated Alcohol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of fluorinated alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in fluorinated alcohol synthesis?
A1: Impurities in fluorinated alcohol synthesis can generally be categorized as follows:
-
Unreacted Starting Materials: Residual starting alcohols or fluorinating agents.
-
Reaction Byproducts: These vary depending on the synthetic route and reagents used. Common examples include elimination products (alkenes), ethers, and over-fluorinated species.[1]
-
Reagent-Derived Impurities: Impurities originating from the fluorinating agent itself. For instance, reactions using DAST (diethylaminosulfur trifluoride) may have sulfur-containing byproducts.[1][2]
-
Solvent and Catalyst Residues: Residual solvents from the reaction or purification steps, as well as traces of catalysts (e.g., palladium) can be present.[3]
-
Acidic Impurities: Hydrogen fluoride (HF) or other acidic species can be generated, especially if the fluorinating agent is sensitive to moisture.[4]
-
Water: Residual moisture can be a significant impurity, affecting both the reaction and the stability of the final product.
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my fluorinated alcohol product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for separating and identifying volatile and semi-volatile impurities, such as residual solvents and starting materials.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a primary technique for separating and quantifying a wide range of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Useful for confirming the structure of the desired product and identifying organic impurities.
-
¹⁹F NMR: This is a particularly powerful tool for analyzing fluorinated compounds. It offers high sensitivity and a wide chemical shift range, making it excellent for identifying and quantifying fluorine-containing impurities and isomers.[6][7] Quantitative ¹⁹F NMR (qNMR) can provide highly accurate purity assessments.[5]
-
Q3: My fluorinated alcohol appears to be degrading. What are the likely causes and how can I prevent this?
A3: Degradation of fluorinated alcohols can be caused by several factors:
-
Residual Acid: Traces of acidic impurities, such as HF, can catalyze decomposition.[8] Neutralization with a mild base during workup is crucial.
-
Sensitivity to Silica Gel: Some fluorinated alcohols are sensitive to the acidic nature of standard silica gel used in column chromatography, leading to degradation on the column.[9]
-
Thermal Instability: Certain fluorinated alcohols may be thermally labile. Avoid excessive temperatures during distillation or solvent removal.
-
Presence of Water: Moisture can lead to hydrolysis or other degradation pathways.[8] Ensure all solvents and reagents are anhydrous and that the final product is thoroughly dried.
Troubleshooting Guides
Low Yield of Fluorinated Alcohol
| Possible Cause | Recommended Solution |
| Inactive Fluorinating Reagent | Use a fresh bottle of the fluorinating reagent. Reagents like DAST and Deoxo-Fluor can degrade over time, especially with exposure to moisture.[1] |
| Insufficient Reagent | Increase the molar equivalents of the fluorinating reagent. For sterically hindered alcohols, a larger excess may be necessary. |
| Low Reaction Temperature | Gradually and cautiously increase the reaction temperature. Some deoxyfluorinations require heating to proceed at a reasonable rate. |
| Poor Leaving Group | If starting from an alcohol, ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination may be beneficial. |
| Solvent Incompatibility | Ensure the solvent is anhydrous and appropriate for the chosen fluorinating reagent. Dichloromethane is a common choice for many fluorination reactions.[2] |
Presence of Specific Impurities
| Impurity Type | Potential Source & Identification | Recommended Removal Strategy |
| Elimination Byproducts (Alkenes) | Often formed at higher reaction temperatures or with sterically hindered alcohols.[1] Detectable by ¹H NMR and GC-MS. | Optimize reaction conditions (e.g., lower temperature). Purification via fractional distillation or column chromatography. |
| Dimethyl Sulfide (DMS) | A byproduct of Swern oxidation.[10] Has a very strong, unpleasant odor. | Perform the reaction in a well-ventilated fume hood. During workup, an oxidizing agent like bleach can be used to quench the odor by oxidizing DMS to odorless DMSO.[11] |
| Acidic Impurities (e.g., HF) | Generated from moisture-sensitive fluorinating agents.[4] Can be detected by pH measurement of aqueous washes. | Careful quenching of the reaction with a saturated aqueous solution of a weak base like sodium bicarbonate.[2][12] An additional wash with dilute aqueous base may be necessary. |
| Residual Palladium Catalyst | From palladium-catalyzed fluorination reactions.[3] | Treatment with a scavenger resin or filtration through a pad of celite or silica gel can help remove residual palladium. |
| Perfluoroalkanoic Acids/Esters | Can be present in some fluorotelomer alcohol preparations.[13] | A process involving heating the fluorinated alcohol with water and a base has been reported for their removal.[13] |
Quantitative Data on Impurity Removal
The following table summarizes typical purity levels achieved and common impurities observed with different purification techniques for fluorinated alcohols.
| Purification Method | Typical Purity Achieved | Common Impurities Removed | Limitations & Considerations |
| Fractional Distillation | >98% | Starting materials, solvents, lower/higher boiling byproducts.[14] | Requires a significant difference in boiling points between the product and impurities.[15] Not suitable for thermally sensitive compounds. |
| Flash Column Chromatography (Silica Gel) | >99% | Non-polar to moderately polar impurities. | Some fluorinated compounds may degrade on acidic silica gel.[9] May not separate isomers effectively. |
| Preparative HPLC | >99.5% | Close-boiling impurities, isomers, and non-volatile byproducts. | More expensive and time-consuming than other methods. Requires method development. |
| Aqueous Wash/Extraction | N/A (pre-purification step) | Acidic and basic impurities, water-soluble byproducts.[12] | The product must be insoluble in water. Emulsion formation can be an issue. |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination using DAST
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1-1.5 eq.) dropwise to the cooled solution.[2]
-
Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.[2]
-
Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or fractional distillation.
Protocol 2: Quantitative Analysis of Purity by ¹⁹F NMR (qNMR)
-
Sample Preparation: Accurately weigh the fluorinated alcohol sample (10-20 mg) into an NMR tube. Add a known mass of a certified internal standard (e.g., trifluorotoluene) with a known purity. Add a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL).[5]
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals corresponding to the product and the internal standard.
-
Purity Calculation: Calculate the purity of the fluorinated alcohol using the following formula:
Purity (%) = (I_sample / N_F_sample) * (N_F_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I = Integral value
-
N_F = Number of fluorine atoms for the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualizations
Caption: A logical workflow for troubleshooting low purity in fluorinated alcohol synthesis.
Caption: A standard experimental workflow for the synthesis and purification of fluorinated alcohols.
References
- 1. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. byjus.com [byjus.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 14. Purification [chem.rochester.edu]
- 15. How To [chem.rochester.edu]
common side reactions in the synthesis of dodecafluoroheptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1H,1H,7H-dodecafluoroheptanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 1H,1H,7H-dodecafluoroheptanol?
A1: The two most common industrial methods for synthesizing 1H,1H,7H-dodecafluoroheptanol are:
-
Reduction of 7H-dodecafluoroheptanoic acid or its esters: This involves the use of a reducing agent to convert the carboxylic acid or ester functional group to an alcohol.
-
Telomerization of hexafluoropropylene (HFP): This process involves the controlled oligomerization of HFP in the presence of a telogen (chain transfer agent) and an initiator, followed by further chemical transformations to introduce the hydroxyl group.
Q2: What are the expected boiling point and spectral characteristics of 1H,1H,7H-dodecafluoroheptanol?
A2: 1H,1H,7H-dodecafluoroheptanol has a boiling point of approximately 169-171°C at atmospheric pressure.[1] Key spectral data for characterization include ¹H NMR, ¹⁹F NMR, and IR spectroscopy.
Q3: What are the main safety precautions to consider during the synthesis?
A3: Working with fluorinated compounds requires stringent safety measures. Hexafluoropropylene is a toxic gas, and hydrogen fluoride (HF) can be a byproduct in some reactions, which is highly corrosive and toxic.[2] All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, must be worn. Specialized equipment, such as Hastelloy-C lined pressure vessels, may be required for reactions involving high pressures and corrosive reagents.[1]
Troubleshooting Guides
Issue 1: Low Yield of Dodecafluoroheptanol
Low product yield is a common issue that can arise from several factors depending on the synthetic route.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Reduction Route: Ensure the reducing agent is fresh and used in sufficient stoichiometric excess. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material.
-
Telomerization Route: The initiator concentration and reaction temperature are critical for achieving optimal chain length. Variations can lead to the formation of shorter or longer oligomers, thus reducing the yield of the desired heptamer.
-
-
Product Loss During Work-up:
-
Extraction: Fluorinated alcohols can have significant solubility in both organic and aqueous phases. To minimize loss during aqueous work-up, perform multiple extractions with a suitable organic solvent. The use of brine can help to decrease the aqueous solubility of the product.[3]
-
Purification: Dodecafluoroheptanol is a relatively volatile compound. Avoid high vacuum during solvent removal to prevent product loss. Fractional distillation is the preferred method for purification.[1]
-
Summary of Potential Causes and Solutions for Low Yield
| Potential Cause | Recommended Solution |
| Incomplete reduction of the carboxylic acid/ester | Use fresh reducing agent in appropriate excess; monitor reaction to completion. |
| Suboptimal telomerization conditions | Optimize initiator concentration, temperature, and pressure. |
| Product loss during aqueous extraction | Perform multiple extractions; use brine to decrease aqueous solubility.[3] |
| Product loss during solvent removal | Avoid high vacuum; use fractional distillation for purification.[1] |
Issue 2: Presence of Impurities in the Final Product
The nature of impurities is highly dependent on the synthetic method employed.
Troubleshooting Steps:
-
Side Reactions in the Reduction of Dodecafluoroheptanoic Acid:
-
Over-reduction: While less common for carboxylic acids, strong reducing agents could potentially lead to the formation of other products.
-
Incomplete reduction: The presence of the starting carboxylic acid or its ester is a common impurity if the reaction does not go to completion.
-
-
Side Reactions in the Telomerization of Hexafluoropropylene:
-
Formation of Oligomers of Varying Chain Lengths: The telomerization process is statistical, leading to a distribution of oligomers. The reaction conditions must be finely tuned to favor the formation of the desired heptamer.
-
Isomer Formation: Isomerization of hexafluoropropylene dimers is a known phenomenon and can lead to different isomers in the final product.[4]
-
Unreacted Starting Materials: Residual hexafluoropropylene or other reactants can be present in the crude product.[2]
-
Common Impurities and Their Identification
| Impurity | Origin | Identification Method |
| Dodecafluoroheptanoic acid | Incomplete reduction | GC-MS, IR (presence of C=O stretch) |
| Oligomers of HFP (dimers, trimers, etc.) | Non-selective telomerization | GC-MS, ¹⁹F NMR |
| Isomers of dodecafluoroheptanol | Isomerization during synthesis | GC, ¹⁹F NMR |
| Hydrogen Fluoride (HF) | Byproduct of some fluorination reactions | Can be neutralized with sodium fluoride.[1] |
Experimental Protocols
Protocol 1: Reduction of 7H-Dodecafluoroheptanoic Acid
This protocol is a general guideline for the reduction of a perfluorinated carboxylic acid.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 7H-dodecafluoroheptanoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride, LAH, or sodium borohydride, NaBH₄ in an appropriate solvent) to the reaction mixture at a controlled temperature (typically 0 °C). Caution: The reaction can be highly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until all the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or an acidic solution at 0 °C.
-
Work-up: Extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure (with caution to avoid product loss) and purify the crude product by fractional distillation.[1]
Protocol 2: Purification by Fractional Distillation
Fractional distillation is a key step to achieve high purity.[1]
-
Apparatus: Assemble a fractional distillation apparatus with a Vigreux column or a column packed with structured packing to ensure sufficient theoretical plates.
-
Distillation: Heat the crude product under atmospheric pressure.
-
Fraction Collection: Collect the fraction that distills at 169-171°C.[1] Discard the initial lower-boiling and final higher-boiling fractions.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis of Dodecafluoroheptanol via Reduction
Caption: Reduction of dodecafluoroheptanoic acid to the corresponding alcohol.
Diagram 2: Troubleshooting Low Yield in Dodecafluoroheptanol Synthesis
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Optimizing Reaction Yield for 1H,1H,7H-Dodecafluoro-1-heptanol Derivatives
Welcome to the technical support center for the synthesis and optimization of reactions involving 1H,1H,7H-Dodecafluoro-1-heptanol derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the common challenges encountered when working with this versatile fluorinated alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The primary challenges stem from the unique electronic properties conferred by the extensive fluorination. The strong electron-withdrawing nature of the fluoroalkyl chain decreases the nucleophilicity of the hydroxyl group, making it less reactive in standard SN2 reactions compared to its non-fluorinated counterparts. This can lead to sluggish reactions and the need for more forcing conditions or specialized reagents to achieve high yields. Additionally, purification of fluorinated compounds can sometimes be challenging due to their unique solubility profiles.
Q2: What types of derivatives are commonly synthesized from this compound?
A2: This alcohol is a versatile building block for a range of derivatives. Common transformations include:
-
Esters: Acrylates, methacrylates, and other esters are synthesized for applications in polymers and surface coatings.[1][2]
-
Ethers: Williamson ether synthesis can be employed to introduce various alkyl or aryl groups.[3][4]
-
Tosylates/Mesylates: Conversion of the hydroxyl group to a better leaving group like a tosylate facilitates subsequent nucleophilic substitution reactions.[5]
-
Surfactants: The distinct hydrophobic and lipophobic properties of the fluorinated chain make its derivatives useful as surfactants.[6][7]
Q3: Are there any specific safety precautions for handling this compound and its derivatives?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Reactions should be conducted in a well-ventilated fume hood. While the alcohol itself is not acutely toxic, some reagents used in its derivatization, such as acryloyl chloride or strong bases, are hazardous and require careful handling.
Troubleshooting Guides
Esterification Reactions
Problem: Low yield in the esterification of this compound.
| Potential Cause | Recommended Solution |
| Reduced Nucleophilicity of the Fluorinated Alcohol | The electron-withdrawing fluoroalkyl chain diminishes the nucleophilic character of the hydroxyl group. Standard Fischer esterification conditions may be too slow. Consider using more reactive acylating agents or activation methods. |
| Steric Hindrance | If the carboxylic acid is sterically bulky, this can further impede the reaction. |
| Incomplete Reaction | The reaction may not have reached equilibrium or completion. |
| Side Reactions | At higher temperatures, dehydration or other side reactions can occur. |
Comparative Yields of Esterification Methods for 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate [8]
| Method | Reagents | Temperature | Time | Yield (%) |
| Acid-Catalyzed (Fischer-type) | Concentrated H₂SO₄ | 100°C | 15 h | 81 |
| Acyl Chloride Alcoholysis | Pentafluorobenzoyl chloride, Triethylamine | Room Temp | 2 h | 77 |
| Steglich-type Esterification | DCC, DMAP | Reflux in DCM | 12 h | 32 (GC-MS) |
Williamson Ether Synthesis
Problem: Low conversion in the etherification of this compound.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | The acidity of the fluorinated alcohol is higher than non-fluorinated analogs, but a strong enough base is still crucial for complete formation of the alkoxide. |
| Poor Nucleophilicity of the Alkoxide | Even as an alkoxide, the negative charge can be stabilized by the inductive effect of the fluoroalkyl chain, reducing its nucleophilicity. |
| Leaving Group | The choice of leaving group on the alkylating agent is critical. |
| Reaction Conditions | Inappropriate solvent or temperature can hinder the SN2 reaction. |
Tosylation Reactions
Problem: Incomplete tosylation or formation of byproducts.
| Potential Cause | Recommended Solution |
| Reagent Purity | Tosyl chloride can degrade upon exposure to moisture. The base used (e.g., pyridine, triethylamine) must be anhydrous. |
| Steric Hindrance and Reduced Reactivity | The fluorinated chain can sterically hinder the approach of the tosyl chloride. |
| Side Reaction to Alkyl Chloride | In some cases, particularly with benzylic alcohols, the intermediate tosylate can be displaced by chloride ions from the tosyl chloride or the hydrochloride salt of the amine base to form an alkyl chloride.[5][9] |
Experimental Protocols
Synthesis of 1H,1H,7H-Dodecafluoroheptyl Acrylate
This protocol is adapted from a general procedure for the synthesis of fluorinated acrylates.[10]
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.1 eq.) to the solution.
-
Cool the flask to 0°C in an ice bath with continuous stirring.
-
Slowly add acryloyl chloride (1.05 eq.) dropwise to the cooled solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Williamson Ether Synthesis of 1H,1H,7H-Dodecafluoroheptyl Methyl Ether
This is a representative protocol for the etherification of a fluorinated alcohol.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of NaH (1.2 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
stability issues with 1H,1H,7H-Dodecafluoro-1-heptanol in solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H,1H,7H-Dodecafluoro-1-heptanol in various solutions. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experimental solutions?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The compound is more susceptible to degradation under basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Solvent Type: The choice of solvent is critical, as some polar aprotic solvents may promote degradation of fluorinated compounds.
-
Presence of Oxidizing Agents: Strong oxidizing agents can lead to the decomposition of the alcohol.
-
Microbial Contamination: Although generally stable, some microorganisms can biodegrade fluorotelomer alcohols over time.
Q2: What are the expected degradation products of this compound?
A2: Under various degradation pathways, including oxidation and biodegradation, this compound is known to break down into a series of smaller fluorinated compounds. The most prominent degradation products are perfluorocarboxylic acids (PFCAs), such as perfluorohexanoic acid (PFHxA). Other potential intermediates can include the corresponding fluorotelomer aldehyde and unsaturated carboxylic acids.
Q3: How should I prepare and store solutions of this compound to ensure stability?
A3: To maximize the stability of your solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, neutral solvents. Methanol is a commonly used solvent for creating stock solutions. Be cautious with polar aprotic solvents like DMSO and acetonitrile, as they have been shown to enhance the hydrolysis of some fluorinated compounds.[1]
-
pH Control: Whenever possible, maintain the solution at a neutral or slightly acidic pH. Avoid basic conditions, as they can significantly accelerate hydrolysis.
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C, for short-term storage. For long-term storage, -20°C or -80°C is recommended.[2]
-
Container Choice: Use high-quality, inert containers, such as amber glass vials with PTFE-lined caps, to prevent adsorption and potential leaching of contaminants.
-
Atmosphere: For sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
Problem 1: I am observing a decline in the concentration of this compound in my stock solution over time.
| Possible Cause | Recommended Action |
| Solvent-induced degradation | Some polar aprotic solvents like DMSO and acetonitrile can promote the degradation of certain fluorinated compounds.[1] Consider preparing a fresh stock solution in a more stable solvent, such as high-purity methanol. |
| pH instability | The solution may have become basic. Fluorotelomer-based compounds can undergo hydrolysis at a faster rate under basic conditions.[3][4] Check the pH of your solution and adjust to neutral or slightly acidic if your experimental protocol allows. |
| Improper storage | Storage at room temperature or exposure to light can accelerate degradation. Store stock solutions in a refrigerator or freezer in amber vials to protect from light.[2] |
| Evaporation | Ensure that the container is tightly sealed with a proper cap (e.g., PTFE-lined) to prevent solvent evaporation, which would concentrate the analyte but could be misinterpreted as degradation if volumes are not accurately tracked. |
Problem 2: I am seeing unexpected peaks in my analytical chromatogram (LC-MS or GC-MS) when analyzing my samples containing this compound.
| Possible Cause | Recommended Action |
| Degradation Products | The unexpected peaks may be degradation products such as perfluorohexanoic acid (PFHxA) or other fluorotelomer acids. Compare the retention times and mass spectra of the unknown peaks with those of known potential degradation product standards. |
| Solvent Adducts in LC-MS | In electrospray ionization (ESI), fluorotelomer alcohols can form adducts with mobile phase components (e.g., acetate). This can lead to multiple peaks for a single analyte. Optimize your mobile phase composition and MS parameters to minimize adduct formation. |
| Contamination | Fluorinated compounds are ubiquitous in many laboratory materials. Ensure all vials, solvents, and pipette tips are free from PFAS contamination. Run a blank analysis of your solvent and sample matrix to identify any background contamination. |
| Thermal Degradation in GC Inlet | High temperatures in the GC inlet can cause thermal degradation of fluorotelomer alcohols. Optimize the inlet temperature to ensure efficient volatilization without causing decomposition. |
Quantitative Data Summary
While specific kinetic data for the degradation of this compound in various laboratory solvents is limited, the following table summarizes the stability of analogous fluorotelomer compounds under different conditions. This data can be used to infer the potential stability of this compound.
Table 1: Stability of Fluorotelomer Compounds in Various Media
| Compound Class | Medium | Conditions | Half-life (t½) | Reference |
| Fluorotelomer-based Polymer (FTP) | Water | Circum-neutral pH | 55 - 89 years | [3][4] |
| Fluorotelomer-based Polymer (FTP) | Water | pH 12 | ~0.7 years | [3][4] |
| 6:2 Fluorotelomer Sulfonate (6:2 FTSA) | Aerobic Sludge | - | ~28.8 days | [5] |
| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Aerobic Soil | - | Degradation observed | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Different Solvents
Objective: To determine the stability of this compound in commonly used laboratory solvents over time.
Methodology:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in high-purity methanol.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in the following solvents:
-
Methanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Water (HPLC-grade)
-
-
Incubation: Aliquot the test solutions into amber glass vials with PTFE-lined caps. Prepare triplicate samples for each time point. Incubate the vials at two different temperatures: 4°C and 25°C.
-
Time Points: Analyze the samples at the following time points: 0, 24, 48, 72 hours, and 1, 2, 4 weeks.
-
Analysis: At each time point, analyze the samples using a validated LC-MS/MS or GC-MS method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of the parent compound versus time for each solvent and temperature condition. Calculate the degradation rate constant and half-life.
Protocol 2: Evaluation of pH-Dependent Stability of this compound
Objective: To assess the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffers: Prepare aqueous buffers at the following pH values: 4.0 (acetate buffer), 7.0 (phosphate buffer), and 9.0 (borate buffer).
-
Preparation of Test Solutions: Prepare a stock solution of this compound in methanol. Spike the aqueous buffers with the stock solution to a final concentration of 1 µg/mL. The final concentration of methanol should be kept low (<1%) to minimize its effect.
-
Incubation: Aliquot the buffered solutions into amber glass vials with PTFE-lined caps. Prepare triplicate samples for each time point. Incubate the vials at a constant temperature, for example, 25°C or an elevated temperature (e.g., 40°C) for accelerated stability testing.
-
Time Points: Analyze the samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours). The frequency of sampling should be adjusted based on the expected degradation rate.
-
Analysis: Use a validated LC-MS/MS method to quantify the remaining this compound and to identify and quantify any major degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH condition to determine the pseudo-first-order degradation rate constant.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation and Plant Transfer Rates of Seven Fluorotelomer Precursors to Perfluoroalkyl Acids and F-53B in a Soil-Plant System with Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fluorosurfactant Performance
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the performance of fluorosurfactants in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the performance of my fluorosurfactant?
A1: The performance of a fluorosurfactant is primarily influenced by several factors:
-
Temperature: Can affect the critical micelle concentration (CMC) and solubility.
-
pH: Can alter the charge of ionic fluorosurfactants and impact their surface activity.[1]
-
Concentration: Performance is highly dependent on whether the concentration is below or above the CMC.
-
Interactions with other components: Salts, co-solvents, and other surfactants in your formulation can either enhance or hinder performance.
Q2: How do I choose the right fluorosurfactant for my application?
A2: Selecting the optimal fluorosurfactant depends on your specific experimental needs. Consider the following:
-
Required Surface Tension: Different fluorosurfactants can achieve different minimum surface tensions.
-
Solvent System: Ensure the fluorosurfactant is soluble in your solvent system (aqueous, organic, or a mixture).
-
Temperature and pH of your experiment: Choose a fluorosurfactant that is stable and effective under your experimental conditions.
-
Regulatory and safety considerations: Be aware of any environmental or health regulations related to the specific fluorosurfactant you are using.
Q3: Can I mix fluorosurfactants with other types of surfactants?
A3: Yes, mixing fluorosurfactants with hydrocarbon surfactants can sometimes lead to synergistic effects, resulting in enhanced performance. However, incompatibilities can also arise, especially between anionic and cationic surfactants, which can lead to precipitation. It is crucial to perform compatibility tests with small-scale formulations first.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
Q: My fluorosurfactant is not dissolving properly or is precipitating out of solution. What should I do?
A: This is a common issue that can be caused by several factors. Follow these troubleshooting steps:
-
Check the Solvent: Ensure the fluorosurfactant is compatible with your chosen solvent. Some fluorosurfactants have limited solubility in certain organic solvents.
-
Adjust the Temperature: Gently warming the solution can sometimes improve solubility. However, be cautious as excessive heat can degrade some fluorosurfactants.
-
Modify the pH: For ionic fluorosurfactants, the pH of the solution can significantly impact solubility. Try adjusting the pH to see if it improves dissolution.
-
Consider Co-solvents: Adding a co-solvent, such as a short-chain alcohol, can sometimes enhance the solubility of fluorosurfactants.
-
Purification: Impurities in the fluorosurfactant can sometimes cause solubility issues. If possible, consider purifying the surfactant.
Issue 2: Ineffective Surface Tension Reduction
Q: I've added a fluorosurfactant, but I'm not seeing the expected decrease in surface tension. What's wrong?
A: If you are not observing the desired surface tension reduction, consider the following:
-
Concentration is too low: You may be operating below the critical micelle concentration (CMC), where the surfactant is most effective at reducing surface tension. Try incrementally increasing the concentration.
-
Incorrect Measurement Technique: Ensure you are using an appropriate method to measure surface tension. The Wilhelmy plate or pendant drop methods are generally reliable.
-
Surfactant Degradation: Fluorosurfactants can degrade under harsh conditions (e.g., extreme pH, high temperature, or presence of strong oxidizing agents).
-
Interaction with Other Components: Other components in your formulation may be interacting with the fluorosurfactant and reducing its effectiveness.
Issue 3: Emulsion Instability (Creaming, Coalescence, or Phase Separation)
Q: My fluorosurfactant-stabilized emulsion is unstable and separating. How can I fix this?
A: Emulsion instability is a complex issue. Here’s a workflow to troubleshoot it:
-
Optimize Surfactant Concentration: An insufficient amount of surfactant will not adequately stabilize the emulsion. Conversely, an excessive amount can sometimes lead to instability.
-
Droplet Size Reduction: Use higher energy homogenization or microfluidization to create smaller, more uniform droplets, which are generally more stable.
-
Increase Continuous Phase Viscosity: Adding a thickening agent to the continuous phase can slow down droplet movement and reduce the rate of creaming or sedimentation.
-
Adjust pH and Ionic Strength: For emulsions stabilized by ionic fluorosurfactants, the pH and presence of salts can significantly affect the electrostatic repulsion between droplets.
Issue 4: Excessive Foaming
Q: My solution is producing too much foam. How can I control it?
A: While some applications require foaming, it can be problematic in others. To control excessive foam:
-
Operate Below the CMC: If possible, try to work at a concentration below the CMC, as foaming is often more pronounced above this point.
-
Use a Defoamer: The addition of a suitable defoaming agent can effectively control foam.
-
Mechanical Foam Breaking: In some systems, mechanical methods can be used to break the foam.
-
Temperature Adjustment: Changing the temperature can sometimes alter the foaming properties of a surfactant solution.
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Selected Fluorosurfactants at Different Temperatures
| Fluorosurfactant | Temperature (°C) | CMC (mM) |
| Perfluorooctanoic acid (PFOA) | 25 | 8.9 |
| 35 | 9.5 | |
| 45 | 10.2 | |
| Sodium Perfluorooctanoate (NaPFO) | 25 | 9.2 |
| 30 | 9.8 | |
| 40 | 10.8 | |
| Perfluorooctanesulfonic acid (PFOS) | 25 | 6.5 |
| 35 | 7.1 | |
| 45 | 7.8 |
Note: CMC values can be influenced by the presence of salts and other solutes.
Table 2: Surface Tension of Aqueous Solutions of Sodium Perfluorooctanoate (NaPFO) at Different pH Values (Concentration: 10 mM)
| pH | Surface Tension (mN/m) |
| 3 | 25.4 |
| 5 | 28.1 |
| 7 | 32.5 |
| 9 | 33.0 |
| 11 | 33.2 |
Table 3: Solubility of Perfluorooctanesulfonic Acid (PFOS) in Common Organic Solvents at 25°C
| Solvent | Solubility (g/L) |
| Methanol | 37.1 |
| Ethanol | ~7 |
| Acetone | 12 |
| Acetonitrile | 12 |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy
Objective: To determine the CMC of a fluorosurfactant using a fluorescent probe (e.g., pyrene).
Materials:
-
Fluorosurfactant of interest
-
Pyrene stock solution in a suitable solvent (e.g., acetone)
-
High-purity water or desired buffer
-
Fluorometer
Methodology:
-
Prepare a series of aqueous solutions of the fluorosurfactant with varying concentrations, spanning a range above and below the expected CMC.
-
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM.
-
Allow the solutions to equilibrate for at least 30 minutes in the dark.
-
Measure the fluorescence emission spectrum of each solution using an excitation wavelength of 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the fluorosurfactant concentration.
-
The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed. This indicates the partitioning of pyrene into the hydrophobic micellar core.[2]
Measurement of Surface Tension using the Wilhelmy Plate Method
Objective: To measure the surface tension of a fluorosurfactant solution.
Materials:
-
Tensiometer equipped with a Wilhelmy plate (typically platinum)
-
Fluorosurfactant solution
-
High-purity water for calibration
-
Beaker
Methodology:
-
Plate Preparation: Thoroughly clean the Wilhelmy plate by rinsing it with a suitable solvent and then flaming it to red heat to remove any organic contaminants.
-
Instrument Calibration: Calibrate the tensiometer using high-purity water, which has a well-known surface tension (approximately 72.8 mN/m at 20°C).
-
Sample Preparation: Place the fluorosurfactant solution in a clean beaker.
-
Measurement: a. Suspend the clean Wilhelmy plate from the tensiometer's balance. b. Slowly raise the sample beaker until the liquid surface just touches the bottom edge of the plate. c. The liquid will wet the plate, and the force exerted on the plate due to surface tension will be measured by the balance. d. The instrument's software will calculate the surface tension based on the measured force and the wetted perimeter of the plate.
-
Data Recording: Record the surface tension value. For accurate results, it is advisable to take multiple readings and average them.
Visualizations
References
Technical Support Center: Scaling Up Fluorinated Alcohol Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the scale-up of fluorinated alcohol reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significant drop in yield for our fluorination reaction upon scaling up from milligram to multi-gram or kilogram scale. What are the likely causes and how can we mitigate this?
A1: A drop in yield during scale-up is a common issue and can often be attributed to several factors, primarily related to reaction kinetics and heat transfer.
-
Exothermic Reactions and Temperature Control : Many fluorination reactions are exothermic. On a larger scale, inefficient heat dissipation can create localized hot spots, leading to the decomposition of starting materials, products, and even the fluorinating agent itself.[1]
-
Troubleshooting :
-
Utilize a jacketed reactor equipped with an efficient cooling system.
-
Consider a semi-batch or continuous-flow process to add reagents portion-wise, thereby controlling the exotherm.[1]
-
Monitor the internal reaction temperature using a thermocouple probe, as it can differ significantly from the bath temperature.[2]
-
-
-
Reagent Purity and Stability : The purity of the fluorinating agent is critical. Impurities can catalyze side reactions, leading to lower yields.[1] Some reagents, like DAST (Diethylaminosulfur trifluoride), can degrade over time.[1][3]
-
Mixing and Homogeneity : Inadequate mixing on a larger scale can lead to localized high concentrations of reagents, promoting side reactions.
-
Troubleshooting :
-
Ensure the stirring mechanism is robust enough for the increased volume and viscosity.
-
For heterogeneous mixtures, ensure efficient agitation to maintain a uniform suspension.
-
-
Q2: We are observing a significant increase in elimination byproducts in our scaled-up deoxyfluorination of a secondary alcohol. What steps can we take to improve selectivity?
A2: The formation of elimination byproducts is a frequent challenge, often exacerbated at higher temperatures and with certain fluorinating agents.
-
Reagent Choice : Some fluorinating agents are more prone to causing elimination.
-
Reaction Temperature : Higher temperatures can favor elimination pathways.
-
Troubleshooting :
-
Lowering the reaction temperature can suppress elimination.[5]
-
-
-
Solvent Effects : The solvent can influence the reaction pathway.
-
Troubleshooting :
-
Screen different anhydrous solvents. Common choices include dichloromethane (DCM), chloroform, and toluene.[3]
-
-
Q3: What are the primary safety hazards associated with using DAST and other similar fluorinating agents on a large scale, and what are the essential mitigation strategies?
A3: DAST and related reagents are hazardous and require careful handling, especially at scale.
-
Thermal Instability : DAST can decompose violently when heated above 50°C.[1]
-
Reaction with Water : DAST reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF).[1]
-
Hydrogen Fluoride (HF) Exposure : HF is extremely corrosive and can cause severe burns that may not be immediately painful.[3]
Q4: We are struggling with the purification of our volatile fluorinated alcohol. What techniques can minimize product loss?
A4: The volatility of many fluorinated alcohols presents a significant challenge during workup and purification.
-
Extraction : Product can be lost during aqueous workups.
-
Solvent Removal : Significant product loss can occur during solvent removal under high vacuum.
-
Troubleshooting :
-
Consider distillation or careful column chromatography.
-
Employ a cooled condenser with a high surface area and a cold trap (e.g., liquid nitrogen or dry ice/acetone bath) to capture the volatile product.[1]
-
-
-
Chromatography : Fluorinated alcohols can be sensitive to acidic silica gel.
-
Troubleshooting :
-
Consider using deactivated silica gel or alternative purification methods like crystallization or preparative thin-layer chromatography.[5]
-
-
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Fluorinated Product
| Possible Cause | Recommended Action | Citation |
| Inactive Fluorinating Reagent | Use a fresh bottle of the reagent. DAST and Deoxo-Fluor can degrade over time, especially if not stored under anhydrous conditions. | [3] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. Sterically hindered alcohols may require a larger excess. | [3] |
| Low Reaction Temperature | Gradually increase the reaction temperature, but be cautious as this can also promote side reactions. | [3] |
| Poor Leaving Group (for Deoxyfluorination) | If starting from an alcohol, ensure the hydroxyl group is sufficiently activated. Consider converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination. | [3] |
| Solvent Incompatibility | Ensure the solvent is appropriate for the chosen fluorinating reagent and is anhydrous. Common solvents include DCM, chloroform, and toluene. | [3] |
| Moisture in Reaction | Ensure all reagents and solvents are scrupulously dried. Water can interfere with the catalyst and promote achiral background reactions. | [5] |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Recommended Action | Citation |
| Over-fluorination (in diol reactions) | Carefully control the stoichiometry of the fluorinating agent. | [6] |
| Elimination Reactions | Use a milder or less basic fluorinating agent. Lowering the reaction temperature can also suppress elimination pathways. | [5][6] |
| Rearrangements | If carbocation intermediates are suspected, try to favor an S(_N)2 pathway by using a less ionizing solvent or a more nucleophilic fluoride source. | [5][6] |
| Cyclization (in diol reactions) | For diols of appropriate chain length (e.g., 1,4- or 1,5-diols), acid-catalyzed cyclization can be a significant competing reaction. Consider using an acid scavenger. | [1][6] |
| Poor Stereoselectivity | Screen different chiral catalysts and solvents. Lowering the reaction temperature can often improve stereoselectivity. | [5] |
Experimental Protocols
General Protocol for Deoxyfluorination using DAST (Scale-up Considerations)
This is a generalized protocol and should be adapted for specific substrates and scales. A thorough risk assessment should be conducted before proceeding.[2]
-
Preparation : In a flame-dried, jacketed reactor under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cooling : Cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone). Ensure the cooling system can handle the exotherm of the reaction.
-
Reagent Addition : Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise or via a syringe pump to the stirred solution. Maintain a constant internal temperature.
-
Reaction : Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching : Carefully and slowly quench the reaction by transferring it to a cooled, saturated aqueous solution of sodium bicarbonate. Be prepared for gas evolution.
-
Extraction : Separate the organic layer, and extract the aqueous layer multiple times with DCM. Combine the organic layers.
-
Work-up : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure with appropriate cooling to prevent loss of volatile products.
-
Purification : Purify the crude product by flash column chromatography on silica gel (potentially deactivated) or by distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in fluorination reactions.
Caption: Decision pathway for mitigating elimination side reactions.
References
Technical Support Center: Prevention of Fluorinated Compound Degradation During Storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage and handling of fluorinated compounds to prevent degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of my fluorinated compound during storage?
A1: The stability of fluorinated compounds can be compromised by several factors, even with the strong carbon-fluorine bond. The primary environmental culprits are:
-
Moisture/Humidity: Many fluorinated compounds are susceptible to hydrolysis, especially those containing ester or other hydrolyzable functional groups. The high electronegativity of fluorine can accelerate this process.
-
Light: Photodegradation is a significant issue for fluorinated compounds with aromatic or heteroaromatic rings, particularly those containing trifluoromethyl groups.[1][2][3][4] Exposure to UV or even ambient light can initiate degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rates of various degradation reactions, including hydrolysis and oxidation. While many perfluoroalkanes are thermally stable at high temperatures, the presence of functional groups can significantly lower their decomposition temperature.
-
Oxygen: Some fluorinated compounds can be sensitive to oxidation. Storing them under an inert atmosphere is crucial in these cases.
Q2: I have a fluorinated ester that appears to be degrading. What is the likely cause and how can I prevent it?
A2: The most probable cause of degradation for a fluorinated ester is hydrolysis. The presence of electron-withdrawing fluorine atoms, either in the acyl or alcohol portion of the ester, can significantly accelerate the rate of hydrolysis compared to their non-fluorinated counterparts.[5] To prevent this:
-
Store in a dry environment: Use a desiccator with a suitable drying agent.
-
Use anhydrous solvents: If the compound is in solution, ensure the solvent is rigorously dried.
-
Inert atmosphere: Store under a dry, inert atmosphere like nitrogen or argon to displace any moisture.
-
Low temperature: Storing at reduced temperatures (e.g., in a refrigerator or freezer) will slow the rate of hydrolysis.
Q3: My trifluoromethyl-containing aromatic compound is showing signs of degradation. What could be the issue?
A3: Trifluoromethyl-substituted aromatic compounds are particularly susceptible to photodegradation.[1] Exposure to light, especially UV wavelengths, can lead to the formation of degradation products like trifluoroacetic acid and fluoride ions.[1] To mitigate this:
-
Protect from light: Store the compound in amber vials or wrap the container with aluminum foil.
-
Minimize exposure: Avoid leaving the compound on the lab bench under ambient light for extended periods.
-
Consider the solvent: If in solution, the solvent can influence the photodegradation pathway.
Q4: How can I tell if my fluorinated compound has degraded?
A4: Signs of degradation can include:
-
Physical changes: Discoloration, changes in consistency, or the appearance of precipitates.
-
Inconsistent experimental results: Poor yields, unexpected side products, or a lack of reactivity in reactions where the compound is a starting material.
-
Analytical evidence: The appearance of new peaks in HPLC or GC chromatograms, or new signals in NMR spectra. ¹⁹F NMR is a particularly powerful tool for monitoring the degradation of fluorinated compounds as it can directly detect the formation of fluorinated byproducts.[6][7][8][9]
Troubleshooting Guides
Issue 1: A moisture-sensitive fluorinating reagent (e.g., DAST, Deoxo-Fluor®) has lost its reactivity.
-
Possible Cause: The reagent has likely been compromised by exposure to atmospheric moisture, leading to hydrolysis and inactivation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the reagent is stored under a dry, inert atmosphere and that the container is tightly sealed.[10]
-
Use a Fresh Bottle: Compare the performance of the suspect reagent with a new, unopened bottle.
-
Check Your Technique: When handling, use proper air-sensitive techniques such as working under a positive pressure of inert gas and using dry syringes or cannulas for transfers.[10]
-
Issue 2: An amber vial containing a fluorinated API shows a slight discoloration after several weeks of storage in the refrigerator.
-
Possible Cause: This could be due to slow oxidation or a minor photodegradation if the vial was not completely opaque or was exposed to light during handling.
-
Troubleshooting Steps:
-
Analytical Check: Analyze a small sample by HPLC or LC-MS to check for the presence of degradation products.
-
Inert Atmosphere: If oxidation is suspected, consider purging the vial with nitrogen or argon before sealing and storing.
-
Complete Light Protection: For highly photosensitive compounds, wrap the amber vial in aluminum foil for extra protection.
-
Issue 3: Inconsistent results are obtained when using a solution of a fluorinated compound that is stored for an extended period.
-
Possible Cause: The compound may be degrading in the solvent. This could be due to hydrolysis with trace water in the solvent, reaction with the solvent itself, or slow decomposition at the storage temperature.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of fluorinated compounds fresh for each experiment.
-
Use High-Purity, Dry Solvents: Ensure that the solvents used for making stock solutions are of high purity and are anhydrous.
-
Store Solutions at Low Temperatures: If a solution must be stored, keep it at a low temperature (e.g., -20 °C or -80 °C) to minimize degradation rates.
-
Re-analyze Before Use: If a solution has been stored for a significant period, re-analyze it to confirm its concentration and purity before use.
-
Data Presentation: Stability of Fluorinated Compounds
The following tables summarize quantitative data on the degradation of select fluorinated compounds under different conditions.
Table 1: Photodegradation Quantum Yields of Selected Fluorinated Pharmaceuticals and Pesticides
| Compound | Fluorine Motif | Wavelength (nm) | Quantum Yield (mol/Einstein) | Reference |
| Fluoxetine | Benzylic-CF₃ | 255 | > 0.01 | [1][2][3] |
| Voriconazole | Heteroaromatic-CF₃ | 255 | ~ 0.005 | [1][2][3] |
| Florasulam | Heteroaromatic-CF₃ | 255 | ~ 0.002 | [1][2][3] |
| Saflufenacil | Aryl-F | 255 | > 0.01 | [1][2][3] |
Quantum yield represents the efficiency of a photochemical process. A higher value indicates greater susceptibility to photodegradation.
Table 2: Hydrolytic Stability of Fluorinated Esters
| Compound | Condition | Observation | Reference |
| Trifluoroacetates (methyl, ethyl, etc.) | 70% acetone/water | Followed pseudo first-order kinetics. | [11] |
| Perfluoroalkyl esters | Aqueous solution | Predicted to have a significantly accelerated hydrolysis rate compared to non-fluorinated analogs. | [5] |
Table 3: Thermal and Chemical Stability of Selected Fluorinated Compounds
| Compound/Class | Stress Condition | Result | Reference |
| Fluorometholone | 0.1 M HCl, 80°C, 60 min | >99% recovered | [12][13] |
| Fluorometholone | 0.1 N NaOH, 80°C, 60 min | ~97% recovered | [12][13] |
| 5-Fluorouracil | 1 N HCl, 12 h, reflux | ~97% recovered | [14] |
| 5-Fluorouracil | Alkaline conditions | Sufficient degradation observed | [14] |
Experimental Protocols
Protocol 1: General Forced Degradation Study for a Novel Fluorinated Compound
This protocol is based on ICH guidelines and is designed to identify potential degradation pathways.
1. Objective: To investigate the intrinsic stability of a fluorinated drug substance by exposing it to various stress conditions.
2. Materials:
-
Fluorinated compound
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated photostability chamber
-
Temperature and humidity-controlled oven
-
Validated stability-indicating HPLC method
3. Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Repeat the procedure for acid hydrolysis using 0.1 M NaOH.
-
Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature. Monitor the degradation over time by HPLC.
-
Thermal Degradation: Expose the solid compound to dry heat in a controlled oven (e.g., 80°C). Sample and analyze at set intervals.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15] A dark control sample should be stored under the same conditions but protected from light. Analyze both samples by HPLC.
4. Analysis:
-
Quantify the amount of the parent compound remaining at each time point.
-
Identify and characterize any significant degradation products using techniques like LC-MS and NMR.
-
Determine the degradation pathways.
Protocol 2: Stability-Indicating HPLC Method Development
1. Objective: To develop an HPLC method capable of separating the parent fluorinated compound from its potential degradation products.
2. Procedure:
-
Column and Mobile Phase Screening: Use a C18 or C8 column as a starting point. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/buffer) and pH values.
-
Gradient Optimization: Develop a gradient elution method to ensure separation of early-eluting polar degradation products from the more non-polar parent compound.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation study to challenge the method's specificity. The method should be able to resolve all degradation product peaks from the main peak.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradation products.
-
Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Major degradation pathways for fluorinated compounds.
Caption: Workflow for a typical stability study of a fluorinated compound.
Caption: Decision tree for troubleshooting fluorinated compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. greenpharmacy.info [greenpharmacy.info]
- 13. wisdomlib.org [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Poor Surface Wetting with Fluorinated Coatings
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered with the surface wetting of fluorinated coatings.
Troubleshooting Guides and FAQs
This section addresses specific issues in a question-and-answer format to help you resolve problems during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated coating exhibiting poor wetting (e.g., beading up of the liquid)?
A1: Fluorinated polymers inherently have very low surface energy, which makes them resistant to being wetted by liquids.[1] This property is due to the strong carbon-fluorine bonds and the low polarizability of the fluorine atom.[1] Poor wetting, or dewetting, occurs when the surface tension of the liquid is higher than the surface energy of the fluorinated coating.[2][3] Other contributing factors can include surface contamination, improper coating application, or surface roughness.[4][5]
Q2: What are common contaminants that can cause dewetting on my fluorinated coating?
A2: Contaminants can create a barrier between the liquid and the coating, leading to poor wetting. Common contaminants include oils, greases, dust, fingerprints, and residues from cleaning agents or mold release agents.[4][6] Even airborne particles can settle on the surface and affect wetting.[7]
Q3: Can the curing process of the fluorinated coating affect its wetting properties?
A3: Yes, improper curing can lead to a variety of surface defects that impact wetting. For instance, if a coating is under-cured, it may not have the desired surface properties. Conversely, over-curing can also alter the surface chemistry and negatively affect wetting.[8]
Q4: How does surface roughness influence the wetting of fluorinated coatings?
A4: Surface roughness can amplify the inherent wetting properties of a material. For a hydrophobic surface like a fluorinated coating, increased roughness can lead to superhydrophobicity, making it even more difficult to wet.[5] This is because air can become trapped in the rough surface features, reducing the contact area between the liquid and the solid.[9]
Troubleshooting Guide
Problem: My aqueous solution is not spreading evenly on the PFA-coated microplate wells.
-
Possible Cause 1: Low Surface Energy of PFA. Perfluoroalkoxy (PFA) has a very low surface energy, making it inherently hydrophobic.
-
Solution: You can modify the surface to increase its energy. A common and effective method is plasma treatment.[10] Alternatively, you can add a fluorosurfactant to your aqueous solution to lower its surface tension.
-
-
Possible Cause 2: Contamination. The microplate wells may have residual contaminants from manufacturing or handling.
Problem: I'm observing "fisheyes" and cratering in my coating after application.
-
Possible Cause 1: Surface Tension Mismatch. These defects often occur when the surface energy of the substrate is lower than the surface tension of the coating being applied.[11][12]
-
Possible Cause 2: Point Contamination. Small particles of dust, oil, or other contaminants can act as nucleation sites for these defects.[4]
-
Solution: Ensure a clean application environment. Filter the coating material before use and thoroughly clean the substrate.[14]
-
Data Presentation
The following tables summarize key quantitative data for common fluorinated polymers.
Table 1: Typical Water Contact Angles for Various Fluoropolymers
| Fluoropolymer | Water Contact Angle (°) | Reference(s) |
| Polytetrafluoroethylene (PTFE) | 108 - 114 | [15] |
| Perfluoroalkoxy (PFA) | ~110 | [16] |
| Fluorinated Ethylene Propylene (FEP) | ~114 | [16] |
| Polyvinylidene Fluoride (PVDF) | ~80 | [17] |
Table 2: Surface Energy of Common Fluoropolymers
| Material | Surface Energy (mJ/m²) | Reference(s) |
| Polytetrafluoroethylene (PTFE) | 19.1 - 22.2 | [18][19] |
| Polyhexafluoropropylene | 12.4 | [18] |
| Polyvinylidene fluoride (PVF) | 30.3 | [18] |
| Polychlorotrifluoroethylene | 33.5 | [18] |
Experimental Protocols
Protocol 1: Sessile Drop Contact Angle Measurement
This protocol outlines the steps for measuring the static contact angle of a liquid on a fluorinated coating using a goniometer.[1][20][21]
Materials:
-
Contact angle goniometer with a high-resolution camera and analysis software.
-
Microsyringe with a fine needle.
-
Test liquid (e.g., deionized water).
-
Coated substrate.
-
Lint-free wipes.
-
Appropriate cleaning solvents.
Procedure:
-
Sample Preparation:
-
Clean the coated substrate with a suitable solvent and a lint-free wipe to remove any contaminants.
-
Ensure the substrate is completely dry before measurement.
-
Place the substrate on the sample stage of the goniometer.
-
-
Instrument Setup:
-
Fill the microsyringe with the test liquid, ensuring there are no air bubbles.
-
Mount the syringe on the goniometer.
-
Adjust the camera focus and lighting to obtain a clear image of the substrate surface.
-
-
Droplet Deposition:
-
Carefully dispense a small droplet of the test liquid (typically 2-5 µL) onto the surface of the coated substrate.
-
The needle should be close to the surface to minimize the impact velocity of the droplet.
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet on the surface.
-
Use the goniometer software to analyze the image. The software will typically identify the baseline of the droplet and fit a curve to its shape to calculate the contact angle.
-
Record the contact angle values for both the left and right sides of the droplet.
-
-
Data Collection:
-
Repeat the measurement at several different locations on the substrate to ensure reproducibility and obtain an average value.
-
Protocol 2: Plasma Treatment for Enhancing Wettability
This protocol provides a general procedure for using plasma treatment to increase the surface energy of fluorinated coatings.[10][22]
Materials:
-
Plasma treatment system (vacuum or atmospheric).
-
Process gas (e.g., oxygen, argon, hydrogen, or a mixture).[10]
-
Fluorinated coated substrate.
-
Contact angle goniometer for verification.
Procedure:
-
Sample Preparation:
-
Clean the fluorinated coated substrate to remove any surface contaminants.
-
Place the substrate inside the plasma chamber.
-
-
Chamber Evacuation (for vacuum plasma):
-
Evacuate the plasma chamber to the desired base pressure.
-
-
Gas Introduction:
-
Introduce the process gas or gas mixture into the chamber at a controlled flow rate.
-
-
Plasma Generation:
-
Apply power (RF or DC) to generate the plasma. The power level and duration of the treatment will depend on the specific material and desired surface energy.
-
-
Venting and Sample Removal:
-
After the treatment is complete, turn off the power and gas flow.
-
Vent the chamber to atmospheric pressure and remove the treated substrate.
-
-
Post-Treatment Analysis:
-
Measure the contact angle of the treated surface to verify the increase in wettability. Note that the effects of plasma treatment can diminish over time, so it is often best to use the treated surface shortly after the procedure.[20]
-
Visualizations
Troubleshooting Workflow for Poor Wetting
Caption: A logical workflow for troubleshooting poor surface wetting issues.
Mechanism of Plasma Treatment on Fluoropolymer Surfaces
Caption: How plasma treatment modifies a fluoropolymer surface to improve wetting.
References
- 1. Measuring Contact Angles using the Sessile Drop Method - DataPhysics Instruments [dataphysics-instruments.com]
- 2. technibond.co.uk [technibond.co.uk]
- 3. BYK ebook for surface additives – BYK [byk.com]
- 4. Guide to Troubleshooting Common Coating Problems [intechfinishing.com]
- 5. researchgate.net [researchgate.net]
- 6. asset.fujifilm.com [asset.fujifilm.com]
- 7. inkandprint.com [inkandprint.com]
- 8. Nanoscale Water Contact Angle on Polytetrafluoroethylene Surfaces Characterized by Molecular Dynamics-Atomic Force Microscopy Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adhesion.kr [adhesion.kr]
- 10. cacoatings.com [cacoatings.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Film Coating Process Problems - Freund [freundglobal.com]
- 15. researchgate.net [researchgate.net]
- 16. lee.chem.uh.edu [lee.chem.uh.edu]
- 17. researchgate.net [researchgate.net]
- 18. Typical values of surface energy for materials and adhesives - TWI [twi-global.com]
- 19. accudynetest.com [accudynetest.com]
- 20. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 21. Sessile drop technique - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
analytical method development for fluorinated alcohol quantification
Welcome to the Technical Support Center for Analytical Method Development for Fluorinated Alcohol Quantification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying fluorinated alcohols?
A1: The optimal technique depends on the specific properties of the fluorinated alcohol and the sample matrix.
-
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this is a robust method for volatile and thermally stable fluorinated alcohols, such as fluorotelomer alcohols (FTOHs).[1][2][3] For compounds with low volatility or poor thermal stability, derivatization may be necessary to improve analysis.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally labile fluorinated alcohols.[6] It can be paired with various detectors, but derivatization may be required to enhance detection by UV-Visible or fluorescence detectors.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a highly specific and powerful tool for both identifying and quantifying fluorinated compounds without the need for reference standards for each analyte.[8][9] It provides detailed structural information.[10][11][12]
Q2: Why is derivatization necessary for analyzing fluorinated alcohols?
A2: Derivatization is a chemical modification process used to improve the analytical properties of a compound. For fluorinated alcohols, it is often employed to:
-
Increase Volatility: For GC analysis, derivatization can make non-volatile alcohols suitable for vaporization in the GC inlet.[5]
-
Improve Thermal Stability: It can prevent the degradation of thermally sensitive compounds at high temperatures in the GC system.[5]
-
Enhance Detector Response: For both GC and HPLC, derivatization can introduce a chemical moiety that improves sensitivity for a specific detector, such as an electron capture detector (ECD) in GC or a fluorescence detector in HPLC.[4][13]
-
Improve Chromatographic Peak Shape: By masking polar hydroxyl groups, derivatization can reduce peak tailing and improve separation efficiency.[5]
Q3: What are the most common derivatization methods for fluorinated alcohols?
A3: The most widely used derivatization methods for alcohols in GC are silylation and acylation.[4]
-
Silylation: This method replaces the active hydrogen in the hydroxyl group with a silyl group (e.g., trimethylsilyl).[4]
-
Acylation: This involves reacting the alcohol with a fluorinated acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[4] This is particularly useful for enhancing sensitivity with an electron capture detector (ECD).[4][5] Pentafluorobenzoyl chloride (PFBoylCl) is another common reagent used for this purpose.[14]
Q4: What are some common sources of background contamination when analyzing fluorinated compounds?
A4: Fluorinated compounds are prevalent in laboratory environments, leading to potential contamination.[15] Common sources include:
-
Fluoropolymer-based labware such as PTFE-coated vials, caps, and stir bars.[15]
-
Certain solvents.[15]
-
Atmospheric dust.[15] It is crucial to use non-fluorinated containers (e.g., polypropylene or glass) and implement strict cleaning protocols to obtain valid results.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of fluorinated alcohols using GC, HPLC, and NMR.
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause | Solution |
| No peaks or very small peaks | FID flame is not lit or will not stay lit. | Check gas flows (Hydrogen, Air, Makeup). Ensure the jet is not plugged.[16] Check the ignitor and lit offset settings.[17] |
| Sample degradation in the injector. | Use a deactivated inlet liner.[18] Consider derivatization to increase thermal stability.[5] Lower the initial injector temperature.[18] | |
| Active sites in the column or liner. | Use a column specifically designed for inertness. Deactivate the inlet liner or replace it.[18] | |
| Leak in the injector. | Check for leaks at the septum and column fittings using an electronic leak detector.[18] | |
| Tailing peaks | Active sites in the system are interacting with the polar alcohol group. | Derivatize the alcohol to make it less polar.[5] Use a deactivated liner and an inert column.[19] |
| Poor column installation (dead volume). | Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut.[19] | |
| Baseline noise or drift | Contaminated injector, column, or detector. | Clean the injector and replace the liner and septum.[19] Bake out the column at a high temperature.[18] Clean the detector. |
| Oxygen contamination degrading the column phase. | Check for leaks in the gas lines and install or replace oxygen traps.[18] | |
| "Memory effects" after a high concentration sample | Adsorption of fluorinated analytes to surfaces in the ion source or transfer lines. | Run several wash cycles with a strong solvent to clean the system.[15] |
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| No peaks or very small peaks | Incorrect mobile phase composition. | Ensure the mobile phase has sufficient elution strength for your analyte. Fluorinated phases can exhibit different selectivity compared to standard C18 columns.[6] |
| Detector issue (e.g., lamp off for UV detector). | Check detector settings and ensure the lamp is on and has sufficient lifetime. | |
| Analyte not detectable with the current detector. | Fluorinated alcohols may lack a strong chromophore for UV detection.[7] Consider derivatization to add a UV-active or fluorescent tag.[4][13] Alternatively, use a more universal detector like a Refractive Index (RI) detector or Mass Spectrometer (MS). | |
| Poor peak shape (fronting or tailing) | Mismatch between injection solvent and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent if possible. |
| Secondary interactions with the stationary phase. | Fluorinated phases can have unique interactions. Adjust mobile phase pH or ionic strength. Consider a different column chemistry.[6] | |
| Inconsistent retention times | Fluctuations in pump pressure or mobile phase composition. | Degas the mobile phase. Check for leaks in the pump and fittings. Ensure proper mobile phase mixing. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. |
19F NMR Troubleshooting
| Problem | Possible Cause | Solution |
| Broad NMR signals | Low solubility of the analyte. | Try a different deuterated solvent or gently warm the sample to improve solubility.[15] |
| Presence of paramagnetic impurities. | Even trace amounts of paramagnetic metals can cause significant peak broadening.[15] Ensure high purity solvents and clean NMR tubes. | |
| Chemical exchange. | The fluorine atoms may be exchanging between different chemical environments. Running the experiment at a different temperature can help confirm this.[15] | |
| Poor signal-to-noise ratio | Insufficient sample concentration. | Increase the sample concentration if possible. |
| Incorrect acquisition parameters. | Optimize parameters such as the number of scans, pulse width, and relaxation delay (T1).[8] | |
| Quantification errors | Inaccurate integration of peaks. | Ensure proper baseline correction and define correct integration limits.[8] |
| Variation in relaxation times (T1). | Use a sufficiently long relaxation delay to ensure all fluorine nuclei have fully relaxed between pulses, which is critical for accurate quantification.[8] |
Experimental Protocols
Protocol 1: GC-MS/MS Analysis of Fluorotelomer Alcohols (FTOHs) in Water
This protocol is based on methods developed for sensitive and selective quantification of FTOHs.[1][2]
1. Sample Collection and Preservation:
-
Collect samples in 40 mL glass vials with Teflon-lined septa.
-
Preserve the sample by adding 2 mL of methanol to the vial.[1][2]
-
Fill the vial to achieve zero headspace to prevent loss of volatile FTOHs.[1][2]
-
Store samples at a cool temperature and analyze within the recommended holding time (e.g., 5 days).[2]
2. Instrumental Analysis:
-
Instrument: Gas chromatograph coupled with a triple quadrupole tandem mass spectrometer (GC-MS/MS).[1][2]
-
Ionization Mode: Positive Chemical Ionization (PCI) is recommended as it improves sensitivity and selectivity.[1][2]
-
GC Column: A DB-Wax column (30 m x 0.25 mm inner diameter, 0.25 µm film thickness) is suitable.[3]
-
Injection: Use a 10 µL injection volume.[3]
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 25°C/min, hold for 5 minutes. (This is an example program; it should be optimized for specific analytes).[3]
-
-
Data Acquisition: Monitor specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode for each target FTOH to ensure selectivity and sensitivity.
Protocol 2: Derivatization of Alcohols with Pentafluorobenzoyl Chloride (PFBoylCl) for GC/ECNICI-MS
This protocol enhances the detectability of alcohols using an electron capture detector or electron capture negative ion chemical ionization mass spectrometry (ECNICI-MS).[14]
1. Sample Preparation:
-
Evaporate the extracted sample residue to dryness under a gentle stream of nitrogen.
2. Derivatization Reaction:
-
Add 100 µL of pentafluorobenzoyl chloride (PFBoylCl) to the dry residue.
-
Vortex the mixture to ensure thorough mixing.
-
Heat the vial in a water bath or heating block at 60°C for 45 minutes to complete the reaction.[14]
3. Post-Derivatization Cleanup (Optional but Recommended):
-
After cooling, add a solvent like dichloromethane (DCM) or tert-butyl methyl ether (MTBE) and deionized water to perform a liquid-liquid extraction.[14] This step helps remove excess derivatizing reagent and byproducts.[14]
-
Vortex and centrifuge the mixture.
-
Transfer the organic layer containing the derivatized analyte to a clean vial.
4. Final Preparation for GC analysis:
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for injection into the GC-MS system.[14]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) reported for various analytical methods used for fluorinated compounds.
| Analyte Class | Method | LOD | LOQ | Reference |
| Fluorotelomer Alcohols (6:2 FTOH, 8:2 FTOH) | GC-MS/MS-PCI | 5 ng/L | - | [1] |
| Perfluorinated Carboxylic Acids (PFCAs) | HPLC-Fluorescence (after derivatization and SPE) | 43 - 75 ng/L (ppt) | - | [13] |
| Fluorinated New Psychoactive Substances | High-Field 19F qNMR | 0.03 - 0.06 mg/mL | 0.1 - 0.2 mg/mL | [8] |
| Fluorinated New Psychoactive Substances | Low-Field 19F qNMR | 0.3 - 0.6 mg/mL | 1.0 - 2.0 mg/mL | [8] |
| 3,5-difluoropyridine (DFP) | 19F Benchtop NMR with SABRE hyperpolarization | 6.84 ± 0.45 µM | - | [20] |
Visualizations
Caption: Workflow for selecting an analytical method for fluorinated alcohol quantification.
Caption: Experimental workflow for GC-MS analysis including a derivatization step.
Caption: Troubleshooting flowchart for the "No Peak Detected" issue in GC analysis.
References
- 1. alsglobal.eu [alsglobal.eu]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. Assessing extraction-analysis methodology to detect fluorotelomer alcohols (FTOH), a class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), in artificial turf fibers and crumb rubber infill - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and quantification of fluorinated pollutants Fluorine NMR | ANR [anr.fr]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]
- 13. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting GC-FID Lighting | Phenomenex [phenomenex.com]
- 17. gcms.cz [gcms.cz]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. GC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1H,1H,7H-Dodecafluoro-1-heptanol and Other Fluorinated Alcohols for Researchers and Drug Development Professionals
In the landscape of specialized solvents and reagents, fluorinated alcohols stand out for their unique properties that drive innovation in chemical synthesis, materials science, and pharmaceutical development. This guide provides a comprehensive comparison of 1H,1H,7H-Dodecafluoro-1-heptanol against other widely used fluorinated alcohols, offering objective performance insights supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The distinct characteristics of fluorinated alcohols, such as high polarity, strong hydrogen bond-donating ability, and low nucleophilicity, stem from the high electronegativity of fluorine atoms. These properties can significantly influence reaction rates, selectivity, and the solubility of poorly soluble compounds. A summary of the key physicochemical properties of this compound and other selected fluorinated alcohols is presented below for easy comparison.
| Property | This compound | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 1H,1H,5H-Octafluoropentan-1-ol | 1H,1H,9H-Hexadecafluorononan-1-ol |
| CAS Number | 335-99-9 | 75-89-8 | 920-66-1 | 355-80-6 | 376-18-1 |
| Molecular Formula | C₇H₄F₁₂O | C₂H₃F₃O | C₃H₂F₆O | C₅H₄F₈O | C₉H₄F₁₆O |
| Molecular Weight ( g/mol ) | 332.09 | 100.04 | 168.04 | 232.07 | 432.10 |
| Boiling Point (°C) | 170[1] | 77-80[2][3] | 59[4][5][6] | 141-142 | 155-156 (at 200 mmHg)[7] |
| Melting Point (°C) | -20[1] | -44[2] | -4[5][6] | < -50 | 53-59[7] |
| Density (g/mL) | 1.75 (at 25°C)[1] | 1.373 (at 25°C) | 1.596 (at 25°C)[4][5][6] | 1.667 (at 25°C) | ~1.63 (estimate)[7] |
| Refractive Index (n20/D) | 1.320[1] | 1.300[2][3] | 1.275[4][5][6] | 1.318 | Not Available |
Performance in Key Applications: Experimental Data and Protocols
The unique properties of fluorinated alcohols translate into enhanced performance in a variety of applications. This section explores their role in catalysis, as solvents for active pharmaceutical ingredients (APIs), in surface modification, and in peptide synthesis, providing experimental insights and detailed protocols.
Catalysis: Epoxide Ring-Opening Reactions
Fluorinated alcohols are known to promote electrophilic activation, making them excellent solvents for reactions such as the ring-opening of epoxides with weak nucleophiles, often obviating the need for Lewis acid catalysts.
Experimental Data:
In a study on the alkylation of indoles with (R)-styrene oxide, 2,2,2-trifluoroethanol (TFE) was shown to be a highly effective solvent, leading to good yields with complete stereospecificity. The reaction of indole with styrene oxide in TFE at reflux gave the desired product in high yield.[8] In contrast, reactions in aqueous acetone or ethanol resulted in lower yields and required significantly longer reaction times.[8] This highlights the rate-enhancing effect of fluorinated alcohols in such transformations.
Experimental Protocol: Comparative Study of Fluorinated Alcohols in the Ring-Opening of Styrene Oxide with Indole
This protocol is designed to compare the efficacy of this compound, TFE, and HFIP as solvents in the ring-opening reaction of styrene oxide with indole.
Materials:
-
(R)-Styrene oxide
-
Indole
-
This compound
-
2,2,2-Trifluoroethanol (TFE)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Set up three parallel reactions in round-bottom flasks equipped with reflux condensers.
-
In each flask, dissolve indole (1 mmol) in the respective fluorinated alcohol (5 mL): this compound, TFE, or HFIP.
-
Add (R)-styrene oxide (1 mmol) to each flask.
-
Heat the reaction mixtures to reflux and monitor the progress by thin-layer chromatography (TLC).
-
After completion (or a set time, e.g., 24 hours), cool the mixtures to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Determine the yield and characterize the product by NMR and mass spectrometry.
Expected Outcome: The yields and reaction times will provide a direct comparison of the performance of each fluorinated alcohol as a promoting solvent for this reaction.
Drug Development: Enhancing API Solubility
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Fluorinated alcohols can serve as effective solvents or co-solvents to enhance the solubility of such compounds.
Experimental Data:
Experimental Protocol: Determination of Ibuprofen Solubility in Fluorinated Alcohols
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
Ibuprofen powder
-
This compound
-
2,2,2-Trifluoroethanol (TFE)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Add an excess amount of ibuprofen to separate vials containing a known volume (e.g., 5 mL) of each fluorinated alcohol.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable solvent (e.g., methanol) to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved ibuprofen.
-
Calculate the solubility in mg/mL for each fluorinated alcohol.
Materials Science: Surface Modification for Enhanced Hydrophobicity
Fluorinated compounds are renowned for their ability to create low-energy surfaces with excellent hydrophobic and oleophobic properties. Self-assembled monolayers (SAMs) of fluorinated molecules on various substrates are a common method to achieve this.
Experimental Data:
Self-assembled monolayers of fluorinated alkanethiols on gold surfaces have been shown to exhibit high water contact angles. For example, a SAM derived from F(CF₂)₈(CH₂)₁₀SH (F8H10SH) displays a higher contact angle than a corresponding non-fluorinated alkanethiol SAM, indicating greater hydrophobicity.[11] The static water contact angle on a non-fluorinated C18 alkanethiol SAM is around 110°, while fluorinated SAMs can achieve even higher values.[11]
Experimental Protocol: Surface Modification with Fluorinated Alcohols and Contact Angle Measurement
This protocol describes a method for modifying a silicon wafer surface with different fluorinated alcohols via a silanization agent and subsequently measuring the water contact angle to compare their hydrophobicity.
Materials:
-
Silicon wafers
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
2,2,2-Trifluoroethanol (TFE)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Toluene (anhydrous)
-
Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION REQUIRED )
-
Deionized water
-
Contact angle goniometer
Procedure:
-
Substrate Cleaning: Clean the silicon wafers by immersing them in piranha solution for 30 minutes to create a hydrophilic, hydroxylated surface. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. This will create an amine-terminated surface. Rinse with toluene and dry.
-
Fluorinated Alcohol Attachment (Conceptual): While direct reaction might be inefficient, a possible route involves activating the hydroxyl group of the fluorinated alcohol (e.g., by converting it to a tosylate) and then reacting it with the amine-functionalized surface. Alternatively, a di-isocyanate linker could be used. For a comparative study, a consistent attachment chemistry is crucial.
-
A more direct approach for comparison is to use fluorinated silanes with corresponding chain lengths. For the purpose of this guide, we will focus on the characterization step.
-
Water Contact Angle Measurement:
-
Place a small droplet (e.g., 5 µL) of deionized water onto the modified silicon wafer surface.
-
Use a contact angle goniometer to capture an image of the droplet.
-
The software will measure the angle between the solid-liquid interface and the liquid-vapor interface.
-
Perform measurements at multiple locations on each sample to ensure reproducibility.
-
Compare the average contact angles for surfaces modified with the different fluorinated moieties.
-
Peptide Synthesis: Improving Yield and Purity
In solid-phase peptide synthesis (SPPS), fluorinated alcohols like HFIP can be used as additives or in cleavage cocktails to improve the handling of difficult sequences and enhance the purity of the final product. For instance, a 20% solution of hexafluoroisopropanol in dichloromethane can be used to detach a fully protected peptide alcohol from the resin.[12]
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The use of fluorinated alcohols is typically integrated into the deprotection and cleavage steps of the standard SPPS workflow.
Conclusion
This compound, with its extended fluorinated chain, presents a unique set of properties that make it a valuable tool for researchers. Its high boiling point and density, combined with the characteristic features of fluorinated alcohols, position it as a compelling candidate for applications requiring high thermal stability and specific solvency. The choice between this compound and other fluorinated alcohols will ultimately depend on the specific requirements of the application, including desired solubility parameters, reaction temperature, and cost considerations. The experimental protocols provided in this guide offer a framework for conducting comparative studies to determine the optimal fluorinated alcohol for your research and development needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. thomassci.com [thomassci.com]
- 5. 1,1,1,3,3,3-Hexafluoro-2-propanol = 99 920-66-1 [sigmaaldrich.com]
- 6. 920-66-1 CAS MSDS (1,1,1,3,3,3-Hexafluoro-2-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1H,1H,9H-Hexadecafluoro-1-nonanol price,buy 1H,1H,9H-Hexadecafluoro-1-nonanol - chemicalbook [chemicalbook.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. news-medical.net [news-medical.net]
- 10. This compound | 335-99-9 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Surfactant Properties of Fluorotelomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the surfactant properties of different fluorotelomers, supported by experimental data and detailed methodologies. Fluorotelomers, a class of fluorinated surfactants, are of significant interest due to their exceptional ability to lower surface tension. This property makes them valuable in various applications, including drug delivery systems, specialized coatings, and advanced materials. However, their environmental and health profiles necessitate a thorough understanding of their behavior. This guide focuses on key performance indicators: surface tension, critical micelle concentration (CMC), and foam stability.
Quantitative Comparison of Surfactant Properties
Table 1: Surface Tension and Critical Micelle Concentration (CMC) of Fluorotelomer Surfactants
| Fluorotelomer Surfactant | Molecular Formula | Chain Length | Surface Tension at CMC (γ_cmc) (mN/m) | Critical Micelle Concentration (CMC) (mM) | Reference |
| 6:2 Fluorotelomer Sulfonate (6:2 FTS) | C6F13C2H4SO3H | C6 | Not explicitly found | Not explicitly found | [1] |
| Capstone 1157 (Amphoteric C6) | Proprietary | C6 | ~16-18 (Dynamic) | Not provided | [2] |
| Sodium perfluorohexylethyl sulfonate (SF852) | C6F13C2H4SO3Na | C6 | ~20-22 (Dynamic) | Not provided | [2] |
Note: Data for a complete homologous series (C4, C6, C8) from a single study was not available in the search results. The provided data for C6 surfactants is for dynamic surface tension, which can differ from equilibrium surface tension.
Table 2: Foam Stability of C6 Fluorocarbon Surfactant Formulations
| Formulation | Initial Foam Height (mm) | Foam Height after 5 min (mm) | Foam Stability | Reference |
| FC1157-based AFFF | ~150 | ~140 | High | [2] |
| SF852-based AFFF | ~140 | ~120 | Moderate | [2] |
Note: This data represents the performance of formulations containing the specified fluorosurfactants, not the pure surfactants alone. The stability is influenced by other components in the Aqueous Film-Forming Foam (AFFF) formulation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are outlines of standard protocols for measuring key surfactant properties.
Surface Tension Measurement: Wilhelmy Plate Method
The Wilhelmy plate method is a widely used technique for determining the equilibrium surface tension of a liquid.
Principle: A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force exerted on the plate by the liquid's surface tension is measured.
Apparatus:
-
Tensiometer with a sensitive balance
-
Platinum Wilhelmy plate
-
Sample vessel
-
Temperature control unit
Procedure:
-
Preparation: Thoroughly clean the Wilhelmy plate with a solvent and then by flaming to remove any organic contaminants. The sample vessel must also be meticulously cleaned.
-
Setup: Suspend the cleaned Wilhelmy plate from the tensiometer's balance. Place the sample solution in the vessel on the instrument's stage.
-
Measurement:
-
Raise the sample vessel until the liquid surface just touches the bottom of the plate.
-
The liquid will wet the plate, and the balance will detect a downward force due to surface tension.
-
The instrument records the force required to counteract this pull.
-
-
Calculation: The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) Where:
-
F is the measured force
-
l is the wetted perimeter of the plate (2 * (width + thickness))
-
θ is the contact angle between the liquid and the plate (for a perfectly wetting platinum plate, θ is assumed to be 0°, so cosθ = 1).
-
Critical Micelle Concentration (CMC) Determination: Fluorescence Spectroscopy with Pyrene Probe
Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method for determining the CMC of surfactants.
Principle: Pyrene exhibits a fluorescence spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene is in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change is reflected in the ratio of the intensities of specific vibronic peaks in its emission spectrum.
Apparatus:
-
Fluorometer
-
Quartz cuvettes
-
Stock solution of pyrene in a volatile solvent (e.g., acetone)
-
Series of surfactant solutions of varying concentrations
Procedure:
-
Sample Preparation:
-
Prepare a series of aqueous solutions of the fluorotelomer surfactant with concentrations spanning the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each surfactant solution. The final pyrene concentration should be very low (e.g., ~1 μM) to avoid excimer formation.
-
Allow the solvent from the pyrene stock to evaporate completely.
-
Equilibrate the solutions for a set period.
-
-
Fluorescence Measurement:
-
Excite the pyrene in each sample at a fixed wavelength (e.g., 335 nm).
-
Record the emission spectrum (typically from 350 to 450 nm).
-
-
Data Analysis:
-
Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the surfactant concentration.
-
The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve.[3][4]
-
Foam Stability Measurement: Ross-Miles Method (ASTM D1173)
The Ross-Miles method is a standard test for evaluating the foaming properties of surfactants.[5][6]
Principle: A specific volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution, generating foam. The initial foam height and its decay over time are measured to assess foamability and foam stability.[5]
Apparatus:
-
Ross-Miles foam apparatus, consisting of a jacketed glass column (receiver) and a pipette with a specified orifice.
-
Constant temperature bath.
-
Stopwatch.
Procedure:
-
Setup:
-
Assemble the clean and dry Ross-Miles apparatus.
-
Circulate water from the constant temperature bath through the jacket of the receiver to maintain a constant temperature.
-
-
Foam Generation:
-
Add 50 mL of the surfactant solution to the receiver.
-
Pipette 200 mL of the same surfactant solution into the pipette.
-
Position the pipette vertically over the receiver.
-
Open the stopcock of the pipette and allow the solution to fall into the receiver, starting the stopwatch simultaneously.
-
-
Measurement:
-
When the pipette is empty, record the initial foam height.
-
Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[5]
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.
References
- 1. antoeli.com.mx [antoeli.com.mx]
- 2. Comparative Study on Interfacial Properties, Foam Stability, and Firefighting Performance of C6 Fluorocarbon Surfactants with Different Hydrophilic Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 6. ASTM D1173-07 | KRÜSS Scientific [kruss-scientific.com]
Performance Showdown: Dodecafluoroheptanol-Based Coatings vs. Traditional Alternatives
For researchers, scientists, and drug development professionals seeking superior surface modification, a new class of coatings based on dodecafluoroheptanol is emerging as a powerful alternative to traditional fluoropolymers. These coatings, typically applied as self-assembled monolayers (SAMs), offer exceptional hydrophobicity and potential for enhanced anti-fouling properties, critical for applications ranging from biomedical devices to marine sensors.
This guide provides an objective comparison of the performance of dodecafluoroheptanol-based coatings with established alternatives like Polytetrafluoroethylene (PTFE), commonly known as Teflon. The information presented is supported by experimental data and detailed protocols to aid in the evaluation and adoption of this advanced coating technology.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators of dodecafluoroheptanol-based coatings in comparison to PTFE. The data presented is a synthesis of typical values reported in scientific literature.
| Performance Metric | Dodecafluoroheptanol-Based Coating (Self-Assembled Monolayer) | Polytetrafluoroethylene (PTFE) Coating |
| Water Contact Angle | > 110° (can achieve superhydrophobicity > 150° with surface texturing) | ~108° - 112° |
| Contact Angle Hysteresis | Low (< 10° on smooth surfaces) | Moderate |
| Surface Energy | Very Low | Low |
| Anti-Fouling Performance | Promising, particularly in inhibiting initial biofilm formation | Moderate, susceptible to biofilm adhesion over time |
| Coating Thickness | Nanometer scale (monolayer) | Micrometer to millimeter scale |
| Application Method | Vapor or solution phase deposition (self-assembly) | Spraying, dipping, sintering at high temperatures |
| Substrate Compatibility | Wide range of hydroxylated surfaces (glass, silicon, etc.) | Broad, but high-temperature application can limit substrates |
| Optical Transparency | Excellent (due to monolayer thickness) | Can be opaque or translucent depending on thickness |
Deep Dive: Understanding the Performance Advantages
Dodecafluoroheptanol-based coatings, often applied using silane chemistry in the form of (1H,1H,2H,2H-perfluorooctyl)trichlorosilane (PFOCTS), form highly ordered, covalently bonded monolayers on surfaces. This molecular-level organization is key to their superior performance.
Hydrophobicity and Surface Energy: The dense packing of fluorinated tails in the SAM creates a surface with exceptionally low surface energy, leading to high water contact angles and low contact angle hysteresis. This means water droplets bead up and roll off easily, a property known as superhydrophobicity, which is crucial for self-cleaning and anti-icing applications.
Anti-Fouling Properties: The low surface energy and unique chemical structure of dodecafluoroheptanol-based coatings can significantly reduce the initial attachment of marine organisms and bacteria. While long-term biofouling remains an area of active research, initial studies suggest a significant delay in biofilm formation compared to traditional coatings. The prevention of this initial microbial layer is a critical step in mitigating marine biofouling on ship hulls, sensors, and other submerged equipment.
Experimental Protocols: A Guide to Implementation and Evaluation
Reproducible and standardized experimental procedures are essential for the accurate assessment of coating performance. Below are detailed methodologies for the preparation of dodecafluoroheptanol-based coatings and the evaluation of their key properties.
Experimental Protocol 1: Preparation of Dodecafluoroheptanol-Based Self-Assembled Monolayer (SAM) Coating via Vapor Deposition
This protocol describes the deposition of a (1H,1H,2H,2H-perfluorooctyl)trichlorosilane (PFOCTS) SAM on a silicon wafer, a common substrate in research and microfabrication.
Materials:
-
Silicon wafers (or other hydroxylated substrates)
-
(1H,1H,2H,2H-perfluorooctyl)trichlorosilane (PFOCTS)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
-
Anhydrous toluene or ethanol
-
Nitrogen or argon gas
-
Vacuum deposition chamber or desiccator
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon wafers in Piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen or argon gas.
-
For enhanced hydroxylation, the wafers can be treated with an oxygen plasma.
-
-
Vapor Phase Deposition:
-
Place the cleaned and dried substrates inside the vacuum deposition chamber.
-
Place a small, open vial containing 100-200 µL of PFOCTS in the chamber, ensuring it does not come into contact with the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Allow the deposition to proceed for 2-4 hours at room temperature. The low pressure facilitates the vaporization of the silane and its subsequent reaction with the hydroxylated surface.
-
-
Post-Deposition Treatment:
-
Vent the chamber with dry nitrogen or argon.
-
Remove the coated substrates and sonicate them in anhydrous toluene or ethanol for 5-10 minutes to remove any physisorbed (non-covalently bonded) silane molecules.
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure the SAMs by baking them in an oven at 110-120°C for 30-60 minutes to promote cross-linking and enhance the stability of the monolayer.
-
Experimental Protocol 2: Contact Angle Measurement for Hydrophobicity Assessment
This protocol outlines the procedure for measuring static, advancing, and receding water contact angles using a goniometer to characterize the hydrophobicity of the coated surface.
Materials and Equipment:
-
Goniometer with a software-controlled syringe and camera
-
High-purity deionized (DI) water
-
Coated substrate from Protocol 1
Procedure:
-
Static Contact Angle Measurement:
-
Place the coated substrate on the goniometer stage.
-
Carefully dispense a single droplet of DI water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet.
-
Use the goniometer software to analyze the droplet shape and calculate the static contact angle at the three-phase (solid-liquid-air) contact line. Repeat the measurement at multiple locations on the surface to ensure uniformity.
-
-
Advancing and Receding Contact Angle Measurement (for Hysteresis):
-
Dispense a small droplet (e.g., 2 µL) of DI water onto the surface.
-
Slowly increase the volume of the droplet by adding more water through a needle inserted into the droplet. The contact angle measured just before the contact line advances is the advancing contact angle.
-
Subsequently, slowly withdraw water from the droplet. The contact angle measured just before the contact line recedes is the receding contact angle.
-
The difference between the advancing and receding contact angles is the contact angle hysteresis.
-
Experimental Protocol 3: Evaluation of Anti-Fouling Performance (Static Immersion Test)
This protocol provides a basic framework for assessing the resistance of the coated surface to marine biofouling.
Materials:
-
Coated and uncoated (control) substrates
-
Natural or artificial seawater containing a known concentration of marine microorganisms (e.g., bacteria, algae)
-
Incubation chamber with controlled temperature and light conditions
-
Microscope (e.g., scanning electron microscope - SEM, or fluorescence microscope with appropriate stains)
Procedure:
-
Immersion:
-
Place the coated and control substrates in a container filled with the seawater medium.
-
Ensure the substrates are fully submerged and not in contact with each other.
-
Incubate the container under conditions that promote microbial growth (e.g., 25°C with a 12:12 hour light:dark cycle for algae).
-
-
Evaluation at Time Intervals:
-
At predetermined time intervals (e.g., 24 hours, 72 hours, 1 week), carefully remove a set of coated and control substrates from the seawater.
-
Gently rinse the substrates with sterile seawater to remove non-adhered organisms.
-
-
Microscopic Analysis:
-
Prepare the samples for microscopic observation. For SEM, this may involve fixation, dehydration, and sputter coating. For fluorescence microscopy, staining with dyes that target cellular components (e.g., DAPI for DNA) is required.
-
Observe the surfaces under the microscope to quantify the extent of biofouling. This can be done by determining the percentage of the surface area covered by microorganisms or by counting the number of attached cells per unit area.
-
-
Data Comparison:
-
Compare the level of biofouling on the dodecafluoroheptanol-coated surfaces with the uncoated control surfaces to determine the anti-fouling efficacy.
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for creating a dodecafluoroheptanol-based coating.
Caption: Mechanism of anti-fouling performance.
Caption: Workflow for the anti-fouling experimental protocol.
Validating the Purity of 1H,1H,7H-Dodecafluoro-1-heptanol: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount for the integrity and reproducibility of experimental results. 1H,1H,7H-Dodecafluoro-1-heptanol, a key fluorinated intermediate, is no exception. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used technique for the purity validation of this volatile compound. This guide provides an objective comparison of GC-MS with other analytical methods, supported by a detailed experimental protocol and data presentation to aid researchers in making informed decisions for their analytical needs.
The Power of GC-MS in Purity Determination of Fluorinated Alcohols
GC-MS combines the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. This synergy makes it an ideal method for analyzing complex mixtures and detecting trace impurities. For a volatile compound like this compound, GC-MS offers high sensitivity and the ability to identify unknown impurities through mass spectral library matching and fragmentation pattern analysis.
Comparative Analysis of Purity Validation Techniques
While GC-MS is a preferred method, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation or the nature of the expected impurities.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on boiling point and polarity, followed by detection and identification based on mass-to-charge ratio. | Separation of compounds in a liquid mobile phase based on their interactions with a stationary phase. | Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei. |
| Strengths | - High sensitivity and specificity for volatile compounds.[1][2][3] - Excellent for identifying unknown impurities through mass spectral libraries. - Well-established methods for fluorotelomer alcohols.[4][5] | - Suitable for non-volatile or thermally labile impurities. - Wide range of detectors available. | - Provides unambiguous structural confirmation. - ¹⁹F NMR is highly specific for fluorinated compounds. - Quantitative NMR (qNMR) offers high accuracy without the need for a specific standard for each impurity. |
| Limitations | - Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for some polar compounds to improve volatility. | - this compound lacks a strong UV chromophore, limiting detector choice. - Lower resolution for complex volatile mixtures compared to capillary GC. | - Lower sensitivity compared to GC-MS for trace impurities. - Can be less effective at separating and quantifying closely related isomers without specialized techniques. |
| Typical Impurities Detected | Residual starting materials, solvents, and volatile byproducts from the synthesis, including other fluorotelomer alcohols with different chain lengths.[6] | Non-volatile synthesis byproducts and starting materials. | Isomeric impurities, structurally related byproducts, and residual solvents. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general method for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity volatile solvent such as ethyl acetate or methanol.
-
For quantitative analysis, a suitable internal standard (e.g., 1H,1H,9H-Hexadecafluoro-1-nonanol) can be added to the sample solution at a known concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent single quadrupole MS.
-
GC Column: A mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm I.D., 1.4 µm film thickness) is recommended for good peak shape and separation of fluorinated compounds.[1]
-
Injection: 1 µL, splitless injection.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C (for EI).
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Chemical Ionization (CI) can also be used for enhanced molecular ion detection.[5]
-
Scan Range: m/z 30-400.
3. Data Analysis:
-
Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum from a library (e.g., NIST).[7]
-
Identify impurity peaks by comparing their mass spectra with library data and known potential byproducts of the synthesis. Common impurities in fluorotelomer alcohols can include species with different fluorinated chain lengths.[6]
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components (% area normalization). For higher accuracy, quantification should be performed using an internal or external standard calibration.
Quantitative Data Presentation
The following table presents a hypothetical result from the GC-MS analysis of a this compound sample, demonstrating how the quantitative data can be structured.
| Peak No. | Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Area (%) |
| 1 | 8.52 | Residual Solvent (Ethyl Acetate) | 43, 70, 88 | 0.15 |
| 2 | 12.34 | 1H,1H,5H-Octafluoro-1-pentanol | 31, 113, 213 | 0.25 |
| 3 | 14.78 | This compound | 31, 69, 131, 313 [7][8] | 99.50 |
| 4 | 16.91 | 1H,1H,9H-Hexadecafluoro-1-nonanol | 31, 69, 131, 413 | 0.10 |
Visualizing the Analytical Workflow
A clear workflow diagram is essential for understanding the entire process from sample reception to final purity assessment.
Caption: Workflow for the purity validation of this compound by GC-MS.
Signaling Pathway of GC-MS Analysis
The logical flow of the GC-MS process can be conceptualized as a signaling pathway, from the introduction of the analyte to the generation of the final data.
Caption: Conceptual signal pathway of the GC-MS analysis process for purity validation.
References
- 1. agilent.com [agilent.com]
- 2. alsglobal.eu [alsglobal.eu]
- 3. Fast Analysis of Fluorotelomer Alcohols [restek.com]
- 4. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 6. Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. Dodecafluoroheptanol | C7H4F12O | CID 67639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Toxicity of Short-Chain vs. Long-Chain Fluorinated Alcohols: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of short-chain and long-chain fluorinated alcohols (FTOHs), supported by experimental data. The information is intended to assist researchers in understanding the toxicological profiles of these compounds and in designing further studies.
Executive Summary
Fluorotelomer alcohols (FTOHs) are a class of per- and polyfluoroalkyl substances (PFAS) that are precursors to persistent perfluoroalkyl carboxylic acids (PFCAs). The toxicity of FTOHs is influenced by their fluorinated chain length, with recent studies indicating that short-chain alternatives are not necessarily safer than the long-chain compounds they were designed to replace. This guide summarizes available data on the acute and subchronic toxicity, in vitro cytotoxicity, and mechanisms of toxicity, including metabolic pathways and cellular stress responses.
Data Presentation
In Vivo Toxicity
The following table summarizes the available in vivo toxicity data for short-chain and long-chain FTOHs.
| Compound Class | Compound | Chain Length | Test Species | Route | Toxicity Endpoint | Value | Reference |
| Short-Chain | 6:2 FTOH | C6 | Rat | Oral | LD50 | 1750 mg/kg | [1][2] |
| Short-Chain | 6:2 FTOH | C6 | Rat | Dermal | LD50 | >5000 mg/kg | [1] |
| Short-Chain | 6:2 FTOH | C6 | Rat | Oral (90-day) | NOAEL | 5 mg/kg/day | [1] |
| Long-Chain | 8:2 FTOH | C8 | Rat | Oral (90-day) | NOAEL | 5 mg/kg | [3] |
Note: A specific acute oral LD50 value for long-chain FTOHs like 8:2 FTOH or 10:2 FTOH was not available in the reviewed literature, representing a significant data gap for direct comparison of acute toxicity.
In Vitro Cytotoxicity
The in vitro cytotoxicity data for FTOHs shows some variability depending on the cell type and assay used.
| Compound Class | Compound | Chain Length | Cell Line | Assay | Toxicity Endpoint | Value (µM) | Reference |
| Short-Chain | 4:2 FTOH | C4 | Rat Hepatocytes | Not Specified | LC50 | 660 | [4] |
| Short-Chain | 6:2 FTOH | C6 | Rat Hepatocytes | Not Specified | LC50 | 1400 - 3700 | [4] |
| Short-Chain | 3:1 FTOH | C4 | HepG2 | MTT | No effect up to 800 µM | [5][6] | |
| Short-Chain | 4:2 FTOH | C4 | HepG2 | MTT | No effect up to 800 µM | [5][6] | |
| Short-Chain | 6:2 FTOH | C6 | HepG2 | MTT | No effect up to 800 µM | [5][6] | |
| Long-Chain | 8:2 FTOH | C8 | Rat Hepatocytes | Not Specified | LC50 | 1400 | [4] |
The conflicting data between rat hepatocytes and the HepG2 cell line suggest that the choice of in vitro model is critical in assessing the cytotoxicity of FTOHs.
Mechanisms of Toxicity
Metabolism of Fluorotelomer Alcohols
FTOHs are metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, through a multi-step process that can lead to the formation of various metabolites, including PFCAs.[7][8][9] The general metabolic pathway is illustrated below.
Caption: General metabolic pathway of fluorotelomer alcohols.
Oxidative Stress and the Nrf2 Signaling Pathway
A key mechanism implicated in the toxicity of FTOHs is the induction of oxidative stress.[10] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Nrf2 signaling pathway activation by fluorinated alcohols.
Experimental Protocols
In Vivo Acute Oral Toxicity (LD50)
The acute oral toxicity of 6:2 FTOH was determined in rats following the OECD Guideline 425 (Up-and-Down Procedure).[11]
Workflow:
Caption: Workflow for OECD 425 Acute Oral Toxicity Test.
Methodology:
-
Test Animals: Young adult female Sprague-Dawley rats were used.
-
Housing and Fasting: Animals were housed individually and fasted overnight prior to dosing.
-
Dose Administration: A single dose of the test substance was administered by oral gavage. The initial dose was selected based on available information.
-
Observation: Animals were observed for clinical signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: The dose for the next animal was increased or decreased by a constant factor depending on the outcome for the previously dosed animal.
-
LD50 Calculation: The LD50 was calculated using the maximum likelihood method.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of short-chain FTOHs was evaluated in HepG2 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells were cultured in a suitable medium and seeded into 96-well plates.
-
Compound Exposure: Cells were exposed to a range of concentrations of the test FTOHs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution was added to each well and incubated, allowing viable cells with active mitochondria to reduce the MTT to formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control, and IC50 values (the concentration that inhibits 50% of cell viability) can be determined.
Conclusion
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. 90-day oral gavage toxicity study of 8-2 fluorotelomer alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. www2.mst.dk [www2.mst.dk]
- 11. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
A Comparative Guide to the Surface Energy of 1H,1H,7H-Dodecafluoro-1-heptanol (DFH) Based Films and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the surface energy of thin films fabricated from 1H,1H,7H-Dodecafluoro-1-heptanol (DFH) and alternative low-surface-energy materials. Understanding the surface properties of these coatings is critical for applications requiring controlled wettability, such as in drug delivery systems, microfluidics, and biomedical devices. This document summarizes available data, details experimental methodologies for surface energy measurement, and offers a visual representation of the experimental workflow.
Performance Comparison of Low-Energy Surface Coatings
For a robust comparison, this guide includes data from well-characterized alternative materials known for their superhydrophobic or oleophobic properties: Fluoroalkylsilanes (FAS) and Perfluoropolyethers (PFPEs). These materials are commonly used to create self-assembled monolayers (SAMs) or thin films with extremely low surface energies.
| Material/Film | Water Contact Angle (θ°) | Diiodomethane Contact Angle (θ°) | Surface Free Energy (SFE) (mJ/m²) |
| This compound (DFH) | Estimated > 100 | Not Available | Estimated Low |
| Fluoroalkylsilane (FAS-17) SAM | ~112 | Not Available | Low (Qualitative) |
| Perfluoropolyether (PFPE) Film | ~110-120 | ~90-100 | ~12-16 |
Note: Data for DFH is estimated based on the properties of structurally similar fluorinated alcohols. Specific experimental values are not currently available in the literature. The surface energy of FAS-17 is qualitatively described as low. The data for PFPE is a representative range from various studies.
Experimental Protocols
Accurate and reproducible measurement of surface energy is paramount for comparing the performance of different coating materials. The most common method involves the measurement of contact angles of well-characterized liquids on the film surface.
Preparation of Thin Films
a) Self-Assembled Monolayers (SAMs) of this compound (DFH) or Fluoroalkylsilanes (FAS)
This protocol is adapted from established methods for forming SAMs of similar fluorinated compounds.
-
Substrate Cleaning: Begin with a thorough cleaning of the substrate (e.g., silicon wafer, glass slide) to ensure a hydroxylated surface, which is crucial for the self-assembly process. A common procedure involves sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by plasma or piranha solution treatment. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of the fluorinated alcohol or silane in an anhydrous solvent (e.g., toluene or ethanol).
-
Immersion and Self-Assembly: Immerse the cleaned substrates in the prepared solution. The self-assembly process is typically carried out for several hours (e.g., 12-24 hours) at room temperature in a moisture-controlled environment (e.g., a desiccator or glovebox) to allow for the formation of a well-ordered monolayer.
-
Rinsing and Curing: After immersion, rinse the substrates thoroughly with the same anhydrous solvent to remove any non-covalently bonded molecules. Finally, cure the coated substrates in an oven at a moderate temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes) to stabilize the monolayer.
b) Spin Coating of Perfluoropolyether (PFPE) Films
-
Solution Preparation: Prepare a solution of the PFPE in a suitable fluorinated solvent (e.g., HFE-7100) at a desired concentration. The concentration will influence the final film thickness.
-
Deposition: Dispense a small volume of the PFPE solution onto the center of a cleaned substrate.
-
Spinning: Accelerate the substrate to a high rotational speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The centrifugal force will spread the solution evenly across the substrate, and the solvent will evaporate, leaving a thin film.
-
Annealing: Anneal the coated substrate at a temperature above the glass transition temperature of the PFPE to improve film uniformity and adhesion.
Surface Energy Measurement via Contact Angle Goniometry
The surface free energy (SFE) of the prepared films is determined by measuring the contact angles of at least two different liquids with known surface tension components (polar and dispersive). Deionized water (a polar liquid) and diiodomethane (a dispersive liquid) are commonly used for this purpose.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and software for drop shape analysis is used.
-
Procedure:
-
Place the coated substrate on the sample stage.
-
Dispense a small droplet (typically 2-5 µL) of the test liquid (water or diiodomethane) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
The software analyzes the drop shape and calculates the static contact angle.
-
Repeat the measurement at multiple locations on the surface to ensure statistical relevance.
-
-
Calculation of Surface Free Energy: The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used model to calculate the total SFE and its polar and dispersive components from the measured contact angles. The OWRK equation is:
γL(1 + cosθ) / 2(γLd)1/2 = (γSp)1/2 * (γLp / γLd)1/2 + (γSd)1/2
Where:
-
γL is the total surface tension of the liquid.
-
θ is the contact angle of the liquid on the solid surface.
-
γLd and γLp are the dispersive and polar components of the liquid's surface tension, respectively.
-
γSd and γSp are the unknown dispersive and polar components of the solid's surface free energy.
By plotting γL(1 + cosθ) / 2(γLd)1/2 against (γLp / γLd)1/2 for the two liquids, a straight line is obtained. The square of the slope gives γSp, and the square of the y-intercept gives γSd. The total surface free energy is the sum of these two components (γS = γSp + γSd).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the preparation and characterization of low-energy surface films.
Caption: Experimental workflow for the preparation and surface energy characterization of thin films.
Logical Pathway for Surface Energy Determination
The determination of a material's surface energy from contact angle measurements follows a clear logical progression, as depicted in the diagram below.
Caption: Logical pathway for determining the surface free energy of a solid film.
References
A Comparative Guide to the Oleophobicity of Surfaces Treated with Dodecafluoroheptanol
For researchers, scientists, and drug development professionals seeking to impart oil-repellency to various surfaces, this guide offers a comprehensive comparison of the oleophobic properties of surfaces treated with dodecafluoroheptanol against other common fluorinated and non-fluorinated alternatives. This analysis is supported by experimental data on contact angles and detailed methodologies to ensure reproducibility.
The ever-present challenge of preventing surface contamination by oils and other low-surface-tension liquids has driven significant research into the development of oleophobic coatings. Among the various chemical treatments available, fluorinated compounds have demonstrated exceptional performance due to the unique properties of the fluorine atom. This guide focuses on the efficacy of dodecafluoroheptanol as a surface treatment for achieving oleophobicity, providing a direct comparison with other established methods.
Performance Comparison of Oleophobic Surface Treatments
The primary metric for quantifying oleophobicity is the static contact angle of a liquid on a treated surface. A higher contact angle indicates greater repellency. For oleophobicity, n-hexadecane is a standard test liquid due to its low surface tension. The following table summarizes the contact angle data for surfaces treated with dodecafluoroheptanol and various alternative coatings.
| Surface Treatment | Substrate | Test Liquid | Static Contact Angle (°) | Citation |
| Dodecafluoroheptyl Methacrylate | Inkjet Paper | Water | 121.8 | [1] |
| Ethylene Glycol | 78.2 | [1] | ||
| Perfluorooctyl Triethoxysilane | Polyester Filter Cloth | Water | 3 | [2] |
| n-Hexadecane | 99.7 | [2] | ||
| Fluorinated Silane (FAS-17) | Aluminum Alloy, Silicon, Glass | Water | >150 | |
| Perfluoropolyether (PFPE) | Photovoltaic Glass | Water | 110-150 | [3] |
| Oils | 110-150 | [3] | ||
| Polytetrafluoroethylene (PTFE) | General | n-Hexadecane | ~65 | [4] |
| Sodium Perfluorooctanoate (SPFO) | PVDF Fibre Membrane | Various Oils | >120 | [5][6] |
| CyclAFlor® Amorphous Fluoropolymer | General | Water | - | [7] |
| Oils | - | [7] | ||
| NanoSlic® Coating | General | Water | 105-107 | [4] |
| n-Hexadecane | 65-70 | [4] |
Note: Direct contact angle data for n-hexadecane on a surface treated solely with dodecafluoroheptanol was not available in the reviewed literature. The data for dodecafluoroheptyl methacrylate provides an indication of the oleophobic potential of a related compound.
Experimental Protocols
Reproducibility is paramount in surface science. Below are detailed experimental protocols for key techniques in assessing surface oleophobicity.
I. Preparation of Oleophobic Surfaces
A. General Procedure for Fluorinated Silane Coatings (Illustrative)
This protocol provides a general framework for applying fluorinated silane coatings, which can be adapted for specific compounds like dodecafluoroheptanol.
-
Substrate Cleaning: The substrate (e.g., glass, silicon wafer) is first cleaned to remove organic and inorganic contaminants. This typically involves sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying with a stream of nitrogen.
-
Surface Activation (for silica-based substrates): To create hydroxyl groups for silane bonding, the substrate is often treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to oxygen plasma. Extreme caution must be exercised when handling piranha solution.
-
Silanization: The cleaned and activated substrate is immersed in a solution of the fluorinated silane (e.g., 1% v/v in a solvent like toluene or ethanol) for a specified time (typically ranging from 30 minutes to several hours) at a controlled temperature. This process is often carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent premature hydrolysis of the silane.
-
Rinsing and Curing: After immersion, the substrate is thoroughly rinsed with the solvent to remove any unbound silane molecules. The coated substrate is then cured, typically by heating in an oven at a specific temperature (e.g., 100-120 °C) for a defined period to promote the formation of a stable, cross-linked monolayer.
B. Spray Coating with Sodium Perfluorooctanoate (SPFO)
-
Solution Preparation: A solution of SPFO is prepared in a suitable solvent, such as ethanol, at a specific concentration (e.g., 0.005 wt%).[5][6]
-
Application: The SPFO solution is sprayed onto the substrate (e.g., a PVDF membrane) using a spray gun.[5][6]
-
Drying and Rinsing: The coated substrate is dried at room temperature to allow for complete evaporation of the solvent. This is followed by a rinse with a small amount of deionized water.[5][6]
II. Measurement of Static Contact Angle
The sessile drop method is the most common technique for measuring the static contact angle.
-
Apparatus: A contact angle goniometer equipped with a light source, a sample stage, and a camera is used.
-
Droplet Deposition: A small droplet (typically 2-5 µL) of the test liquid (e.g., n-hexadecane) is carefully deposited onto the treated surface using a microsyringe.
-
Image Capture and Analysis: An image of the droplet on the surface is captured. The contact angle is then measured by fitting the droplet shape to a mathematical model (e.g., the Young-Laplace equation) using the accompanying software. The angle is determined at the three-phase contact line where the liquid, solid, and vapor phases meet. Multiple measurements are taken at different locations on the surface to ensure statistical reliability.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the oleophobicity of a treated surface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of Photovoltaic glass coatings hydrophobic versus oleophobic treatments [eureka.patsnap.com]
- 4. nanoslic.com [nanoslic.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chromistechnologies.com [chromistechnologies.com]
A Comparative Review of 1H,1H,7H-Dodecafluoro-1-heptanol in Advanced Applications
For researchers, scientists, and drug development professionals, 1H,1H,7H-Dodecafluoro-1-heptanol (DFH) presents a versatile platform for the development of advanced materials. This partially fluorinated alcohol is a key intermediate in the synthesis of fluorinated surfactants, polymers for specialty coatings, and potentially, novel drug delivery systems. Its unique molecular structure, featuring a C6F13 fluorinated tail, imparts desirable properties such as high thermal stability, chemical resistance, and low surface energy. This guide provides a comparative analysis of DFH-derived materials against other alternatives, supported by available experimental data, to inform material selection and development.
Performance in Hydrophobic Coatings
DFH is a precursor to monomers like 1H,1H,7H-dodecafluoroheptyl methacrylate (DFHMA), which can be polymerized to create hydrophobic and oleophobic coatings. These coatings are valuable for protecting surfaces from water, oil, and stains.
A comparative study of fluorinated polyacrylates highlighted that the hydrophobicity of these polymers increases with the length of the fluorocarbon chain. While specific contact angle data for a coating derived purely from DFHMA in a directly comparative study is limited, research on a series of novel fluorinated polyacrylates with a rigid cyclohexane mesogenic core, including a dodecafluoroheptyl methacrylate (DFMA) derivative, demonstrated their potential for creating surfaces with good hydrophobic stability.[1] The inclusion of fluorinated side chains is known to enhance hydrophobicity, with fluorinated acrylic copolymers showing superior water-repellent properties compared to their unfluorinated counterparts.[2]
For instance, cotton fabric treated with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl acrylate achieved a high water contact angle of 128°.[3] This indicates significant water repellency. In a broader context, fluoropolymer-based coatings are recognized for their excellent hydrophobicity due to the low surface energy of fluorinated compounds.[4]
Table 1: Comparison of Hydrophobic Properties of Various Coating Materials
| Coating Material | Substrate | Water Contact Angle (°) | Reference |
| Poly(dodecafluoroheptyl acrylate) | Cotton | 128 | [3] |
| Fluorinated Polyurethane (14 wt% HFBMA-HPA) | N/A | 98 | [5] |
| Unmodified Polyurethane | N/A | 73 | [5] |
| Acrylated Cotton (no fluorine) | Cotton | 98.3 | [3] |
It is important to note that alternatives to long-chain per- and polyfluoroalkyl substances (PFAS) are actively being sought due to environmental and health concerns.[6][7][8] Shorter-chain fluorinated compounds, such as those derived from DFH, are considered as potential alternatives. Non-fluorinated alternatives include siloxanes and silicone polymers, though they may not always match the performance of fluorinated substances in demanding applications requiring very low surface tension and durable oil and water repellency.[6]
Applications in Fluorinated Surfactants
DFH serves as a key building block for specialty fluorinated surfactants.[9][10] These surfactants are highly effective at reducing surface tension in aqueous solutions, making them useful in applications such as emulsifiers, wetting agents, and in the formulation of coatings and polymers.[9][10]
Role in Polymer Synthesis
DFH can be converted into acrylic monomers, such as 1H,1H,7H-dodecafluoroheptyl methacrylate (DFHMA), which are then used to synthesize a variety of fluorinated polymers.[12][13][14] These polymers find use in applications requiring chemical resistance and low surface energy. The synthesis of functional polyolefin copolymers with graft and block structures containing fluorinated components has been explored to combine the desirable properties of polyolefins with the unique characteristics of fluoropolymers.[15]
The synthesis of block copolymers, for instance, poly(styrene-b-methyl methacrylate), can be achieved through controlled radical polymerization techniques like ATRP and RAFT, offering precise control over the polymer architecture.[16] Similar strategies can be employed for the synthesis of block copolymers containing DFHMA segments.
Potential in Drug Delivery Systems
Fluorinated polymers are gaining interest in the field of drug delivery due to their unique properties. The hydrophobic nature of fluorinated alkyl chains can help prevent disruption by lipids and proteins, the stability of the carbon-fluorine bond can extend the drug's lifecycle, and the altered electronic properties can enhance cellular membrane transport.[17]
While specific studies on drug delivery systems utilizing DFH are limited, research on fluorinated PLGA (poly(lactic-co-glycolic acid)) nanoparticles has shown enhanced encapsulation of hydrophobic drugs containing fluorine atoms compared to non-fluorinated PLGA.[18][19] These fluorinated nanoparticles also demonstrated good cell viability and the ability to deliver and release a functional drug intracellularly.[18][19] This suggests that polymers derived from DFH could potentially be used to create nanoparticles for the efficient encapsulation and delivery of fluorinated drugs.[20]
Toxicological Profile
A study assessing the in vitro cytotoxicity of several potential impurities in perfluorooctane for vitreoretinal surgery provided valuable data on the toxicity of DFH. The study determined the cytotoxic concentration (CC30) that reduces cell viability by 30%.
Table 2: In Vitro Cytotoxicity of this compound and Other Compounds
| Compound | Cell Line | Cytotoxic Concentration (CC30) (ppm) |
| This compound (DFH) | BALB3T3 | 25,707 |
| This compound (DFH) | ARPE-19 | 21,956 |
| Anhydrous p-xylene | BALB3T3 | 1.21 |
| Anhydrous p-xylene | ARPE-19 | 1.24 |
| Ethylbenzene | BALB3T3 | 1.06 |
| Ethylbenzene | ARPE-19 | 1.85 |
| Perfluorooctanoic acid (PFOA) | BALB3T3 | 28.4 |
| Perfluorooctanoic acid (PFOA) | ARPE-19 | Not explicitly stated, but cytotoxic at 28.4 ppm |
| 1H-Perfluorooctane (1H-PFO) | BALB3T3 | 123,000 |
| 1H-Perfluorooctane (1H-PFO) | ARPE-19 | 123,000 |
| Hexafluoro-1,2,3,4-tetrachlorobutane | BALB3T3 | 22,500 |
| Hexafluoro-1,2,3,4-tetrachlorobutane | ARPE-19 | 980 |
Experimental Protocols
Synthesis of 1H,1H,7H-Dodecafluoroheptyl Methacrylate (DFHMA) from DFH
A common method for synthesizing fluorinated acrylates is through the esterification of the corresponding fluorinated alcohol. The following is a representative protocol for the synthesis of DFHMA.
Materials:
-
This compound (DFH)
-
Methacryloyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inhibitor for radical polymerization (e.g., hydroquinone monomethyl ether)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound and triethylamine in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add methacryloyl chloride dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Add a small amount of a radical polymerization inhibitor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1H,1H,7H-dodecafluoroheptyl methacrylate.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of 1H,1H,7H-dodecafluoroheptyl methacrylate.
Logical Relationships in Fluoropolymer Applications
Caption: Applications derived from this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Comparison of Superhydrophobic vs Hydrophobic Coatings in Pharmaceuticals [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. cfpua.org [cfpua.org]
- 7. Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. greensciencepolicy.org [greensciencepolicy.org]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. specialchem.com [specialchem.com]
- 14. 1H,1H,7H-Dodecafluoroheptyl methacrylate | 2261-99-6 [chemicalbook.com]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. [PDF] Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT | Semantic Scholar [semanticscholar.org]
- 17. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Fluorinated PLGA Nanoparticles for Enhanced Drug Encapsulation and 19 F NMR Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficient Encapsulation of Fluorinated Drugs in the Confined Space of Water-Dispersible Fluorous Supraparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Superior Performance of Fluorosurfactants in Demanding Applications
In the realm of advanced materials, fluorosurfactants stand out for their exceptional ability to modify surface properties, offering unparalleled performance in a variety of specialized applications. For researchers, scientists, and professionals in drug development, understanding the efficiency of these compounds is critical for innovation and optimization. This guide provides a comprehensive comparison of fluorosurfactant performance against alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most effective surfactant for your specific needs.
Fluorosurfactants distinguish themselves by their unique molecular structure, which incorporates a highly stable fluorocarbon tail. This feature is responsible for their remarkable ability to reduce surface tension to levels unattainable by traditional hydrocarbon or silicone-based surfactants.[1][2][3] This superior surface tension reduction translates into enhanced wetting, leveling, and spreading, particularly on low-energy and contaminated surfaces.[2][4][5]
Comparative Performance in Key Applications
The distinct advantages of fluorosurfactants are most evident in applications where high performance is paramount. Below, we compare their efficiency in paints and coatings, and firefighting foams, two areas where their unique properties are leveraged to achieve superior outcomes.
Paints and Coatings: Achieving Flawless Finishes
In the coatings industry, the quest for defect-free surfaces is perpetual. Fluorosurfactants are instrumental in achieving this goal by overcoming common issues like cratering, fish eyes, and poor substrate wetting.[2] They are particularly effective in modern low-VOC (Volatile Organic Compound) formulations, which often exhibit higher surface tension.[5]
Table 1: Surface Tension Reduction in Aqueous Systems
| Surfactant Type | Concentration (% active) | Surface Tension (mN/m or dynes/cm) | Reference |
| Fluorosurfactant (Generic) | Not Specified | 15 - 25 | [1] |
| Hydrocarbon Surfactant (Generic) | Not Specified | 30 - 38 | [3] |
| Silicone Surfactant (Generic) | Not Specified | 20 - 30 | [1] |
| Fluorosurfactant (3M™ Fluorad™ FC-129) | 0.01% | < 20 | [5] |
| Hydrocarbon Surfactant | 0.1% | > 30 | [5] |
Firefighting Foams: A Critical Line of Defense
Aqueous Film-Forming Foams (AFFF) are a cornerstone of modern firefighting, especially for flammable liquid fires. The effectiveness of AFFF relies on the ability of the foam to form a thin, yet resilient, aqueous film that spreads rapidly over the fuel surface, suppressing vapors and extinguishing the fire.[3] Fluorosurfactants are a key ingredient in high-performance AFFF formulations due to their exceptional spreading capabilities.
Table 2: Comparative Foam Stability
| Surfactant System | Foam Height Reduction (after set time) | Relative Stability | Reference |
| Zwitterionic Fluorosurfactant | Lower reduction | More stable | [6] |
| Zwitterionic Hydrocarbon Surfactant | Higher reduction | Less stable | [6] |
| Mixture (Fluorinated + Hydrocarbon) | Improved stability over individual components | High | [6] |
| Capstone™ + Glucopon® + DGBE | 6% | Superior | [7] |
| Commercial AFFF | 5% | Superior | [7] |
Experimental Protocols for Performance Benchmarking
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate fluorosurfactant efficiency.
Protocol 1: Surface Tension Measurement
Objective: To determine the static surface tension of a liquid containing the surfactant.
Apparatus:
-
Tensiometer (e.g., KRÜSS K100)
-
Wilhelmy plate or Du Noüy ring
-
Precision balance
-
Glass beakers and volumetric flasks
Methodology:
-
Solution Preparation: Prepare a series of surfactant solutions in deionized water at various concentrations.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
-
Measurement:
-
Place a known volume of the surfactant solution in a clean beaker.
-
Use the Wilhelmy plate method, where a platinum plate is immersed in the liquid and the force required to pull it through the interface is measured.
-
The surface tension is calculated from this force.
-
-
Data Analysis: Plot surface tension as a function of surfactant concentration to determine the critical micelle concentration (CMC) and the surface tension at the CMC.
Protocol 2: Contact Angle Measurement (Sessile Drop Method)
Objective: To assess the wetting ability of a surfactant solution on a solid substrate.
Apparatus:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle
-
Substrate of interest (e.g., polymer film, coated panel)
-
Light source
Methodology:
-
Substrate Preparation: Ensure the substrate is clean and free of contaminants.
-
Droplet Deposition: Place a small droplet (typically a few microliters) of the surfactant solution onto the substrate using the syringe.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the goniometer's software to measure the angle between the baseline of the droplet and the tangent at the liquid-solid-vapor interface.
-
Data Analysis: A lower contact angle indicates better wetting. Compare the contact angles of different surfactant solutions on the same substrate.[8][9][10][11]
Protocol 3: Foam Stability Test (Dynamic Foam Analyzer)
Objective: To evaluate the stability of foam generated from a surfactant solution.
Apparatus:
-
Dynamic Foam Analyzer (DFA) (e.g., KRÜSS DFA100)
-
Gas supply (e.g., air, nitrogen)
-
Glass column
Methodology:
-
Sample Preparation: Place a defined volume of the surfactant solution into the glass column of the DFA.
-
Foam Generation: Generate foam by sparging gas through the solution at a controlled flow rate for a specific duration.
-
Foam Decay Measurement: After stopping the gas flow, the instrument's optical sensors automatically measure the foam height and liquid content over time.
-
Data Analysis: Plot foam height as a function of time. A slower decay rate indicates greater foam stability. Compare the foam decay curves for different surfactant solutions.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coatings and Ink - Dynax Fluorosurfactants [dynaxcorp.com]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. pcimag.com [pcimag.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. nanoscience.com [nanoscience.com]
- 9. pages.jh.edu [pages.jh.edu]
- 10. What Contact Angle Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 11. eeoren.etu.edu.tr [eeoren.etu.edu.tr]
Cross-Validation of Analytical Methods for Fluorinated Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fluorinated compounds is paramount in drug development, environmental monitoring, and materials science to ensure product safety, efficacy, and regulatory compliance. Cross-validation, the process of comparing results from two distinct analytical methods, is a critical step in verifying the accuracy and reliability of analytical data.[1][2] This guide provides an objective comparison of two widely used techniques for the analysis of fluorinated compounds: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology Comparison
The selection between LC-MS/MS and GC-MS is primarily dictated by the physicochemical properties of the target fluorinated analyte, specifically its volatility and polarity.[3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for the analysis of non-volatile, thermally labile, or polar fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS) and fluorinated pharmaceuticals.[1][6][7] Its high sensitivity and selectivity make it ideal for detecting trace levels of these compounds in complex matrices.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile and semi-volatile fluorinated compounds.[1][8][9] It offers excellent separation efficiency for these types of analytes.
The following table summarizes the key performance characteristics of each technique.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of compounds in the liquid phase followed by mass-based detection.[3] | Separation of volatile compounds in the gas phase followed by mass-based detection.[5] |
| Applicable Analytes | Non-volatile, polar, and thermally labile fluorinated compounds (e.g., PFAS, fluorinated pharmaceuticals).[1][3] | Volatile and semi-volatile fluorinated compounds.[1][8] |
| Sample Preparation | Often requires Solid Phase Extraction (SPE) for sample cleanup and concentration.[7][10] | Can sometimes use simpler techniques like headspace analysis for volatile compounds, minimizing matrix effects.[1] |
| Sensitivity | Generally offers very high sensitivity, with Limits of Detection (LOD) in the low ng/L to pg/L range for many PFAS.[6][7] | High sensitivity for volatile analytes, with LODs often in the nanogram range.[11] |
| Selectivity | High selectivity is achieved through Multiple Reaction Monitoring (MRM).[1] | High selectivity is based on both retention time and mass-to-charge ratio.[8] |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components.[12] | Less prone to matrix effects, especially with headspace injection.[1] |
| Recovery Rates | Typically in the range of 70-120% for many PFAS in environmental samples.[12] | Recovery rates can be variable depending on the analyte and matrix. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of fluorinated compounds using LC-MS/MS and GC-MS.
LC-MS/MS Protocol for Per- and Polyfluoroalkyl Substances (PFAS) in Water
This protocol is based on methodologies similar to those outlined in EPA Methods 533 and 537.1.[6]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Pass a known volume of the water sample (e.g., 250 mL) through a weak anion exchange (WAX) SPE cartridge.
-
Wash the cartridge with a suitable buffer to remove interferences.
-
Elute the PFAS from the cartridge using a small volume of methanol or other appropriate solvent.
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the final extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[13]
-
Mobile Phase: A gradient of water and methanol, both typically containing a low concentration of ammonium acetate or acetic acid.[10]
-
Injection Volume: 5-20 µL.[1]
-
Column Temperature: 45 °C.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typical for most PFAS.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each target analyte and internal standard.[1]
-
GC-MS Protocol for Volatile Fluorinated Compounds
This protocol is a general guideline for the analysis of volatile fluorinated compounds.
-
Sample Preparation (Headspace - HS):
-
Place a known amount of the sample (liquid or solid) into a headspace vial.
-
If necessary, add a matrix modifier or internal standard.
-
Seal the vial and place it in the headspace autosampler.
-
Incubate the vial at a specific temperature for a set time to allow volatile compounds to partition into the gas phase.
-
-
GC-MS Analysis:
-
Gas Chromatograph: A standard gas chromatograph.
-
Injection: An aliquot of the headspace gas is automatically injected into the GC inlet.
-
Inlet Temperature: 250 °C.[1]
-
Injection Mode: Split injection is common to avoid overloading the column.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]
-
Oven Program: A temperature ramp is used to separate the compounds, for example, start at 50 °C and ramp to 220 °C.[1]
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
MS Transfer Line Temperature: 250 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the target analytes to enhance sensitivity and selectivity.[1]
-
Cross-Validation Workflow
The cross-validation of analytical results is a systematic process to ensure data integrity. The following diagram illustrates a typical workflow for cross-validating LC-MS/MS and GC-MS results for a sample containing both volatile and non-volatile fluorinated compounds.
Caption: Workflow for cross-validation of analytical results.
Signaling Pathway for Method Selection
The decision-making process for selecting the appropriate analytical technique is critical. The following diagram outlines the logical pathway for choosing between LC-MS/MS and GC-MS based on the properties of the fluorinated compound of interest.
Caption: Decision tree for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. emerypharma.com [emerypharma.com]
- 4. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 5. conquerscientific.com [conquerscientific.com]
- 6. agilent.com [agilent.com]
- 7. Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and application of detection methods for perfluorinated compounds in complex environmental matrices [xblk.ecnu.edu.cn]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
Safety Operating Guide
Safe Disposal of 1H,1H,7H-Dodecafluoro-1-heptanol: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. 1H,1H,7H-Dodecafluoro-1-heptanol, a fluorinated alcohol, requires specific handling and disposal procedures due to its classification as a hazardous, halogenated organic compound. This guide provides a comprehensive, step-by-step approach to its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to be aware of the hazards associated with this compound. It is an irritant to the skin, eyes, and respiratory tract. Therefore, all handling must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE):
A comprehensive list of necessary PPE for handling this compound is detailed in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet current safety standards. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Nitrile or neoprene gloves are recommended. It is advisable to double-glove for enhanced protection. Always inspect gloves for integrity before use. |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure. For significant exposure risks, a chemical-resistant apron or suit should be considered. |
| Respiratory Protection | All handling of this compound that may generate vapors should be performed in a functioning fume hood to prevent inhalation. |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Direct disposal into sanitary sewer systems or general trash is strictly prohibited.
Step 1: Waste Classification and Segregation
-
Identify as Halogenated Organic Waste: Due to the presence of fluorine atoms, this compound is classified as a halogenated organic waste.[1]
-
Segregate from Other Waste Streams: It is imperative to collect this waste in a dedicated container, separate from non-halogenated organic waste, aqueous waste, and solid waste.[2][3] Mixing incompatible waste streams can lead to dangerous chemical reactions.[3]
Step 2: Waste Accumulation and Storage
-
Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from leaks or cracks.
-
Properly Label the Waste Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
An accurate description of the contents (e.g., "pure," "in solution with...")
-
The date when the first drop of waste was added.
-
The primary hazard(s) (e.g., "Irritant").
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
Ensure the storage area is well-ventilated, such as within a fume hood or a designated cabinet for hazardous waste.
-
Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks or spills.
-
Step 3: Arranging for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on their procedures for hazardous waste pickup and disposal.
-
Schedule a Waste Pickup: Follow your institution's protocol to request a pickup of the hazardous waste container. Do not allow excessive amounts of waste to accumulate in the laboratory.
-
Final Disposal Method: The ultimate disposal of this compound will be handled by a licensed hazardous waste disposal company. The preferred method for the destruction of per- and polyfluoroalkyl substances (PFAS), a class of compounds to which this chemical belongs, is high-temperature incineration.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Control the Spill (for minor spills):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
-
Ventilate the Area: Ensure adequate ventilation to disperse any vapors.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 1H,1H,7H-Dodecafluoro-1-heptanol
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to Safely Handling 1H,1H,7H-Dodecafluoro-1-heptanol
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 335-99-9). Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risk to personnel.
I. Understanding the Hazards
This compound is a fluorinated alcohol that presents several potential health hazards. It is classified as an irritant to the skin, eyes, and respiratory tract.[1][2] Ingestion may lead to gastrointestinal irritation.[1] The full toxicological properties of this substance have not been completely determined, and there is a potential for delayed pulmonary edema after inhalation.[1]
Hazard Identification:
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] |
| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1] |
| Chronic Effects | Effects may be delayed.[1] |
II. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
PPE Requirements:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin (Hands) | Chemical-Resistant Gloves | While specific breakthrough times for this chemical are not readily available, butyl or viton gloves are generally recommended for handling halogenated solvents.[3] Nitrile gloves may offer some protection for short-duration tasks but should be checked for any signs of degradation. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Skin (Body) | Laboratory Coat | An impermeable, long-sleeved lab coat that closes in the front is required to prevent skin exposure.[1] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a respirator compliant with OSHA regulations (29 CFR 1910.134) or European Standard EN 149 must be used.[1] |
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
IV. Emergency Procedures: Immediate Actions for Exposure
In the event of an exposure, immediate and appropriate first aid is critical. All exposures must be reported to a supervisor, and medical attention should be sought.[4]
First Aid Measures:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
V. Spill and Disposal Plan
Proper containment, cleanup, and disposal of this compound are essential to prevent environmental contamination and further exposure.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1]
-
Absorb and Collect: Carefully absorb the spilled material. Place the absorbed material into a suitable, clean, dry, and closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.
Disposal Plan:
As a halogenated organic compound, this compound requires special disposal procedures.
-
Waste Collection: Collect all waste containing this chemical in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste".[1]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste to avoid costly and complex disposal processes.[5]
-
Licensed Disposal: Arrange for the disposal of the waste through a licensed chemical waste disposal company.[6] Controlled incineration with flue gas scrubbing may be a suitable disposal method.[6]
-
Do Not: Pour this chemical down the drain or dispose of it with regular laboratory trash.[6]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
